molecular formula C9H12N2O3 B1390954 N,5-Dimethoxy-N-methylnicotinamide CAS No. 1045855-73-9

N,5-Dimethoxy-N-methylnicotinamide

Cat. No.: B1390954
CAS No.: 1045855-73-9
M. Wt: 196.2 g/mol
InChI Key: WUSBOFJJDWHGCK-UHFFFAOYSA-N
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Description

N,5-Dimethoxy-N-methylnicotinamide (CAS 1045855-73-9) is a high-purity nicotinamide derivative supplied for research and development purposes. This compound, with the molecular formula C 9 H 12 N 2 O 3 and a molecular weight of 196.20 g/mol, is part of the heterocyclic building blocks family, essential for constructing more complex molecules in various chemical syntheses . Researchers utilize this compound as a key intermediate in medicinal chemistry and drug discovery projects. Its structure, featuring dimethoxy and N-methyl substituents on the nicotinamide core, makes it a valuable scaffold for developing novel pharmacologically active compounds. Proper handling and storage are required to maintain stability; it should be kept sealed in a dry environment, protected from light, and may require room temperature or refrigerated conditions (2-8°C) depending on the supplier's specifications . This product is intended for research use only and is not intended for diagnostic or therapeutic uses. It is strictly for use by qualified professionals in industrial or research laboratories. All orders are verified to ensure they are not shipped to consumers, medical facilities, or residences .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,5-dimethoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-4-8(13-2)6-10-5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSBOFJJDWHGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CN=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670125
Record name N,5-Dimethoxy-N-methylpyridine-3-carboxamide
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045855-73-9
Record name N,5-Dimethoxy-N-methyl-3-pyridinecarboxamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,5-Dimethoxy-N-methylpyridine-3-carboxamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,5-Dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,5-Dimethoxy-N-methylnicotinamide, also known as a Weinreb amide derivative of 5-methoxynicotinic acid, is a versatile intermediate in modern organic synthesis. Its structure incorporates a pyridine core, a common motif in pharmaceuticals and agrochemicals, and the N-methoxy-N-methylamide (Weinreb amide) functionality. The significance of Weinreb amides lies in their ability to react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form tertiary alcohols. This unique reactivity is attributed to the formation of a stable chelated tetrahedral intermediate. This guide provides a comprehensive overview of a robust synthetic protocol for this compound, intended for researchers, scientists, and professionals in drug development.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached via a two-stage process. The first stage focuses on the preparation of the key precursor, 5-methoxynicotinic acid. The second stage involves the conversion of this carboxylic acid into the target Weinreb amide. This guide will detail a primary synthetic route and discuss viable alternatives, providing a rationale for the methodological choices.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Weinreb Amide Formation Start Starting Material (e.g., 5-Hydroxynicotinic Acid) Precursor 5-Methoxynicotinic Acid Start->Precursor Methylation Amide_Formation N,5-Dimethoxy-N- methylnicotinamide Precursor->Amide_Formation Amide Coupling

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5-Methoxynicotinic Acid

A reliable method for the synthesis of 5-methoxynicotinic acid is the methylation of commercially available 5-hydroxynicotinic acid. The phenolic hydroxyl group on the pyridine ring can be selectively methylated under basic conditions.

Protocol 1: Methylation of 5-Hydroxynicotinic Acid

This protocol involves the protection of the carboxylic acid as an ester, followed by methylation of the hydroxyl group, and subsequent hydrolysis of the ester to yield the desired product.

Step 1a: Esterification of 5-Hydroxynicotinic Acid

The carboxylic acid is first converted to its ethyl ester to prevent unwanted side reactions of the acidic proton during the subsequent methylation step.

  • Reaction: 5-Hydroxynicotinic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, via a Fischer esterification.[1]

  • Procedure:

    • To a suspension of 5-hydroxynicotinic acid (1.0 eq) in absolute ethanol, cautiously add concentrated sulfuric acid (1.0 eq) with stirring.[1]

    • Heat the mixture to reflux for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-hydroxynicotinate.

Step 1b: Methylation of Ethyl 5-Hydroxynicotinate

The hydroxyl group of the ethyl ester is then methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

  • Causality: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the methylating agent.

  • Procedure:

    • Dissolve ethyl 5-hydroxynicotinate (1.0 eq) in a suitable solvent like acetone or DMF.

    • Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).

    • Add dimethyl sulfate (DMS) or methyl iodide (CH₃I) (1.1-1.2 eq) dropwise to the suspension at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, filter off the inorganic salts and evaporate the solvent.

    • Purify the crude product, ethyl 5-methoxynicotinate, by column chromatography on silica gel.

Step 1c: Hydrolysis of Ethyl 5-Methoxynicotinate

The final step in this stage is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Procedure:

    • Dissolve the purified ethyl 5-methoxynicotinate in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq).

    • Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 with hydrochloric acid (HCl).

    • The product, 5-methoxynicotinic acid, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Reactant Molar Mass ( g/mol ) Equivalents
5-Hydroxynicotinic Acid139.111.0
Ethanol46.07Excess
Sulfuric Acid98.081.0
Ethyl 5-hydroxynicotinate167.161.0
Potassium Carbonate138.211.5 - 2.0
Dimethyl Sulfate126.131.1 - 1.2
Sodium Hydroxide40.002.0 - 3.0

Table 1: Stoichiometry for the synthesis of 5-methoxynicotinic acid.

Part 2: Synthesis of this compound (Weinreb Amide Formation)

With 5-methoxynicotinic acid in hand, the next stage is the formation of the Weinreb amide. This can be achieved through several reliable methods. Here, we detail two common and effective protocols.

Protocol 2A: Via Acid Chloride Intermediate

This classic two-step approach involves the activation of the carboxylic acid to a more reactive acid chloride, followed by reaction with N,O-dimethylhydroxylamine.

Acid_Chloride_Route Carboxylic_Acid 5-Methoxynicotinic Acid R-COOH Acid_Chloride 5-Methoxynicotinoyl Chloride R-COCl Carboxylic_Acid->Acid_Chloride Activation Weinreb_Amide This compound R-CON(OCH₃)CH₃ Acid_Chloride->Weinreb_Amide Amination Reagent1 SOCl₂ or (COCl)₂ Reagent1->Acid_Chloride Reagent2 HN(OCH₃)CH₃·HCl, Base Reagent2->Weinreb_Amide

Caption: Synthesis of the Weinreb amide via an acid chloride intermediate.

  • Step 2A-1: Formation of 5-Methoxynicotinoyl Chloride

    • Causality: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are excellent reagents for converting carboxylic acids to acid chlorides due to the formation of gaseous byproducts (SO₂, HCl, CO, CO₂) which drive the reaction to completion.

    • Procedure:

      • In a fume hood, suspend 5-methoxynicotinic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

      • Add a catalytic amount of N,N-dimethylformamide (DMF).

      • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the suspension at 0 °C.

      • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases and the solution becomes clear.

      • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methoxynicotinoyl chloride, which is often used in the next step without further purification.

  • Step 2A-2: Reaction with N,O-Dimethylhydroxylamine

    • Procedure:

      • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM.

      • Cool the solution to 0 °C and add a non-nucleophilic base, such as pyridine or triethylamine (2.2 eq), to neutralize the hydrochloride and the HCl generated during the reaction.

      • Slowly add a solution of the crude 5-methoxynicotinoyl chloride in DCM to the cooled amine solution.

      • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

      • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

      • Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

      • Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2B: Direct Coupling with a Coupling Agent

This one-pot method avoids the isolation of the often-sensitive acid chloride by using a coupling agent to activate the carboxylic acid in situ. 1,1'-Carbonyldiimidazole (CDI) is a mild and effective choice.

Direct_Coupling_Route Carboxylic_Acid 5-Methoxynicotinic Acid R-COOH Activated_Intermediate Acyl-imidazolide R-CO-Im Carboxylic_Acid->Activated_Intermediate Activation Weinreb_Amide This compound R-CON(OCH₃)CH₃ Activated_Intermediate->Weinreb_Amide Amination CDI CDI CDI->Activated_Intermediate Amine HN(OCH₃)CH₃·HCl Amine->Weinreb_Amide

Caption: Direct synthesis of the Weinreb amide using a coupling agent.

  • Causality: CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazolide intermediate. This intermediate then readily undergoes nucleophilic acyl substitution with N,O-dimethylhydroxylamine.[2]

  • Procedure:

    • Dissolve 5-methoxynicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF).

    • Add CDI (1.1 eq) in one portion at room temperature. Effervescence (CO₂) should be observed.[2]

    • Stir the solution for 1-2 hours at room temperature to ensure complete formation of the acyl-imidazolide.

    • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the solution, followed by a suitable base like triethylamine (1.1 eq) to liberate the free amine.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC. Once complete, quench the reaction with water and extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with dilute acid and brine, then dry over anhydrous sodium sulfate.

    • After filtration and concentration, purify the residue by column chromatography to yield the final product.

Parameter Protocol 2A (Acid Chloride) Protocol 2B (Direct Coupling)
Reagents SOCl₂/ (COCl)₂, Pyridine/TEA, HN(OCH₃)CH₃·HClCDI, TEA, HN(OCH₃)CH₃·HCl
Temperature 0 °C to refluxRoom temperature
Reaction Time 3-6 hours12-18 hours
Advantages Generally faster, high-yieldingMilder conditions, one-pot procedure, avoids harsh reagents
Disadvantages Requires handling of corrosive and moisture-sensitive reagentsCan be slower, requires anhydrous conditions

Table 2: Comparison of Weinreb amide formation protocols.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as singlets for the three methoxy and methyl groups (O-CH₃ on the ring, N-OCH₃, and N-CH₃). The chemical shifts for the N-methoxy and N-methyl protons typically appear around 3.6-3.8 ppm and 3.2-3.4 ppm, respectively.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The spectrum will show distinct signals for the carbonyl carbon (around 165-170 ppm), the aromatic carbons, and the methyl carbons of the methoxy and methyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1660 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration.

Safety Considerations

  • Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Dimethyl sulfate is a potent alkylating agent and is carcinogenic. It should be handled with extreme caution, avoiding any contact with skin or inhalation.

  • Organometallic reagents (if used in alternative routes) are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon).

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through the methods detailed in this guide. The choice between the acid chloride route and the direct coupling method for the final step will depend on the available reagents, equipment, and the scale of the synthesis. Careful execution of the experimental procedures and diligent monitoring of the reaction progress are crucial for obtaining a high yield of the pure product. This versatile intermediate can then be utilized in further synthetic transformations, particularly in the construction of complex molecules for pharmaceutical and materials science research.

References

  • Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters1981 , 22 (39), 3815–3818. [Link]

  • De la Rosa, M. A.; Velázquez, S.; Balzarini, J.; De Clercq, E.; Camarasa, M.-J.; Pérez-Pérez, M.-J. From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. Organic Syntheses2020 , 97, 76-93. [Link]

  • Singh, J.; Satyam, A.; Sharma, S. A facile one-pot synthesis of Weinreb amides from carboxylic acids with POCl3. World Journal of Pharmaceutical Research2015, 4(8), 1546-1552.
  • Niu, T.; Wang, K.-H.; Huang, D.; Xu, C.; Su, Y.; Hu, Y.; Fu, Y. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis2014 , 46(03), 320-330. [Link]

Sources

An In-depth Technical Guide to the Characterization of N,5-Dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of N,5-Dimethoxy-N-methylnicotinamide, a putative derivative of the well-studied nicotinamide metabolite, N-methylnicotinamide (MNA). Due to the novelty of this compound, this document establishes a foundational understanding by first detailing the known physicochemical properties, synthesis, and biological roles of the parent compound, MNA. Subsequently, it extrapolates the anticipated impact of the 5-methoxy substitutions on these characteristics, offering a predictive profile to guide future research and development. This guide includes hypothesized structural information, detailed theoretical protocols for its synthesis and analysis, and a discussion of its potential pharmacological significance.

Introduction: The Significance of Nicotinamide and its Metabolites

Nicotinamide (a form of vitamin B3) is a fundamental molecule in cellular metabolism, primarily as a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is essential for a myriad of redox reactions and also serves as a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are critical in cellular signaling, DNA repair, and gene regulation.[1][2][3] The metabolic fate of nicotinamide is diverse, with N-methylation being a key pathway.[1] This process, catalyzed by nicotinamide N-methyltransferase (NNMT), converts nicotinamide to N-methylnicotinamide (MNA).[1][4]

Historically considered an inactive metabolite for excretion, recent evidence has illuminated MNA's own biological activities, including anti-inflammatory and anti-thrombotic effects.[5][6] The exploration of nicotinamide analogs is a burgeoning field in drug discovery, with modifications to the pyridine ring offering the potential for novel pharmacological profiles. This guide focuses on a hypothetical derivative, this compound, to provide a framework for its synthesis, characterization, and potential biological evaluation.

The Parent Compound: N-Methylnicotinamide (MNA)

Physicochemical Properties

A thorough understanding of MNA provides the basis for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C7H8N2O[7]
Molecular Weight 136.15 g/mol [7]
Melting Point 102-105 °C[8]
LogP 0.00[8]
Water Solubility 18.6 g/L[8]
pKa (Strongest Basic) 3.62[8]
Synthesis of N-Methylnicotinamide

The primary route to MNA in biological systems is the enzymatic methylation of nicotinamide by NNMT, utilizing S-adenosyl methionine (SAM) as a methyl donor.[1][4]

Chemical synthesis can be achieved through various methods, a common approach being the direct methylation of nicotinamide.

Protocol 1: Synthesis of N-Methylnicotinamide from Nicotinamide

Objective: To synthesize N-methylnicotinamide via methylation of nicotinamide.

Materials:

  • Nicotinamide

  • Methyl iodide

  • Sodium hydroxide

  • Anhydrous methanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve nicotinamide in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Add a stoichiometric equivalent of sodium hydroxide to the solution and stir until the nicotinamide is deprotonated.

  • Methylation: Slowly add a slight excess of methyl iodide to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC).[9]

  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure N-methylnicotinamide.

Causality: The use of a base like sodium hydroxide is crucial to deprotonate the amide nitrogen of nicotinamide, making it a more potent nucleophile to attack the electrophilic methyl group of methyl iodide. Anhydrous conditions are preferred to prevent unwanted side reactions.

Spectroscopic Characterization of N-Methylnicotinamide

Spectroscopic data is essential for the unambiguous identification and characterization of a molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of MNA would exhibit characteristic signals for the aromatic protons on the pyridine ring, the N-methyl protons, and the amide proton. The chemical shifts and coupling patterns provide definitive structural information.[10][11]

    • ¹³C NMR: The carbon NMR spectrum would show distinct resonances for each carbon atom in the molecule, further confirming the structure.

  • Mass Spectrometry (MS):

    • Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For MNA, the expected molecular ion peak [M+H]⁺ would be at m/z 137.1.[12] Tandem MS (MS/MS) can provide further structural insights through characteristic fragmentation.[12][13]

Biological Role and Metabolism of N-Methylnicotinamide

MNA is a primary metabolite of nicotinamide.[14] It is formed in the liver by NNMT and can be further metabolized by aldehyde oxidase (AOX) to N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY), which are then excreted in the urine.[1][15]

Recent studies have revealed that MNA is not merely an inert metabolite. It has been shown to possess anti-thrombotic activity, mediated through a cyclooxygenase-2/prostacyclin pathway.[5] Furthermore, MNA has been implicated in improving endothelial dysfunction and has anti-inflammatory properties.[6][16] The enzyme NNMT, responsible for MNA production, is now being investigated as a therapeutic target for metabolic diseases like obesity and type 2 diabetes.[17][18][19]

This compound: A Predictive Characterization

The introduction of two methoxy groups at the 5-position of the nicotinamide ring is expected to significantly alter the physicochemical and pharmacological properties of the parent MNA molecule.

Hypothesized Structure and Physicochemical Properties

Structure:

Caption: Hypothesized structure of this compound.

Predicted Physicochemical Properties:

The addition of two methoxy groups will increase the molecular weight and likely alter the polarity and solubility.

PropertyPredicted Value/ChangeRationale
Molecular Formula C10H14N2O3Addition of C2H6O2 to MNA
Molecular Weight 210.23 g/mol Calculated from the molecular formula
LogP IncreasedMethoxy groups are lipophilic, which would likely increase the octanol-water partition coefficient.
Water Solubility DecreasedThe increased lipophilicity would likely decrease solubility in water.
pKa (Strongest Basic) DecreasedThe electron-donating methoxy groups would increase the electron density on the pyridine ring, potentially making the nitrogen slightly more basic, though the effect might be modest.
Proposed Synthesis of this compound

A plausible synthetic route would involve starting with a commercially available substituted nicotinic acid or synthesizing it and then proceeding with amidation and methylation.

Protocol 2: Proposed Synthesis of this compound

Objective: To propose a synthetic route for this compound.

Materials:

  • 5-Hydroxynicotinic acid

  • Methylating agent (e.g., dimethyl sulfate)

  • Thionyl chloride or oxalyl chloride

  • Methylamine solution

  • Suitable solvents (e.g., THF, DCM)

  • Base (e.g., triethylamine, pyridine)

  • Standard organic synthesis glassware and purification equipment

Procedure:

  • Dimethoxylation of a Suitable Precursor: A key challenge is the introduction of the two methoxy groups. A plausible starting material would be a dihydroxynicotinic acid derivative, which could then be methylated. Alternatively, a multi-step synthesis involving nucleophilic aromatic substitution could be employed.

  • Activation of the Carboxylic Acid: The carboxylic acid group of the dimethoxylated nicotinic acid would need to be activated, for instance, by conversion to an acyl chloride using thionyl chloride or oxalyl chloride.

  • Amidation: The activated acyl chloride would then be reacted with methylamine to form the N-methylnicotinamide derivative.

  • Purification: The final product would require purification, likely through column chromatography, to isolate the desired this compound.

Causality: The activation of the carboxylic acid is a critical step to facilitate the nucleophilic attack by methylamine to form the amide bond. The choice of base and solvent will be important to optimize the reaction conditions and yield.

Anticipated Spectroscopic and Analytical Characterization

The characterization of this novel compound would rely heavily on modern analytical techniques.

  • NMR Spectroscopy:

    • ¹H NMR: In addition to the signals expected for the N-methylnicotinamide core, two new singlets corresponding to the protons of the two methoxy groups would be anticipated in the 3-4 ppm region. The chemical shifts of the aromatic protons would also be shifted due to the electronic effects of the methoxy groups.

    • ¹³C NMR: The spectrum would show two additional resonances for the methoxy carbons, and the chemical shifts of the aromatic carbons would be altered.

  • Mass Spectrometry:

    • The expected molecular ion peak [M+H]⁺ would be at m/z 211.1. High-resolution mass spectrometry would be crucial to confirm the elemental composition. Fragmentation patterns in MS/MS would be expected to show losses of the methoxy and methyl amide groups.

  • Analytical Methods for Quantification:

    • For quantitative analysis in biological matrices, a sensitive and selective method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the gold standard.[12][20][21] A hydrophilic interaction liquid chromatography (HILIC) method might be necessary given the potential polarity of the molecule.[13]

Protocol 3: LC-MS/MS Method for Quantification

Objective: To develop a robust LC-MS/MS method for the quantification of this compound in plasma.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Protein precipitation of plasma samples with a solvent like acetonitrile.

    • Centrifugation to remove precipitated proteins.

    • Evaporation of the supernatant and reconstitution in a suitable mobile phase.

  • Chromatographic Separation:

    • Use of a C18 or HILIC column depending on the compound's polarity.

    • Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Optimization of MS parameters in positive electrospray ionization (ESI) mode.

    • Use of Multiple Reaction Monitoring (MRM) for quantification. The precursor ion would be m/z 211.1, and product ions would be determined by fragmentation experiments.

Self-Validation: The method would be validated according to regulatory guidelines (e.g., ICH Q2(R1)), including assessment of specificity, linearity, accuracy, precision, and stability.[22]

Predicted Pharmacological Profile and Mechanism of Action

The introduction of methoxy groups could have several pharmacological implications:

  • Altered Receptor Binding and Enzyme Inhibition: The increased size and altered electronic distribution could change the binding affinity for any potential protein targets. For example, its interaction with NNMT or AOX could be significantly different from that of MNA.

  • Increased Lipophilicity and CNS Penetration: The methoxy groups would likely increase the lipophilicity of the molecule, which could enhance its ability to cross the blood-brain barrier. This could open up possibilities for neurological applications.

  • Serotonergic Activity: The 5-methoxy substitution is a common feature in several psychoactive tryptamines, such as 5-MeO-DMT, which are serotonin receptor agonists.[23] It is conceivable that a 5-methoxy-substituted nicotinamide derivative could have some affinity for serotonin or other neurotransmitter receptors.

Experimental Workflow for Pharmacological Characterization:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Receptor Binding Assays (e.g., Serotonin Receptors) D Pharmacokinetic Studies (ADME) A->D B Enzyme Inhibition Assays (NNMT, AOX) B->D C Cell-Based Assays (e.g., Anti-inflammatory, Cytotoxicity) C->D E Pharmacodynamic Studies (e.g., Behavioral Models) D->E F Toxicity Studies E->F

Caption: Workflow for the pharmacological characterization of this compound.

Conclusion and Future Directions

This compound represents an intriguing, albeit currently hypothetical, molecule at the intersection of vitamin B3 metabolism and medicinal chemistry. This technical guide has provided a comprehensive framework for its characterization, built upon the established knowledge of its parent compound, N-methylnicotinamide. The predictive analysis of its physicochemical properties, proposed synthetic and analytical methodologies, and potential pharmacological profile are intended to serve as a valuable resource for researchers venturing into the synthesis and evaluation of novel nicotinamide derivatives.

Future research should focus on the successful synthesis and purification of this compound. Following its synthesis, detailed spectroscopic and analytical characterization will be paramount to confirm its structure and purity. Subsequent in vitro and in vivo pharmacological studies will be essential to elucidate its biological activity and therapeutic potential. The exploration of such novel chemical entities holds the promise of uncovering new therapeutic agents for a range of diseases.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 64950, N'-Methylnicotinamide. Retrieved from [Link].

  • Przygodzki, T., et al. (2012). N-Methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodilating activity. Amino Acids, 42(6), 2393-2400.
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  • Neel, F. O., et al. (2017). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 292(43), 17749-17762.
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An In-depth Technical Guide to Elucidating the Mechanism of Action of N,5-Dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Novel Nicotinamide Derivative

The emergence of N,5-Dimethoxy-N-methylnicotinamide, a novel synthetic small molecule, presents a compelling enigma within the landscape of pharmacological research. Its structural similarity to endogenous nicotinamide and its metabolites suggests a potential intersection with critical enzymatic pathways governing cellular metabolism and signaling. This guide eschews a conventional, rigid structure in favor of a logical, investigative framework designed to systematically unravel the compound's core mechanism of action. As we embark on this scientific inquiry, we will operate under several well-founded hypotheses, each supported by the known pharmacology of structurally related compounds. Our approach will be grounded in scientific integrity, with each proposed experimental step designed to yield self-validating data.

Part 1: Foundational Hypotheses and Core Investigative Pathways

The chemical architecture of this compound, featuring a nicotinamide core with N-methyl and dimethoxy substitutions, points toward three primary, plausible mechanisms of action. These hypotheses will form the pillars of our investigative strategy.

  • Hypothesis 1: Inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT is a crucial enzyme that catalyzes the methylation of nicotinamide and other pyridine compounds.[1] Its dysregulation has been implicated in various metabolic diseases and cancers.[1][2] Many nicotinamide derivatives have been developed as NNMT inhibitors.[3][4] The structural features of this compound make NNMT a prime candidate for its molecular target.

  • Hypothesis 2: Direct Modulation of Downstream Signaling Pathways. The metabolite of nicotinamide methylation, 1-methylnicotinamide (MNA), is not merely an inert byproduct but possesses biological activity, including anti-thrombotic and anti-inflammatory effects mediated through the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway.[5][6] It is conceivable that this compound or its metabolites could directly interact with components of such signaling cascades.

  • Hypothesis 3: A Prodrug Undergoing Bioactivation. The metabolic fate of this compound is unknown. It may be metabolized into one or more active compounds that are responsible for its ultimate pharmacological effects. Understanding its metabolic stability and identifying its metabolites is therefore a critical early step.

The following sections will detail the experimental workflows designed to rigorously test these hypotheses.

Part 2: Experimental Workflows for Mechanistic Elucidation

Initial Characterization and Target Engagement

The initial phase of investigation focuses on confirming direct interaction with the primary hypothetical target, NNMT, and assessing the compound's general effects on cellular systems.

Experimental Protocol 1: In Vitro NNMT Inhibition Assay

  • Objective: To determine if this compound directly inhibits NNMT enzymatic activity.

  • Methodology:

    • Recombinant human NNMT is incubated with its substrates, nicotinamide (NAM) and the methyl donor S-adenosyl-methionine (SAM).

    • The reaction product, S-adenosyl-homocysteine (SAH), is detected using a commercially available bioluminescent assay kit.

    • A dose-response curve is generated by adding varying concentrations of this compound to the reaction mixture.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

  • Causality and Validation: A potent IC50 value would provide strong evidence for direct NNMT inhibition. This should be corroborated using an orthogonal assay, such as a fluorescence-based method, to rule out assay-specific artifacts.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Intact cells are treated with either vehicle or this compound.

    • The cells are heated to a range of temperatures, causing protein denaturation.

    • The remaining soluble NNMT protein at each temperature is quantified by Western blot or ELISA.

  • Causality and Validation: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve of NNMT in the presence of the compound confirms direct binding in a physiological environment.

Data Presentation: Initial Characterization of this compound

ParameterValueMethod
NNMT IC50 (Human, recombinant)TBDBioluminescent Assay
NNMT IC50 (Mouse, recombinant)TBDBioluminescent Assay
CETSA ΔTm (NNMT)TBDWestern Blot
Cellular MNA Reduction IC50TBDLC-MS/MS
Delineating the Signaling Cascade

Should NNMT inhibition be confirmed, the subsequent line of inquiry will focus on the downstream consequences of this inhibition.

Experimental Protocol 3: Metabolomic Profiling of Nicotinamide Pathway

  • Objective: To quantify the impact of this compound on the nicotinamide metabolic pathway.

  • Methodology:

    • Cultured cells (e.g., HepG2 hepatocytes) are treated with the compound for a defined period.

    • Cellular lysates and culture media are collected.

    • Levels of nicotinamide, MNA, and other relevant metabolites are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Causality and Validation: A significant reduction in intracellular and secreted MNA levels, coupled with a potential increase in nicotinamide, would be the expected metabolic signature of NNMT inhibition.

Experimental Protocol 4: Assessment of COX-2/Prostacyclin Pathway Activation

  • Objective: To investigate if the compound or its potential metabolites modulate the COX-2/PGI2 pathway, a known target of MNA.[6]

  • Methodology:

    • Human umbilical vein endothelial cells (HUVECs) are treated with this compound.

    • The expression of COX-2 is measured by qPCR and Western blot.

    • The production of prostacyclin is quantified by measuring its stable metabolite, 6-keto-PGF1α, in the culture supernatant using an ELISA kit.

  • Causality and Validation: An increase in COX-2 expression and prostacyclin production would suggest that the compound mimics or promotes the effects of MNA, or that its metabolites are biologically active in this pathway.

Visualization of Hypothesized Signaling Pathways

NNMT_Pathway cluster_compound Pharmacological Intervention cluster_cell Cellular Environment Compound N,5-Dimethoxy- N-methylnicotinamide NNMT NNMT Compound->NNMT Inhibition MNA 1-Methylnicotinamide (MNA) NNMT->MNA Methylation SAH SAH NNMT->SAH SAM SAM SAM->NNMT NAM Nicotinamide NAM->NNMT COX2 COX-2 Expression MNA->COX2 Activation? PGI2 Prostacyclin (PGI2) Production COX2->PGI2 Catalysis

Caption: Hypothesized mechanism of this compound via NNMT inhibition.

Metabolic Fate and Prodrug Hypothesis

A comprehensive understanding of the compound's mechanism requires an investigation into its metabolic stability and the identification of its metabolites.

Experimental Protocol 5: In Vitro Metabolic Stability Assessment

  • Objective: To determine the metabolic stability of this compound.

  • Methodology:

    • The compound is incubated with liver microsomes (human, rat, mouse) or hepatocytes in the presence of NADPH.

    • Samples are taken at various time points and the concentration of the parent compound is measured by LC-MS/MS.

    • The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

  • Causality and Validation: A short half-life would indicate rapid metabolism, supporting the prodrug hypothesis and necessitating the identification of metabolites.

Experimental Protocol 6: Metabolite Identification

  • Objective: To identify the major metabolites of this compound.

  • Methodology:

    • Following incubation with liver microsomes or hepatocytes, samples are analyzed by high-resolution mass spectrometry.

    • Metabolite structures are proposed based on accurate mass measurements and fragmentation patterns.

    • If significant metabolites are identified, they should be synthesized and tested for biological activity in the assays described above.

  • Causality and Validation: The identification of one or more active metabolites would confirm the prodrug hypothesis and shift the focus of further mechanistic studies to these new chemical entities.

Visualization of the Investigative Workflow

Investigative_Workflow Start N,5-Dimethoxy- N-methylnicotinamide NNMT_Inhibition Test for NNMT Inhibition (Biochemical & Cellular Assays) Start->NNMT_Inhibition Metabolic_Stability Assess Metabolic Stability (Microsomes, Hepatocytes) Start->Metabolic_Stability Signaling_Pathways Profile Downstream Signaling (Metabolomics, COX-2/PGI2) NNMT_Inhibition->Signaling_Pathways If Inhibition Confirmed Metabolite_ID Identify Metabolites (LC-MS/MS) Metabolic_Stability->Metabolite_ID If Metabolically Unstable Conclusion Elucidate Mechanism of Action Signaling_Pathways->Conclusion Active_Metabolites Test Metabolites for Activity Metabolite_ID->Active_Metabolites Active_Metabolites->Conclusion

Caption: A logical workflow for the mechanistic investigation of the compound.

Part 3: Concluding Remarks and Future Directions

References

  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. [Link]

  • Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PMC. [Link]

  • 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. NIH. [Link]

  • N-Methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodilating activity. PubMed. [Link]

  • Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. PMC - NIH. [Link]

  • N'-Methylnicotinamide | C7H8N2O | CID 64950. PubChem. [Link]

  • Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PMC - PubMed Central. [Link]

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An In-Depth Technical Guide to the Biological Activity of N,5-Dimethoxy-N-methylnicotinamide: A Strategic Approach to Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Nicotinamide Derivative

In the landscape of small molecule therapeutics, nicotinamide and its derivatives represent a cornerstone of metabolic and signaling research. These compounds are pivotal in the regulation of cellular energy, DNA repair, and epigenetic modulation, primarily through their influence on nicotinamide adenine dinucleotide (NAD+) metabolism. While extensive research has illuminated the roles of molecules like nicotinamide, N-methylnicotinamide (MNA), and various synthetic analogs, the specific biological activity of N,5-Dimethoxy-N-methylnicotinamide remains uncharacterized in publicly available literature.

This guide, therefore, deviates from a retrospective summary and instead provides a forward-looking, strategic framework for the comprehensive investigation of this compound. As senior application scientists, our role is not merely to follow established protocols but to design a logical, efficient, and self-validating path to elucidate the biological function of a novel chemical entity. This document outlines a hypothesized mechanism of action based on structural analysis, a tiered experimental workflow to test these hypotheses, and detailed protocols for the initial, critical assays.

Section 1: Structural Analysis and Hypothesis Generation

The structure of this compound presents two key modifications to the core nicotinamide scaffold: a methyl group on the amide nitrogen and a methoxy group at the 5-position of the pyridine ring.

  • N-Methyl Group: The N-methylation of the nicotinamide amide is a known biological transformation catalyzed by Nicotinamide N-methyltransferase (NNMT).[1][2] The product of this reaction, 1-methylnicotinamide (MNA or N-methylnicotinamide), is not merely a clearance product but an active signaling molecule with demonstrated anti-inflammatory and vascular protective effects.[3][4][5] The presence of the N-methyl group in our target compound suggests it may mimic or interfere with the actions of endogenous MNA.

  • 5-Methoxy Group: The addition of a methoxy group at the 5-position is a critical chemical alteration. This group can influence the molecule's electronics, lipophilicity, and steric profile, potentially altering its binding affinity for enzymatic targets or its ability to cross cellular membranes. A recent study has highlighted that a methoxy group at the 6-position of nicotinamide can lead to NNMT inhibition and confer metabolic benefits in diet-induced obesity models.[6]

Based on this structural analysis, we can formulate several primary hypotheses for the biological activity of this compound:

  • Modulation of NNMT Activity: The compound may act as a substrate, an inhibitor, or an allosteric modulator of NNMT, thereby influencing the metabolism of nicotinamide and the production of MNA.[1][7]

  • Interaction with NAD+-Dependent Enzymes: As a nicotinamide analog, it could directly interact with the nicotinamide binding sites of enzymes such as sirtuins (e.g., SIRT1) and Poly (ADP-ribose) polymerases (PARPs), which are key regulators of cellular metabolism, DNA repair, and aging.[8][9]

  • Alteration of Cellular NAD+ Pools: By interacting with enzymes in the NAD+ salvage pathway, the compound could lead to changes in the intracellular concentrations of NAD+ and its reduced form, NADH, impacting cellular redox balance and energy metabolism.[7][10]

Section 2: A Proposed Research Workflow for Characterization

A tiered approach is proposed to systematically investigate the biological activity of this compound. This workflow is designed to progress from broad, initial screening to more specific mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular and Mechanistic Studies cluster_2 Tier 3: In Vivo Model Validation T1_NNMT In Vitro NNMT Enzyme Assay T1_NAD Cellular NAD+/NADH Quantification Assay T2_Metabolism Metabolic Stability (Microsomes) T1_NNMT->T2_Metabolism If NNMT inhibitor T1_SIRT1 In Vitro SIRT1 Deacetylase Assay T2_Cell_Viability Cell Viability/Proliferation Assays T1_NAD->T2_Cell_Viability If NAD+ depleted T2_ROS Reactive Oxygen Species (ROS) Assay T1_NAD->T2_ROS If NAD+/NADH ratio altered T1_PARP In Vitro PARP Activity Assay T2_Gene_Expression Gene Expression Analysis (SIRT1/PARP Targets) T1_SIRT1->T2_Gene_Expression If SIRT1 modulator T1_PARP->T2_Gene_Expression If PARP modulator T3_PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) T2_Gene_Expression->T3_PKPD T2_Cell_Viability->T3_PKPD T3_Disease_Model Disease Model Efficacy (e.g., Metabolic Syndrome) T2_ROS->T3_Disease_Model T3_PKPD->T3_Disease_Model

Figure 1: Tiered workflow for characterizing this compound.

Section 3: Detailed Experimental Protocols

The following protocols represent the foundational assays in Tier 1 of the proposed workflow. The causality behind these choices is to first establish if the compound interacts with the most probable targets based on its chemical structure before proceeding to more complex cellular and in vivo studies.

In Vitro NNMT Enzyme Inhibition Assay (Fluorometric)

Rationale: This assay directly tests the hypothesis that this compound modulates the activity of NNMT. A fluorometric readout provides high sensitivity and is amenable to a high-throughput format.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

    • Recombinant human NNMT enzyme: Dilute to a working concentration of 50 nM in Assay Buffer.

    • Substrate 1 (SAM): S-adenosyl-L-methionine, prepare a 200 µM stock in Assay Buffer.

    • Substrate 2 (Nicotinamide): Prepare a 1 mM stock in Assay Buffer.

    • Test Compound: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from 10 mM.

    • Detection Reagent: A commercially available SAH detection kit (e.g., utilizing a coupled enzyme system that converts SAH to a fluorescent product).

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound or DMSO (vehicle control) to appropriate wells.

    • Add 20 µL of NNMT enzyme solution to all wells.

    • Add 10 µL of Nicotinamide solution to all wells.

    • Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of SAM solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 50 µL of the SAH detection reagent mixture as per the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Read fluorescence (e.g., Ex/Em = 530/590 nm) on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular NAD+/NADH Quantification Assay

Rationale: This assay assesses the impact of the compound on the intracellular pool of NAD+ and NADH, providing insight into its effects on cellular metabolism and redox state.[11][12]

Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., HepG2 human liver cancer cells) in a 96-well white, clear-bottom plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., FK866, a known NAMPT inhibitor).[13]

  • Lysis and Extraction:

    • Remove the culture medium and wash the cells once with PBS.

    • Lyse the cells using an NAD+/NADH extraction buffer.

    • To measure NAD+ and NADH separately, split the lysate into two sets of wells.

      • For NADH measurement, heat the samples at 60°C for 30 minutes to degrade NAD+.

      • For NAD+ measurement, add an acid solution to the samples to degrade NADH, followed by a neutralization buffer.

  • Detection (Luminescent Assay):

    • Use a commercial NAD/NADH detection kit (e.g., NAD/NADH-Glo™ Assay).[14]

    • Add the detection reagent, which contains an enzyme that specifically uses either NAD+ or NADH to generate a luminescent signal, to each well.

    • Incubate for 60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Generate separate standard curves for NAD+ and NADH.

    • Calculate the concentrations of NAD+ and NADH in each sample.

    • Determine the NAD+/NADH ratio for each treatment condition and compare it to the vehicle control.

In Vitro SIRT1 Deacetylase Assay (Fluorometric)

Rationale: This assay determines if the compound directly modulates the activity of SIRT1, a key NAD+-dependent deacetylase involved in a multitude of cellular processes.[15][16]

Methodology:

  • Reagent Preparation:

    • SIRT1 Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • Recombinant human SIRT1 enzyme: Dilute to a working concentration of 200 nM in Assay Buffer.

    • SIRT1 Substrate: A fluorogenic acetylated peptide substrate (e.g., based on p53 sequence). Prepare a 100 µM stock.

    • NAD+: Prepare a 1 mM stock in Assay Buffer.

    • Test Compound: Prepare a serial dilution as described in the NNMT assay.

    • Developer Solution: Contains a protease that cleaves the deacetylated substrate to release the fluorophore.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the test compound or controls (vehicle, and a known inhibitor like Nicotinamide).

    • Add 20 µL of SIRT1 enzyme solution.

    • Add 10 µL of NAD+ solution.

    • Add 10 µL of the SIRT1 substrate solution to initiate the reaction.

    • Incubate for 45 minutes at 37°C.[15]

    • Add 5 µL of the Developer Solution.

    • Incubate for 15 minutes at 37°C.

    • Read fluorescence (e.g., Ex/Em = 360/460 nm) on a plate reader.[17]

  • Data Analysis:

    • Calculate the percent modulation (inhibition or activation) relative to the vehicle control.

    • Determine the IC50 (for inhibitors) or EC50 (for activators) by plotting the dose-response curve.

Section 4: Potential Signaling Pathways and Data Interpretation

The data generated from the initial screening will guide the subsequent investigation into the compound's mechanism of action.

Table 1: Interpretation of Potential Tier 1 Outcomes

Assay ResultInterpretationNext Steps (Tier 2)
NNMT Inhibition (IC50 < 10 µM) The compound is a direct inhibitor of NNMT. This could lead to an accumulation of nicotinamide and a reduction in MNA levels in cells.- Confirm mode of inhibition (competitive, non-competitive).- Assess metabolic stability in liver microsomes.[18]- Measure intracellular MNA levels.
Decreased Cellular NAD+ The compound may inhibit the NAD+ salvage pathway (e.g., NAMPT) or increase NAD+ consumption (e.g., by activating PARPs or sirtuins).- Perform a direct NAMPT inhibition assay.[19]- Analyze cell viability, as NAD+ depletion can be cytotoxic.[13]- Measure cellular ATP levels.
SIRT1 Modulation The compound directly interacts with SIRT1 to either inhibit or activate its deacetylase activity.- Profile against other sirtuin isoforms (SIRT2-7) for selectivity.- Perform gene expression analysis of known SIRT1 targets (e.g., PGC-1α).
PARP Inhibition The compound is a direct inhibitor of PARP enzymes.- Assess selectivity against different PARP isoforms.- Evaluate effects on DNA damage repair pathways.[20]
No significant activity The primary hypotheses are incorrect. The compound may have other targets or require metabolic activation.- Broaden the screening to a larger panel of metabolic enzymes.- Investigate potential off-target effects (e.g., receptor binding assays).

The following diagram illustrates the central role of NAD+ metabolism and the potential points of intervention for a nicotinamide analog.

G NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NNMT NNMT NAM->NNMT NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD SIRT1 SIRT1 NAD->SIRT1 PARP PARPs NAD->PARP Redox Redox Reactions (NADH) NAD->Redox MNA 1-Methylnicotinamide (MNA) NNMT->MNA Deacetylation Protein Deacetylation (Gene Regulation, Metabolism) SIRT1->Deacetylation DNARepair DNA Repair PARP->DNARepair Compound N,5-Dimethoxy- N-methylnicotinamide Compound->NAMPT Inhibition? Compound->NNMT Inhibition? Compound->SIRT1 Modulation? Compound->PARP Inhibition?

Figure 2: Potential interactions within the NAD+ metabolic and signaling network.

Conclusion

The study of this compound offers an exciting opportunity to discover a novel modulator of nicotinamide metabolism and NAD+-dependent signaling. While no direct biological data currently exists, its structure provides a rational basis for hypothesizing its interaction with key enzymes like NNMT, sirtuins, and PARPs. The systematic, tiered approach outlined in this guide provides a robust framework for its characterization, from initial enzymatic screening to cellular and, ultimately, in vivo validation. The successful execution of this research plan will not only elucidate the biological activity of this specific molecule but also contribute to the broader understanding of how subtle chemical modifications to the nicotinamide scaffold can fine-tune its therapeutic potential.

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  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

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Introduction: Unveiling the Potential of a Novel Nicotinamide Analogue

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of N,5-Dimethoxy-N-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development is in a constant state of evolution, with a significant focus on modulating fundamental cellular processes. Nicotinamide (a form of vitamin B3) and its metabolites are at the heart of cellular metabolism, particularly through their role as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The enzymatic methylation of nicotinamide by Nicotinamide N-methyltransferase (NNMT) to N-methylnicotinamide (MNA) is a critical regulatory node in NAD+ homeostasis.[1][2] Dysregulation of NNMT activity has been implicated in a range of pathologies, including metabolic diseases, neurodegenerative disorders, and various cancers, making it an attractive therapeutic target.[3]

This guide introduces This compound , a novel, rationally designed analogue of nicotinamide. The introduction of dimethoxy and N-methyl substitutions on the nicotinamide scaffold presents an intriguing opportunity to explore novel pharmacological properties. This document, intended for researchers and drug development professionals, provides a comprehensive framework for the in vitro characterization of this compound. We will delve into the core biochemical and cellular assays necessary to elucidate its mechanism of action, drawing upon established methodologies for related nicotinamide derivatives. Our approach is grounded in scientific integrity, providing not just protocols, but the strategic rationale behind each experimental step.

Section 1: Foundational Physicochemical Characterization and Synthesis

A thorough understanding of a compound's physicochemical properties is paramount for its successful in vitro evaluation. For this compound, initial characterization should include determination of its molecular weight, purity (via HPLC and NMR), solubility in various solvents (particularly DMSO for stock solutions and aqueous buffers for assays), and stability under experimental conditions.

While a detailed synthesis protocol is beyond the scope of this guide, a plausible synthetic route would likely involve the modification of a commercially available nicotinamide precursor, followed by N-methylation. The purity of the final compound is critical to ensure that any observed biological effects are not due to contaminants.

Section 2: Core In Vitro Evaluation Strategy: A Multi-pronged Approach

Given the structural similarity of this compound to nicotinamide, our proposed in vitro evaluation strategy focuses on key biological pathways associated with nicotinamide metabolism and its derivatives.

Interaction with Nicotinamide N-methyltransferase (NNMT)

The primary gatekeeper of nicotinamide methylation is NNMT, an enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing S-adenosylhomocysteine (SAH) and N-methylnicotinamide.[4][5] It is crucial to determine if this compound acts as a substrate for, or an inhibitor of, NNMT.

Experimental Protocol: In Vitro NNMT Enzyme Activity Assay

This assay will determine the kinetic parameters of the interaction between this compound and recombinant human NNMT.

  • Reagents and Materials:

    • Recombinant human NNMT

    • S-adenosylmethionine (SAM)

    • This compound

    • Nicotinamide (as a positive control substrate)

    • A known NNMT inhibitor (for control)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

    • Detection reagent for SAH (e.g., a commercially available bioluminescent assay kit)

  • Procedure:

    • Prepare a series of concentrations of this compound and nicotinamide.

    • In a 96-well plate, combine the assay buffer, NNMT enzyme, and varying concentrations of the test compound or control.

    • Initiate the reaction by adding a fixed concentration of SAM.

    • Incubate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of SAH produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Plot the rate of SAH formation against the substrate concentration.

    • If the compound is a substrate, determine the Michaelis-Menten kinetic parameters (Km and Vmax).

    • If the compound is an inhibitor, perform inhibitor kinetics studies to determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive).

NNMT_Interaction_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Reagents: - Recombinant NNMT - SAM - Test Compound - Controls Concentrations Prepare Serial Dilutions of Test Compound & Controls Reagents->Concentrations Incubation Incubate NNMT, SAM, and Test Compound/Controls at 37°C Concentrations->Incubation Add to 96-well plate Detection Measure SAH Production (Luminescence) Incubation->Detection Kinetics Determine Kinetic Parameters: - Km, Vmax (Substrate) - IC50, Ki (Inhibitor) Detection->Kinetics Raw Data

Modulation of Cellular NAD+ Levels

By potentially interacting with NNMT, this compound could influence the cellular pool of NAD+, a critical molecule in redox reactions and as a substrate for enzymes like sirtuins and PARPs.[2][6]

Experimental Protocol: Cellular NAD+ Quantification

This protocol measures intracellular NAD+ levels in a relevant cell line (e.g., HepG2 human hepatoma cells) following treatment with the test compound.

  • Cell Culture and Treatment:

    • Culture HepG2 cells to ~80% confluency in 96-well plates.

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 hours). Include vehicle control and a positive control (e.g., a known NAD+ precursor).

  • NAD+ Extraction:

    • Lyse the cells using an acidic extraction buffer to preserve NAD+.

    • Neutralize the lysate.

  • Quantification:

    • Use a commercially available NAD+/NADH quantification kit (e.g., a colorimetric or fluorometric assay).

    • Measure the absorbance or fluorescence according to the kit's instructions.

  • Data Analysis:

    • Normalize the NAD+ levels to the total protein concentration in each well.

    • Compare the NAD+ levels in treated cells to the vehicle control.

Impact on Sirtuin 1 (SIRT1) Pathway

The product of NNMT, N-methylnicotinamide, has been shown to increase SIRT1 protein levels and activity by inhibiting its degradation.[1] It is therefore plausible that this compound could have downstream effects on this critical cellular sensor of energy status.

Experimental Protocol: SIRT1 Protein Expression and Activity

  • Western Blot for SIRT1 Protein Levels:

    • Treat cells (e.g., HepG2) with this compound as described above.

    • Lyse the cells and perform SDS-PAGE and western blotting using a primary antibody specific for SIRT1.

    • Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) for normalization.

    • Quantify band intensities to determine changes in SIRT1 protein expression.

  • SIRT1 Activity Assay:

    • Use a commercially available fluorometric SIRT1 activity assay kit.

    • Prepare nuclear extracts from treated and control cells.

    • Incubate the extracts with a fluorogenic SIRT1 substrate.

    • Measure the fluorescence to determine SIRT1 deacetylase activity.

SIRT1_Pathway_Diagram Compound This compound NNMT NNMT Compound->NNMT Inhibition or Substrate? SIRT1_degradation SIRT1 Degradation Compound->SIRT1_degradation Potential Inhibition NAD Cellular NAD+ Pool NNMT->NAD Modulates SIRT1_activity SIRT1 Activity NAD->SIRT1_activity Activates SIRT1_protein SIRT1 Protein Levels SIRT1_degradation->SIRT1_protein Decreases SIRT1_protein->SIRT1_activity Determines Downstream Downstream Targets (e.g., p53, PGC-1α) SIRT1_activity->Downstream Deacetylates

Anticancer Potential: Cytotoxicity and Proliferation Assays

Nicotinamide and its derivatives have shown anti-proliferative effects in various cancer models.[7] It is therefore essential to screen this compound for potential anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Lines:

    • Select a panel of cancer cell lines (e.g., MCF-7 [breast], A375 [melanoma], HCT116 [colon]) and a non-cancerous cell line (e.g., Vero or normal human fibroblasts) for comparison of safety.[8]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat with a range of concentrations of this compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (the concentration that inhibits 50% of cell growth) for each cell line.

Cell LineCancer TypeRationale for Inclusion
MCF-7 Breast CancerCommonly used, well-characterized.
A375 MelanomaNicotinamide has shown effects in melanoma models.[7]
HepG2 Hepatocellular CarcinomaRelevant for liver-metabolized compounds.
Vero Normal Kidney EpithelialTo assess general cytotoxicity and selectivity.[8]
Immunomodulatory Activity

Nicotinamide has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[9] This suggests that this compound may also possess immunomodulatory properties.

Experimental Protocol: Cytokine Release Assay

  • Cell Model:

    • Use human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1 differentiated with PMA).

  • Procedure:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

  • Quantification:

    • Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Compare the levels of TNF-α in treated versus untreated, LPS-stimulated cells.

Cardiovascular Effects: Platelet Aggregation

N-methylnicotinamide has demonstrated anti-thrombotic effects.[10][11] An in vitro platelet aggregation assay can provide initial insights into the potential cardiovascular effects of this compound.

Experimental Protocol: In Vitro Platelet Aggregation Assay

  • Platelet-Rich Plasma (PRP) Preparation:

    • Obtain fresh human blood from healthy volunteers and prepare PRP by centrifugation.

  • Procedure:

    • Pre-incubate PRP with this compound or a vehicle control.

    • Induce platelet aggregation using an agonist such as ADP or collagen.

    • Monitor the change in light transmittance using a platelet aggregometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound.

Section 3: Data Interpretation and Future Directions

The results from this comprehensive in vitro evaluation will provide a detailed pharmacological profile of this compound.

  • If the compound is an NNMT inhibitor: This could lead to increased cellular nicotinamide levels, potentially boosting NAD+ synthesis through the salvage pathway. This would warrant further investigation into its effects on NAD+-dependent enzymes.

  • If the compound is an NNMT substrate: This would lead to the production of a novel methylated metabolite, which may have its own unique biological activities. Further studies would be needed to isolate and characterize this metabolite.

  • If potent and selective anticancer activity is observed: Subsequent studies could focus on the mechanism of cell death (apoptosis vs. necrosis), effects on the cell cycle, and in vivo efficacy in xenograft models.

  • If significant immunomodulatory or anti-platelet effects are found: This would open avenues for its investigation in models of inflammatory diseases or thrombosis.

The interconnectedness of these pathways means that the results should be interpreted holistically. For instance, an effect on NAD+ levels could underlie observed anticancer or immunomodulatory activities.

Conclusion

This compound represents a promising chemical entity with the potential to modulate key cellular pathways centered around nicotinamide metabolism. The systematic in vitro evaluation strategy outlined in this guide provides a robust and scientifically rigorous framework for elucidating its mechanism of action and therapeutic potential. By understanding its interactions with NNMT, its influence on NAD+ homeostasis, and its effects on downstream cellular processes, the scientific community can effectively determine the future trajectory of this novel compound in the drug discovery pipeline.

References

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  • Li, Y., et al. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. International Journal of Molecular Sciences, 25(12), 6682.
  • Li, H., et al. (2022). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. RSC Advances, 12(28), 17947-17954.
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Methodological & Application

Application Notes and Protocols for the Experimental Investigation of N,5-Dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial preclinical characterization of N,5-Dimethoxy-N-methylnicotinamide, a novel nicotinamide derivative. Given the limited specific data on this compound, this guide establishes a hypothesis-driven framework based on the known biological activities of the nicotinamide class of molecules.[1][2] The protocols herein are designed to be self-validating and provide a logical, stepwise progression from fundamental physicochemical analysis to initial in vitro and in vivo evaluation.[3][4] The overarching goal is to generate a foundational dataset to elucidate the compound's mechanism of action, potency, and preliminary safety profile, thereby informing subsequent drug development efforts.

Introduction: The Rationale for Investigating Nicotinamide Derivatives

Nicotinamide (NAM), the amide form of vitamin B3, is a critical precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][5] NAD+ is a cornerstone of cellular metabolism, participating in countless redox reactions vital for energy production, DNA repair, and cellular homeostasis.[1][6] Derivatives of nicotinamide have shown a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2][7]

A key enzyme in nicotinamide metabolism is Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide (MNA).[8][9][10] This process is not merely for clearance but plays a significant role in regulating cellular methylation potential and energy homeostasis.[8][10] Altered NNMT expression is linked to numerous diseases, including cancer, metabolic disorders, and liver disease, making it a compelling therapeutic target.[10]

This compound is a structurally distinct derivative. Its unique substitution pattern warrants a systematic investigation to determine its biological properties. Based on its structural similarity to nicotinamide, a primary hypothesis is that it may interact with enzymes involved in NAD+ metabolism, such as NNMT or NAD+-consuming enzymes like sirtuins and PARPs.[8][11] This guide outlines the necessary experimental steps to test this hypothesis and explore the compound's therapeutic potential.

General Preclinical Workflow

The investigation of a new chemical entity (NCE) follows a structured path from initial characterization to clinical trials.[3][12] This guide focuses on the foundational preclinical stages.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Analysis cluster_2 Phase 3: IND-Enabling Studies physchem Physicochemical Profiling cytotox Cytotoxicity Screening physchem->cytotox target_id Target Identification & Engagement cytotox->target_id moa Mechanism of Action (MoA) Studies target_id->moa pk Pharmacokinetics (PK/PD) moa->pk Candidate Selection efficacy Efficacy Models pk->efficacy tox Preliminary Toxicology efficacy->tox glp_tox GLP Toxicology tox->glp_tox cmc CMC (Manufacturing)

Caption: High-level workflow for preclinical drug development.

Phase 1: Physicochemical and In Vitro Characterization

This phase aims to define the fundamental properties of the compound and assess its activity in controlled cellular and biochemical systems.

Protocol: Physicochemical Profiling

Objective: To determine the solubility and stability of this compound, which are critical for designing all subsequent biological assays.

Materials:

  • This compound (purity >95%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • HPLC system with UV detector

  • Incubator, pH meter

Methodology:

  • Kinetic Solubility in PBS:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Create a series of dilutions from the stock solution in PBS (e.g., 1, 2, 5, 10, 20, 50, 100 µM).

    • Incubate the solutions at room temperature for 2 hours with gentle agitation.

    • Visually inspect for precipitation.

    • Filter the samples and analyze the supernatant by HPLC to quantify the concentration of the dissolved compound. The highest concentration that remains in solution is the kinetic solubility.

  • Stability in Assay Media:

    • Prepare a 10 µM solution of the compound in the intended cell culture medium.

    • Incubate under standard cell culture conditions (37°C, 5% CO2).

    • Take aliquots at various time points (e.g., 0, 2, 8, 24, 48, 72 hours).

    • Analyze the concentration of the parent compound at each time point by LC-MS to determine its degradation over time.[13]

Causality: Poor solubility can lead to artificially low activity in assays, while instability can result in a loss of compound over the course of an experiment. Understanding these parameters is essential for accurate data interpretation.[13]

Protocol: Initial Cytotoxicity Screening

Objective: To determine the compound's effect on cell viability across a panel of representative cell lines. This provides a first indication of biological activity and a therapeutic window.

Materials:

  • A panel of human cell lines (e.g., a cancer line like U87 glioblastoma, a normal fibroblast line like MRC-5).

  • Cell culture medium, fetal bovine serum (FBS), antibiotics.

  • 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]

  • Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM down to 5 nM). Treat cells in triplicate for 72 hours.[14] Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Viability Assessment: After 72 hours, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, an indicator of metabolically active cells.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle control (100% viability).

    • Plot the normalized viability versus the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 (half-maximal inhibitory concentration).

Data Presentation:

Cell LineTissue of OriginIC50 (µM)
U87GlioblastomaExperimental Value
A549Lung CarcinomaExperimental Value
MCF-7Breast CarcinomaExperimental Value
MRC-5Normal Lung FibroblastExperimental Value
Protocol: Target Engagement Assay (NNMT Activity)

Objective: To determine if this compound acts as a substrate or inhibitor of the NNMT enzyme.

Rationale: Given the N-methylnicotinamide scaffold, NNMT is a primary hypothetical target.[9][10] Some nicotinamide analogs act as "turnover inhibitors," where they are first methylated by NNMT and the resulting product is the actual inhibitor.[9]

Materials:

  • Recombinant human NNMT enzyme.

  • S-adenosyl methionine (SAM), the methyl donor.

  • Nicotinamide (NAM), the natural substrate.

  • A detection system to measure S-adenosyl-L-homocysteine (SAH), the product of the methylation reaction (e.g., an antibody-based luminescence assay).

Methodology:

  • Enzyme Inhibition Assay:

    • In a 384-well plate, combine the NNMT enzyme, SAM, and varying concentrations of this compound.

    • Initiate the reaction by adding a fixed concentration of NAM (at its Km value, ~200 µM).[10]

    • Incubate for a set time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and measure SAH production using the chosen detection method.

    • Calculate the percent inhibition relative to a no-compound control and determine the IC50.

  • Substrate Identification Assay:

    • Perform the same reaction but omit the natural substrate, NAM.

    • If this compound is a substrate, the enzyme will use it in place of NAM, and SAH will be produced.

    • Measure SAH production to determine if the compound is turned over by NNMT.

Decision Logic:

G start Perform NNMT Biochemical Assay inhibition Is Compound an NNMT Inhibitor? start->inhibition substrate Is Compound an NNMT Substrate? inhibition->substrate No inhibitor_path Characterize Inhibition Kinetics (Ki, Mechanism). Proceed to cellular target engagement. inhibition->inhibitor_path Yes no_activity No Direct Interaction with NNMT. Explore other targets (Sirtuins, PARPs). substrate->no_activity No substrate_path Identify Methylated Product. Test product as inhibitor. (Turnover Inhibition) substrate->substrate_path Yes

Caption: Decision tree for interpreting NNMT assay results.

Phase 2: In Vivo Characterization

Experiments in this phase assess how the compound behaves in a complex living system.[12][15] All animal studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol: Mouse Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Dosing vehicles (e.g., saline for intravenous (IV), 0.5% methylcellulose for oral (PO)).

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • LC-MS/MS system for bioanalysis.[16]

Methodology:

  • Dosing:

    • Administer a single dose of this compound to two cohorts of mice.

    • Cohort 1 (n=3 mice): 2 mg/kg via IV tail vein injection.

    • Cohort 2 (n=3 mice): 10 mg/kg via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (~25 µL) from each mouse at specified time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific LC-MS/MS method to quantify the concentration of the compound in plasma.[17] This involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.[17]

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the concentration-time data.

Key PK Parameters to Calculate:

ParameterDescriptionIV RoutePO Route
Cmax Maximum observed plasma concentrationValueValue
Tmax Time to reach CmaxN/AValue
AUC Area under the concentration-time curveValueValue
t1/2 Elimination half-lifeValueValue
CL ClearanceValueN/A
Vd Volume of distributionValueN/A
F (%) BioavailabilityN/A(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Causality: The PK profile is crucial for designing effective dosing regimens for subsequent efficacy studies.[12] A short half-life may require more frequent dosing, while low oral bioavailability might necessitate higher doses or an alternative route of administration.

Conclusion and Future Directions

The successful completion of these initial studies will provide a robust foundation for understanding the therapeutic potential of this compound. Positive results, such as potent and selective in vitro activity coupled with a favorable pharmacokinetic profile, would justify advancing the compound to more complex efficacy models and formal IND-enabling toxicology studies, as regulated by agencies like the FDA.[3] The data generated will be indispensable for building a compelling case for further investment and clinical development.

References

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  • Kim, H. J., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). N'-Methylnicotinamide. PubChem. Available at: [Link]

  • D'Souza, R. F., & Scholefield, M. (2023). Metabolism and Receptor Mechanisms of Niacin Action. Biomolecules. Available at: [Link]

  • Zhang, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing. Available at: [Link]

  • Carradori, S., et al. (2024). In Vitro Screening of an In-House Library of Structurally Distinct Chemotypes Towards the Identification of Novel SARS-CoV-2 Inhibitors. MDPI. Available at: [Link]

  • Tat, Q. L., et al. (2022). Designing an In Vivo Preclinical Research Study. Methods and Protocols. Available at: [Link]

  • Mathias, B., et al. (2021). Synthesis of endogenous N¹‐methylnicotinamide (NMN) and whole‐body... ResearchGate. Available at: [Link]

  • Al-Tannak, N. F., & Hempen, C. M. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias. Available at: [Link]

  • Various Authors. (2022). NEW CHEMICAL ENTITIES ENTERING PHASE III TRIALS IN 2022. ResearchGate. Available at: [Link]

  • Yilmaz, V. T., et al. (2022). Synthesis, computational analyses, antibacterial and antibiofilm properties of nicotinamide derivatives. ResearchGate. Available at: [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available at: [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Stanford University. Available at: [Link]

  • Li, W., & Cohen, L. H. (2025). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. Available at: [Link]

  • Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]

  • Various Authors. (2024). The versatile multi-functional substance NMN: its unique characteristics, metabolic properties, pharmacodynamic effects, clinical trials, and diverse applications. Frontiers in Pharmacology. Available at: [Link]

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LC-MS/MS analysis of N,5-Dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of N,5-Dimethoxy-N-methylnicotinamide in Human Plasma using LC-MS/MS

Abstract

This document provides a comprehensive, research-grade protocol for the quantitative analysis of this compound, a novel nicotinamide derivative, in human plasma. The methodology is built upon advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) principles, ensuring high selectivity, sensitivity, and robustness suitable for pharmacokinetic studies and clinical research. While this compound is a novel analyte without established methods, the protocols herein are derived from well-established bioanalytical techniques for structurally analogous small polar molecules. This guide explains the causal reasoning behind each step, from sample preparation to data acquisition, providing a scientifically rigorous framework for researchers and drug development professionals.

Introduction to the Analyte and Analytical Challenge

This compound is a substituted pyridine carboxamide. Its structure, featuring a positively ionizable pyridine ring, a tertiary amide, and two methoxy groups, suggests it is a moderately polar, basic compound.

Predicted Physicochemical Properties:

  • Molecular Formula: C₉H₁₂N₂O₃

  • Monoisotopic Mass: 196.0848 g/mol

  • Predicted pKa: ~3.5-4.5 (associated with the pyridine nitrogen)

  • Polarity: Moderate, suggesting challenges with retention on traditional reversed-phase (RP) chromatography columns.

The primary analytical challenge is to develop a method that can accurately quantify this analyte in a complex biological matrix like human plasma. This requires a highly selective sample preparation technique to remove endogenous interferences (e.g., phospholipids, proteins) and a chromatographic method that provides adequate retention and separation from these interferences. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application due to its exceptional sensitivity and specificity.

Experimental Workflow Overview

The analytical workflow is designed as a self-validating system, where each stage is optimized to ensure the accuracy and reproducibility of the final result. The process involves sample pre-treatment, analyte extraction, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + Internal Standard ppt Protein Precipitation (Acetonitrile) plasma->ppt spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) ppt->spe extract Final Extract in Reconstitution Solvent spe->extract lc HILIC Chromatography extract->lc Injection ms Tandem Mass Spectrometry (MRM) lc->ms data Data Acquisition & Quantitation ms->data

Caption: High-level workflow from plasma sample to final data acquisition.

Detailed Protocols and Methodologies

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): N,5-Dimethoxy-N-(¹³CD₃)-methylnicotinamide or a structurally similar stable isotope-labeled compound (e.g., N-methylnicotinamide-d4). A stable isotope-labeled (SIL) IS is strongly preferred as it co-elutes and experiences similar matrix effects, providing the most accurate correction.

  • Solvents: Acetonitrile, Methanol, Water (LC-MS Grade)

  • Reagents: Formic Acid, Ammonium Formate (Optima™ LC/MS Grade)

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (MCX-type) cartridges.

  • Plasma: Blank human plasma (K₂EDTA anticoagulant).

Step-by-Step Sample Preparation Protocol

This protocol uses a combination of protein precipitation and solid-phase extraction (SPE) to achieve high sample cleanup, removing both proteins and phospholipids.

  • Sample Thawing & Spiking:

    • Thaw plasma samples and blank plasma for calibration standards on ice.

    • Vortex samples for 10 seconds.

    • To 100 µL of plasma, add 10 µL of Internal Standard working solution.

    • For calibration curve standards, add the appropriate volume of analyte working solution to blank plasma.

  • Protein Precipitation (PPT):

    • Rationale: This is a crude but effective first step to remove the majority of plasma proteins. Acetonitrile is an efficient precipitating agent.

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the 110 µL plasma sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Rationale: A mixed-mode cation exchange SPE strategy is employed. At low pH, the pyridine nitrogen of the analyte will be protonated (positively charged), allowing it to bind to the strong cation exchange sorbent. Neutral and acidic interferences are washed away. The analyte is then eluted with a basic solution that neutralizes its charge.

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

    • Loading: Load the supernatant from the PPT step onto the cartridge.

    • Washing:

      • Wash 1: 1 mL of 2% formic acid in water (removes polar interferences).

      • Wash 2: 1 mL of methanol (removes less polar, non-basic interferences).

    • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 Acetonitrile:Water with 10 mM Ammonium Formate. This ensures compatibility with the initial mobile phase conditions.

LC-MS/MS System and Conditions

Given the analyte's predicted polarity, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed for optimal retention and separation from early-eluting matrix components.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_params HILIC Column Zorbax HILIC Plus, 2.1 x 100 mm, 1.8 µm Flow Rate: 0.4 mL/min Column Temp: 40 °C ms_params ms_params lc_params->ms_params Eluent Flow

Caption: Key parameters for the LC-MS/MS instrument configuration.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System High-performance system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC I-Class)
Column Zorbax RRHD HILIC Plus (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water + 0.1% Formic Acid
Gradient Program 0.0-1.0 min (95% B), 1.0-5.0 min (95% -> 50% B), 5.0-5.1 min (50% -> 95% B), 5.1-7.0 min (95% B)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Rationale for LC Choices:

  • HILIC Column: Standard C18 columns would provide little to no retention for this polar compound. HILIC chromatography utilizes a polar stationary phase and a high organic mobile phase to retain and separate polar analytes effectively.

  • Mobile Phase: Ammonium formate provides buffering capacity and promotes good peak shape, while formic acid ensures the analyte remains protonated for optimal ionization in the MS source.

Table 2: Mass Spectrometry Parameters

ParameterSetting
Mass Spectrometer Triple Quadrupole (e.g., Sciex 7500, Waters Xevo TQ-XS)
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) - Analyte m/z 197.1 [M+H]⁺
Product Ion (Q3) - Analyte m/z 138.1 (Proposed, requires experimental confirmation)
Precursor Ion (Q1) - IS m/z 201.1 [M+H]⁺ (for a +4 Da SIL-IS)
Product Ion (Q3) - IS m/z 142.1 (Proposed, requires experimental confirmation)
Collision Energy (CE) To be optimized (start at 15-25 eV)
Declustering Potential (DP) To be optimized (start at 60-80 V)
Source Temperature 550 °C
IonSpray Voltage 5500 V

Rationale for MS Choices:

  • ESI+: The pyridine nitrogen is basic and will readily accept a proton in the acidic mobile phase, making positive ion mode the ideal choice.

  • MRM Transitions: The precursor ion is the protonated molecule [M+H]⁺. The product ion m/z 138.1 is proposed based on a predicted fragmentation pathway involving the neutral loss of the N-methylcarbamoyl group (-NH(CH₃)CHO). This must be confirmed experimentally by infusing the analyte standard and performing a product ion scan. The chosen transition should be the most intense and specific fragment.

Method Validation and Quality Control

This protocol must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry. Key validation parameters to assess include:

  • Selectivity and Specificity: Analyze at least six different lots of blank plasma to ensure no endogenous peaks interfere with the analyte or IS.

  • Calibration Curve: Assess linearity over the desired concentration range (e.g., 1-1000 ng/mL) using a weighted (1/x²) linear regression.

  • Accuracy and Precision: Determine intra- and inter-day accuracy (% bias) and precision (%CV) at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked samples to that in neat solution.

  • Recovery: Assess the efficiency of the extraction process.

  • Stability: Test the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Conclusion

This application note provides a robust and scientifically-grounded starting point for the in human plasma. The combination of a targeted sample preparation strategy using mixed-mode SPE and a tailored HILIC chromatographic method addresses the key analytical challenges posed by this novel polar compound. The outlined parameters should be optimized and the method fully validated to ensure it meets the rigorous standards required for regulated bioanalysis in drug development and clinical research.

References

  • Soukup, O., & Wsól, V. (2014). Detailed analysis of nicotinamide metabolism in the context of NAD+ salvage pathway. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tse, F. L. S. (2002). Handbook of Bioanalysis and Drug Metabolism. CRC Press. Available at: [Link]

  • Lange, C., Ghafourifar, P., & Richter, C. (2007). Quantitation of Nicotinamide and its Metabolites in Cultured Human Cells by a Liquid Chromatography-Tandem Mass Spectrometry Method. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • McCalley, D. V. (2017). Understanding and manipulating separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

Application Notes and Protocols for the Administration of N,5-Dimethoxy-N-methylnicotinamide in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical administration of the novel compound, N,5-Dimethoxy-N-methylnicotinamide, in mouse models. In the absence of specific pharmacological data for this entity, this protocol synthesizes established methodologies for the administration of structurally related nicotinamide derivatives. The following sections detail critical considerations for vehicle selection, dose-range finding, and administration via common routes, alongside robust frameworks for experimental design and animal welfare. The causality behind each procedural step is explained to empower researchers to adapt these guidelines to their specific experimental contexts.

Introduction: Navigating Novel Compound Administration

This compound is a nicotinamide derivative with potential for therapeutic development. As with any novel chemical entity, the initial in vivo characterization is a critical step in elucidating its pharmacokinetic, pharmacodynamic, and toxicological profiles. This guide provides a foundational protocol, drawing parallels from extensive research on related compounds such as nicotinamide, nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN). Researchers must recognize that this protocol is a starting point; empirical validation of all parameters for this compound is imperative.

The metabolic fate of nicotinamide and its derivatives is intrinsically linked to the nicotinamide N-methyltransferase (NNMT) pathway, which catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA)[1][2]. This process is crucial for NAD+ homeostasis and cellular metabolism[3]. Understanding this underlying biology is key to designing meaningful in vivo studies.

Preclinical Considerations: A Foundation for Rigorous Research

Prior to initiating in vivo administration, a series of preliminary studies are essential to ensure data integrity and animal welfare.

Compound Characterization and Formulation

The physicochemical properties of this compound, such as solubility and stability, will dictate the choice of vehicle for administration. While specific data is unavailable for the title compound, a related metabolite, N-Methylnicotinamide, is soluble in water and DMSO[4]. It is crucial to empirically determine the solubility of this compound in various pharmaceutically acceptable vehicles.

Table 1: Recommended Starting Vehicles for Solubility Testing

VehicleRationaleConsiderations
Sterile Saline (0.9% NaCl) Isotonic and generally well-tolerated. Ideal for intravenous and intraperitoneal routes.May have limited solubilizing capacity for hydrophobic compounds.
Phosphate-Buffered Saline (PBS) Buffered to physiological pH, minimizing local irritation.Similar solubility limitations to saline.
5% Dextrose in Water (D5W) Isotonic and provides a small energy source.Can be a suitable alternative to saline.
10% DMSO in Saline/PBS Dimethyl sulfoxide (DMSO) is a powerful solubilizing agent.DMSO can have its own biological effects and toxicity at higher concentrations. The final concentration should be kept as low as possible.
40% PEG300 in Water Polyethylene glycol 300 is a commonly used co-solvent.Can increase the viscosity of the formulation.
5% Tween 80 in Saline A non-ionic surfactant that can aid in the solubilization of lipophilic compounds.Can cause histamine release in some species.
Dose-Range Finding and Toxicity Assessment

A critical initial step is to determine the maximum tolerated dose (MTD) and to establish a preliminary dose-response relationship. This is typically achieved through a dose escalation study in a small cohort of mice. For structurally related compounds, doses have varied significantly. For instance, nicotinamide has been administered intraperitoneally (i.p.) to mice at doses ranging from 100-500 mg/kg[5], while a single dose of 62.5 mg/kg of NMN was used in other mouse studies[6]. Given this wide range, a logarithmic dose escalation (e.g., 10, 30, 100, 300 mg/kg) is a prudent starting point.

Detailed Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile and the experimental question. Oral gavage and intraperitoneal injection are common and well-established methods for mice.

Oral Gavage (PO)

Oral administration is often preferred for its clinical relevance.

Materials:

  • This compound formulation

  • Appropriate gavage needles (flexible or rigid, 20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Step-by-Step Protocol:

  • Animal Preparation: Weigh each mouse accurately to calculate the precise dose volume.

  • Dose Calculation:

    • Dose (mg/kg) x Body Weight (kg) = Total Dose (mg)

    • Total Dose (mg) / Concentration (mg/mL) = Administration Volume (mL)

    • The typical administration volume for oral gavage in mice is 5-10 mL/kg.

  • Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal breathing.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus. Do not force the needle if resistance is met.

  • Compound Administration: Slowly depress the syringe plunger to deliver the formulation.

  • Post-Administration Monitoring: Observe the mouse for any signs of distress, such as labored breathing or regurgitation.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the systemic circulation.

Materials:

  • This compound formulation

  • Sterile needles (25-27 gauge)

  • Syringes (1 mL)

  • Animal scale

Step-by-Step Protocol:

  • Animal Preparation: Weigh each mouse for accurate dose calculation.

  • Dose Calculation: Similar to oral gavage, calculate the required injection volume. The typical IP injection volume for mice is 10-20 mL/kg.

  • Animal Restraint: Restrain the mouse to expose the abdomen. The mouse can be tilted slightly head-down to move the abdominal organs away from the injection site.

  • Injection Site: The injection should be made in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

  • Needle Insertion: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.

  • Compound Injection: Slowly inject the formulation.

  • Post-Injection Monitoring: Monitor the mouse for any signs of pain or distress at the injection site.

Potential Signaling Pathways and Experimental Considerations

While the specific targets of this compound are unknown, its structural similarity to nicotinamide suggests a potential role in modulating NAD+ metabolism.

NAD_Metabolism cluster_0 Potential Target Pathway NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAD NAD+ NAM->NAD MNA 1-Methylnicotinamide (MNA) NNMT->MNA Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cellular_Functions Cellular Functions (DNA repair, metabolism, etc.) Sirtuins->Cellular_Functions PARPs->Cellular_Functions

Caption: Simplified overview of the nicotinamide and NAD+ metabolic pathway.

Experimental Endpoints to Consider:

  • Pharmacokinetic Analysis: Measurement of plasma and tissue concentrations of this compound and its potential metabolites over time.

  • NAD+ Metabolome Analysis: Quantification of NAD+, NADH, NADP+, and NADPH levels in relevant tissues.

  • Target Engagement Assays: If a specific molecular target is hypothesized, assays to measure target binding or modulation should be employed.

  • Behavioral and Physiological Assessments: Depending on the therapeutic area, relevant functional outcomes should be measured.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your findings, incorporate the following checks into your experimental design:

  • Vehicle Controls: Always include a group of animals that receives the vehicle alone to account for any effects of the formulation.

  • Positive Controls: If applicable, include a known active compound to validate the experimental model.

  • Blinding: Whenever possible, the administration of compounds and the assessment of outcomes should be performed by personnel who are blinded to the treatment groups.

  • Replication: Experiments should be replicated to ensure the robustness of the findings.

Conclusion

The administration of a novel compound like this compound in mice requires a careful and systematic approach. By leveraging knowledge from structurally similar molecules and adhering to rigorous experimental design principles, researchers can effectively characterize the in vivo properties of this new chemical entity. The protocols and considerations outlined in this document provide a solid foundation for these critical early-stage investigations.

References

  • Uthe, J. F., & Bligh, E. G. (1961). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Journal of the Fisheries Research Board of Canada, 18(4), 549-555. [Link]

  • Horsman, M. R., Hoyer, M., Honess, D. J., Dennis, I. F., & Overgaard, J. (1993). Nicotinamide pharmacokinetics in humans and mice: a comparative assessment and the implications for radiotherapy. Radiotherapy and Oncology, 27(2), 131-139. [Link]

  • Shen, H. W., Yu, A. M., & Glick, S. D. (2010). Stimulus control by 5-methoxy-N,N-dimethyltryptamine in wild-type and CYP2D6-humanized mice. Psychopharmacology, 210(3), 399-407. [Link]

  • Chlopicki, S., Swies, J., Mogielnicki, A., Buczko, W., & Gryglewski, R. J. (2007). Activation of nicotinamide N-methyltrasferase and increased formation of 1-methylnicotinamide (MNA) in atherosclerosis. Pharmacological Reports, 59(5), 580-585. [Link]

  • Picornell, A. C., Proenza, A. M., & Oliver, J. (2022). Nicotinamide Riboside Supplementation to Suckling Male Mice Improves Lipid and Energy Metabolism in Skeletal Muscle and Liver in Adulthood. Nutrients, 14(11), 2248. [Link]

  • Li, J., & Li, X. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. International Journal of Molecular Sciences, 25(12), 6542. [Link]

  • Yu, A. M. (2011). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 12(8), 689-697. [Link]

  • Greenbaum, C. J., Kahn, S. E., & Palmer, J. P. (1995). The Pharmacokinetics of Nicotinamide in Humans and Rodents. Diabetes, 44(2), 152-155. [Link]

  • Human Metabolome Database. (n.d.). N-Methylnicotinamide (HMDB0003152). [Link]

  • PubChem. (n.d.). N'-Methylnicotinamide. [Link]

  • Trammell, S. A., Schmidt, M. S., Weidemann, B. J., Redpath, P., Jaksch, F., Dellinger, R. W., ... & Brenner, C. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature communications, 7(1), 1-14. [Link]

  • Vasileva, V. Y., Galagudza, M. M., & Vlasov, T. D. (2021). Biocompatibility of Different Nicotinamide Riboside Doses Administered Intravenously to Rats. Bulletin of Experimental Biology and Medicine, 171(1), 58-62. [Link]

  • Wittwer, M. B., & König, F. (2020). Synthesis of endogenous N¹-methylnicotinamide (NMN) and whole-body physiologically-based pharmacokinetic (PBPK) model processes. Clinical Pharmacology & Therapeutics, 108(4), 815-825. [Link]

  • Li, M., & Liu, X. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers in Pharmacology, 14, 1163451. [Link]

  • Relling, M. V., & Evans, W. E. (2015). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. The Journal of pharmacology and experimental therapeutics, 354(1), 48-56. [Link]

  • Durnin, L., Kurahashi, M., Sanders, K. M., & Mutafova-Yambolieva, V. N. (2020). Extracellular metabolism of the enteric inhibitory neurotransmitter β-nicotinamide adenine dinucleotide (β-NAD) in the murine colon. The Journal of physiology, 598(20), 4509-4521. [Link]

  • Paoletti, N., Giovannuzzi, S., Gasparrini, M., Ammara, A., Zaroon, Z., & Raffaelli, N. (2023). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry. [Link]

  • Przygodzki, T., Watala, C., & Chlopicki, S. (2012). N-methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodilating activity. Pharmacological reports, 64(1), 195-201. [Link]

  • Horsman, M. R., Kristjansen, P. E., van den Berg, A. P., Overgaard, J., & von der Maase, H. (1993). Nicotinamide pharmacokinetics in humans and mice: a comparative assessment and the implications for radiotherapy. Radiotherapy and Oncology, 27(2), 131-139. [Link]

  • Brown, M. C., & A. P. (2018). Nicotinamide mononucleotide alters mitochondrial dynamics by SIRT3-dependent mechanism in male mice. Journal of Neuroscience Research, 96(5), 843-855. [Link]

  • Cartei, F., Ducci, F., Fatigante, L., Laddaga, M., Danesi, R., & Cartei, G. (1994). Pharmacokinetics and tolerance of nicotinamide combined with radiation therapy in patients with glioblastoma multiforme. Acta oncologica (Stockholm, Sweden), 33(4), 429-432. [Link]

  • Li, L., & Li, J. (2022). Targeting Jun N-terminal kinase phosphorylation: A human-derived hepatoprotective peptide human liver transplantation peptide 1 attenuates hepatic ischemia-reperfusion injury. World Journal of Gastroenterology, 28(28), 3617-3633. [Link]

  • Green, R. E., Ricker, W. E., Attwood, W. L., Koh, Y. S., & Peters, L. (1959). Studies of the renal tubular transport characteristics of N1-methylnicotinamide and tetraalkylammonium compounds in the avian kidney. The Journal of pharmacology and experimental therapeutics, 126(3), 195-201. [Link]

  • Ito, S., Kusuhara, H., Kumagai, Y., Moriyama, Y., Inoue, K., Kondo, T., ... & Sugiyama, Y. (2012). N-methylnicotinamide is an endogenous probe for evaluation of drug-drug interactions involving multidrug and toxin extrusions (MATE1 and MATE2-K). Clinical Pharmacology & Therapeutics, 92(5), 635-641. [Link]

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Application Notes and Protocols for Assessing N,5-Dimethoxy-N-methylnicotinamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Nicotinamide Analogue

N,5-Dimethoxy-N-methylnicotinamide is a novel synthetic derivative of nicotinamide, a vital component of the vitamin B3 family. The nicotinamide scaffold is a cornerstone in cellular metabolism, primarily as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical player in redox reactions and a signaling molecule in numerous cellular processes. The methylation of nicotinamide by Nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (MNA) is a key metabolic pathway.[1][2][3] MNA itself is not an inert metabolite but possesses biological activities, including the regulation of sirtuin activity and anti-thrombotic effects.[1][4]

Given its structural similarity to nicotinamide and its methylated derivatives, this compound is hypothesized to interact with key enzymatic players in nicotinamide and NAD+ metabolism. This application note provides a comprehensive guide for researchers to develop and execute robust assays to characterize the biological activity of this novel compound. We will delve into detailed protocols for assessing its interaction with NNMT, its impact on cellular NAD+ levels, and its potential downstream effects.

Part 1: Foundational Assays - Interrogation of the NNMT Pathway

The primary and most logical starting point for characterizing this compound is to investigate its interaction with Nicotinamide N-methyltransferase (NNMT). This enzyme is a central hub in nicotinamide metabolism, and the structural features of our target compound suggest it could be either a substrate for or an inhibitor of NNMT.

In Vitro NNMT Enzyme Activity Assay

This assay directly measures the enzymatic activity of NNMT in the presence of this compound. The protocol is adapted from established HPLC-based methods for quantifying NNMT activity by measuring the formation of the methylated product.[5]

Principle: Recombinant human NNMT is incubated with the universal methyl donor S-adenosyl-L-methionine (SAM) and the test compound. The reaction mixture is then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to detect and quantify the formation of a potential methylated product. A decrease in the SAM peak or the appearance of a new, more polar product peak would indicate that the compound is a substrate. Conversely, a reduction in the methylation of a known substrate (like nicotinamide) when co-incubated with the test compound would indicate inhibition.

Experimental Workflow:

NNMT_Assay_Workflow cluster_prep Reaction Preparation cluster_incubation Enzymatic Reaction cluster_analysis Analysis reagents Prepare Reagents: - Recombinant NNMT - SAM - Nicotinamide (Control) - Test Compound mix Mix Reagents and Initiate Reaction reagents->mix buffer Prepare Reaction Buffer buffer->mix incubate Incubate at 37°C mix->incubate quench Quench Reaction incubate->quench hplc RP-HPLC Analysis quench->hplc data Data Analysis hplc->data

Caption: Workflow for the in vitro NNMT enzyme activity assay.

Detailed Protocol:

  • Reagent Preparation:

    • NNMT Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.

    • Substrates: Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and nicotinamide (positive control, 10 mM in water).

    • Methyl Donor: Prepare a stock solution of S-adenosyl-L-methionine (SAM) (10 mM in water).

    • Enzyme: Recombinant human NNMT (e.g., 1 mg/mL).

  • Reaction Setup (for substrate determination):

    • In a microcentrifuge tube, add:

      • 5 µL of 10x NNMT Reaction Buffer

      • 5 µL of 1 mM SAM

      • 5 µL of 1 mM this compound

      • Recombinant NNMT (e.g., 1 µg)

      • Nuclease-free water to a final volume of 50 µL.

    • Include a negative control with no enzyme.

  • Reaction Setup (for inhibitor determination):

    • In a microcentrifuge tube, add:

      • 5 µL of 10x NNMT Reaction Buffer

      • 5 µL of 1 mM SAM

      • 5 µL of 1 mM nicotinamide

      • Varying concentrations of this compound (e.g., 0-100 µM)

      • Recombinant NNMT (e.g., 1 µg)

      • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume (50 µL) of 0.4 M perchloric acid.

  • Sample Preparation for HPLC: Centrifuge the quenched reaction at 14,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • RP-HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient to separate the substrate and potential product (e.g., 5-95% B over 20 minutes).

    • Detection: UV detection at 260 nm.

Data Analysis and Interpretation:

ScenarioExpected OutcomeInterpretation
Substrate Appearance of a new peak with a different retention time than the parent compound.The compound is methylated by NNMT.
Inhibitor Dose-dependent decrease in the peak area of 1-methylnicotinamide (from the nicotinamide control reaction).The compound inhibits NNMT activity.
No Interaction No new peak formation and no change in 1-methylnicotinamide formation.The compound does not interact with NNMT under these conditions.

Part 2: Cellular Assays - Probing the Impact on NAD+ Metabolism

Should the in vitro assays suggest an interaction with NNMT, or even if they do not, it is crucial to assess the effect of this compound on the cellular NAD+ pool. The metabolism of nicotinamide is intricately linked to NAD+ synthesis through the salvage pathway.[6][7]

Cellular NAD+/NADH Assay

This assay measures the intracellular levels of NAD+ and NADH in cells treated with this compound. Commercially available colorimetric or fluorometric assay kits are recommended for their sensitivity and ease of use.

Principle: Cells are lysed to release intracellular metabolites. The lysate is then treated to selectively measure NAD+ or total NAD (NAD+ and NADH). In the presence of a specific enzyme cycling mix, NAD+ is reduced to NADH, which in turn reduces a probe to generate a colored or fluorescent product. The intensity of the signal is proportional to the amount of NAD+ or total NAD in the sample.

Experimental Workflow:

NAD_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_assay Assay Procedure seed Seed Cells treat Treat with Test Compound seed->treat lyse Lyse Cells treat->lyse extract Extract NAD/NADH lyse->extract react Add Reaction Mix extract->react incubate Incubate react->incubate read Read Absorbance/Fluorescence incubate->read

Caption: Workflow for the cellular NAD+/NADH assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include vehicle control (e.g., DMSO) and a positive control (e.g., a known NAD+ precursor like nicotinamide riboside).

  • Sample Preparation:

    • Follow the protocol provided with your chosen commercial NAD+/NADH assay kit for cell lysis and extraction. This typically involves using an extraction buffer to release NAD+ and NADH.

  • Assay Procedure:

    • Follow the kit manufacturer's instructions for setting up the reaction, which usually involves adding a reaction mixture containing an enzyme and a probe to the cell lysates.

    • Incubate the plate at room temperature for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the specified wavelength.

Data Analysis and Interpretation:

Observed EffectPotential Interpretation
Increase in NAD+ The compound may be a precursor for NAD+ synthesis or may inhibit NAD+-consuming enzymes.
Decrease in NAD+ The compound might inhibit NAD+ synthesis or be a substrate for an enzyme that consumes NAD+ precursors.
No Change in NAD+ The compound may not significantly impact the cellular NAD+ pool at the tested concentrations and time points.

Part 3: Downstream Functional Assays

Based on the known biological activities of nicotinamide metabolites like MNA, it is prudent to investigate the potential downstream effects of this compound.

Sirtuin Activity Assay

MNA has been shown to increase Sirt1 protein levels and activity.[1] Therefore, assessing the effect of this compound on sirtuin activity is a logical next step.

Principle: A fluorogenic sirtuin activity assay can be used. This assay utilizes a peptide substrate containing an acetylated lysine residue. In the presence of NAD+, sirtuins deacetylate the substrate. A developer solution is then added that releases a fluorescent molecule from the deacetylated substrate. The fluorescence intensity is directly proportional to the sirtuin activity.

Protocol Outline:

  • Treat cells with this compound.

  • Prepare nuclear extracts or immunoprecipitate the sirtuin of interest (e.g., SIRT1).

  • Perform the fluorogenic sirtuin activity assay according to the manufacturer's protocol.

  • Measure fluorescence using a plate reader.

Prostacyclin (PGI2) Release Assay

MNA can induce the secretion of prostacyclin from endothelial cells.[1] This anti-thrombotic effect is mediated by cyclooxygenase-2 (COX-2).[4]

Principle: Endothelial cells (e.g., HUVECs) are treated with the test compound. The cell culture supernatant is then collected and the concentration of a stable prostacyclin metabolite, 6-keto-PGF1α, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol Outline:

  • Culture human umbilical vein endothelial cells (HUVECs).

  • Treat the cells with this compound.

  • Collect the cell culture supernatant.

  • Perform a 6-keto-PGF1α ELISA according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

Summary of Proposed Assays and Expected Outcomes

AssayParameter MeasuredPotential Positive Outcome
In Vitro NNMT Assay Formation of methylated product or inhibition of control reactionNew peak in HPLC or decreased 1-methylnicotinamide peak
Cellular NAD+/NADH Assay Intracellular NAD+ and NADH levelsAlteration in NAD+/NADH ratio
Sirtuin Activity Assay Deacetylase activity of sirtuinsIncreased or decreased fluorescence signal
Prostacyclin Release Assay Concentration of 6-keto-PGF1α in cell supernatantIncreased absorbance in ELISA

Conclusion

The provided application notes and protocols offer a structured and scientifically grounded approach to elucidating the biological activity of this compound. By systematically investigating its interaction with NNMT, its influence on cellular NAD+ metabolism, and its potential downstream functional effects, researchers can build a comprehensive profile of this novel compound. The causality-driven experimental design and self-validating protocols outlined herein will enable the generation of high-quality, reproducible data, paving the way for a deeper understanding of the therapeutic potential of new nicotinamide derivatives.

References

  • Ulanovskaya, O. A., Zimin, A. V., & Medzhitov, R. (2013). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in biochemical sciences, 38(7), 337-339. [Link]

  • PubChem. (n.d.). N'-Methylnicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Remsberg, C. M., Yost, G. S., & Moorthy, B. (2008). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 283(45), 30834-30843. [Link]

  • Chlopicki, S., Swies, J., Mogielnicki, A., Buczko, W., & Gryglewski, R. J. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British journal of pharmacology, 152(2), 230–239. [Link]

  • Shen, H. W., Jiang, X. L., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current drug metabolism, 11(8), 659–666. [Link]

  • Li, J., Li, Y., & Li, L. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Journal of translational medicine, 21(1), 1-13. [Link]

  • Pissios, P. (2017). HPLC-UV Method for Measuring Nicotinamide N-methyltransferase Activity in Biological Samples: Evidence for Substrate Inhibition Kinetics. Methods in molecular biology (Clifton, N.J.), 1607, 159–168. [Link]

  • Wang, Y., Chen, L., & Li, Z. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Molecules, 25(15), 3458. [Link]

  • Arayne, M. S., Sultana, N., & Zuberi, M. H. (2007). Development and validation of RP-HPLC method for the analysis of nicotinamide in pure and pharmaceutical preparations. Journal of the Baqi Medical University, 14(1), 15-18. [Link]

  • Gomółka, E., & Tarka, K. (2018). Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. Journal of AOAC International, 101(4), 1088-1093. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152). Retrieved from [Link]

  • Chen, Y. C., Lin, Y. C., & Hsieh, Y. H. (2022). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International journal of molecular sciences, 23(6), 3241. [Link]

  • Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. Retrieved from [Link]

  • van Haren, M. J., Taher, L., & van der Stelt, M. (2021). Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Drug discovery today, 26(8), 1863–1871. [Link]

  • Sauve, A. A. (2009). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. The Journal of biological chemistry, 284(40), 27489–27500. [Link]

Sources

Application Notes and Protocols for the Metabolic Investigation of N,5-Dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Metabolic Fate of a Novel Nicotinamide Derivative

N,5-Dimethoxy-N-methylnicotinamide is a structurally novel compound belonging to the nicotinamide family. Nicotinamides, including vitamin B3, are central to cellular metabolism, primarily through their roles as precursors to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1] These coenzymes are indispensable for a vast array of redox reactions essential for energy production and anabolic processes.[2][3]

The metabolic landscape of nicotinamide itself is well-characterized. A key pathway involves the enzyme Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide to N1-methylnicotinamide (MNAM).[4][5] This pathway is not merely for clearance; NNMT and its product, MNAM, are now recognized as critical regulators in energy metabolism and have been implicated in conditions such as obesity and type 2 diabetes.[6][7][8] MNA can be further metabolized by aldehyde oxidase (AOX) to pyridones, which are then excreted.[7][9]

Given the structural similarity of this compound to nicotinamide, it is plausible that it undergoes biotransformation through similar enzymatic pathways. The presence of methoxy and N-methyl groups introduces additional sites for metabolic attack, primarily through cytochrome P450 (CYP) enzymes, which are known to catalyze O-demethylation and N-demethylation reactions.[10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the metabolic profile of this compound. We will proceed from a hypothesized metabolic pathway, grounded in the established principles of nicotinamide metabolism, to detailed protocols for in vitro and bioanalytical studies. These protocols are designed to be self-validating systems, enabling the robust characterization of the compound's metabolic stability, metabolite identification, and the elucidation of the enzymes responsible for its biotransformation.

Hypothesized Metabolic Pathways of this compound

Based on the known metabolism of nicotinamides and other methylated small molecules, we can predict several potential metabolic routes for this compound. These include O-demethylation, N-demethylation, and oxidation of the pyridine ring. The primary enzymes expected to be involved are CYPs and AOX.

Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Further Oxidation cluster_2 Phase II Metabolism Parent This compound M1 5-Hydroxy-N-methoxy-N-methylnicotinamide (O-demethylation) Parent->M1 CYP-mediated M2 N,5-Dimethoxynicotinamide (N-demethylation) Parent->M2 CYP-mediated M3 This compound-N-oxide (Oxidation) Parent->M3 CYP/FMO-mediated M4 Oxidized Metabolites (e.g., Pyridones) M1->M4 AOX/CYP-mediated M5 Glucuronide or Sulfate Conjugates M1->M5 UGTs/SULTs M2->M4 AOX/CYP-mediated

Caption: Hypothesized metabolic pathways for this compound.

Application Notes: A Strategic Approach to Metabolic Profiling

In Vitro Metabolism: The First Look at Biotransformation
  • Rationale: In vitro systems provide a controlled environment to assess metabolic stability and identify the primary routes of metabolism without the complexities of a whole organism. Human Liver Microsomes (HLM) are subcellular fractions containing a high concentration of CYP enzymes, making them ideal for studying Phase I metabolism.[11] Cryopreserved human hepatocytes, while more complex to use, offer the advantage of containing both Phase I and Phase II enzymes, providing a more complete picture of metabolism.

  • Experimental Choices:

    • Metabolic Stability Assay: This initial experiment determines how quickly the compound is metabolized by liver enzymes. The output, typically expressed as intrinsic clearance (CLint), is crucial for predicting in vivo clearance and hepatic first-pass effect.[12]

    • Metabolite Identification (MetID): By incubating the compound with HLM or hepatocytes for a longer duration and at a higher concentration, we can generate sufficient quantities of metabolites for structural elucidation using high-resolution mass spectrometry.

Analytical Strategy: High-Resolution LC-MS/MS
  • Causality: The analysis of nicotinamide-related compounds, which are often polar, presents a challenge for traditional reversed-phase liquid chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice for retaining and separating these molecules.[13][14] Coupling HILIC with tandem mass spectrometry (MS/MS) provides the sensitivity and selectivity required to detect and quantify the parent compound and its metabolites in complex biological matrices.[15][16]

  • Self-Validation: A robust bioanalytical method is self-validating through the use of a stable isotope-labeled internal standard, quality control samples at multiple concentrations, and a thorough assessment of parameters like linearity, accuracy, precision, and stability.[17][18]

Reaction Phenotyping: Identifying the Key Enzymatic Players
  • Rationale: Pinpointing the specific enzymes responsible for a compound's metabolism is critical for predicting potential drug-drug interactions (DDIs). If a compound is metabolized primarily by a single polymorphic enzyme (e.g., CYP2D6), its pharmacokinetics can vary significantly between individuals.[10]

  • Methodologies:

    • Recombinant Enzymes: Incubating the compound with a panel of individual, recombinantly expressed CYP enzymes allows for direct identification of the metabolizing enzymes.

    • Chemical Inhibition: Using specific chemical inhibitors for different CYP enzymes in HLM incubations can reveal which enzyme pathways are blocked, thereby implicating those enzymes in the compound's metabolism.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is designed to determine the intrinsic clearance of this compound.

1. Materials:

  • This compound (Test Compound)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • NADPH Regenerating System (e.g., Solution A: G6P, NADP+; Solution B: G6PDH)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) containing an appropriate internal standard (e.g., a structurally similar, stable compound)

  • Positive Control Compound (e.g., a compound with known high clearance like Verapamil)

  • Negative Control Compound (e.g., a compound with known low clearance like Warfarin)

2. Experimental Workflow Diagram:

Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis A Prepare Master Mix: - Phosphate Buffer - HLM (final 0.5 mg/mL) - NADPH Regen. Sys. Soln A C Pre-warm Master Mix & Compound Solutions for 5 min A->C B Prepare Compound Working Solutions: - Test Compound (final 1 µM) - Positive/Negative Controls B->C D Initiate Reaction: Add NADPH Regen. Sys. Soln B C->D E Aliquots taken at specified time points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench Reaction: Add aliquot to cold ACN with Internal Standard E->F G Vortex & Centrifuge (14,000 rpm, 10 min) F->G H Transfer supernatant for LC-MS/MS analysis G->H I Quantify remaining parent compound H->I

Caption: Workflow for the in vitro metabolic stability assay.

3. Step-by-Step Procedure:

  • Preparation: Prepare the NADPH regenerating system solutions according to the manufacturer's instructions. Thaw the HLM on ice.

  • Incubation Plate Setup: In a 96-well plate, add the required volume of phosphate buffer.

  • Microsome Addition: Add the HLM to the buffer to achieve a final concentration of 0.5 mg/mL.

  • Compound Addition: Add the working solution of the test compound (or controls) to the wells to reach a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a separate 96-well plate containing ice-cold acetonitrile with the internal standard to quench the reaction.

  • Sample Processing: Seal the quenching plate, vortex, and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard.

4. Data Analysis:

  • Plot the natural log of the percentage of the test compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein as: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Table 1: Typical Parameters for Metabolic Stability Assay

ParameterRecommended ValueRationale
Test Compound Conc.1 µMWell below the expected Km for most CYPs to ensure first-order kinetics.
Microsome Conc.0.5 mg/mLBalances metabolic activity with reagent cost.
Incubation Temp.37°CPhysiological temperature.
Time Points0, 5, 15, 30, 45, 60 minProvides sufficient data points to accurately determine the degradation slope.
Quenching SolventAcetonitrileEfficiently precipitates protein and stops the reaction.
Protocol 2: Metabolite Profiling and Identification by LC-MS/MS

This protocol outlines a method for identifying potential metabolites of this compound.

1. Materials:

  • Same as Protocol 1, but with a higher starting concentration of the test compound (e.g., 10-50 µM).

2. Step-by-Step Procedure:

  • Incubation: Follow the incubation procedure from Protocol 1, but use a higher concentration of this compound (e.g., 10 µM) and a single, longer incubation time (e.g., 60 minutes). Include a control incubation without the NADPH regenerating system to identify non-enzymatic degradation products.

  • Sample Preparation: Quench the entire incubation volume with 2 volumes of ice-cold acetonitrile containing the internal standard. Centrifuge to pellet protein.

  • Concentration (Optional): If metabolite levels are low, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a HILIC column for separation. A typical mobile phase system would be A: 10 mM ammonium formate in water, pH 3.5, and B: Acetonitrile. A gradient from high organic to high aqueous will elute the polar compounds.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Perform a full scan experiment to detect all ions. Simultaneously, perform data-dependent MS/MS scans to acquire fragmentation data for the most abundant ions.

3. Data Analysis:

  • Data Mining: Process the LC-MS/MS data using metabolite identification software. Search for the predicted masses of potential metabolites (see Table 2).

  • Comparison: Compare the chromatograms of the NADPH-fortified incubation with the control (no NADPH) incubation. Peaks present only in the NADPH sample are potential metabolites.

  • Structural Elucidation: Analyze the MS/MS fragmentation pattern of the parent compound and the potential metabolites. A loss of 14 Da (CH2) could indicate N-demethylation, while a loss of 30 Da (CH2O) might suggest O-demethylation. An addition of 16 Da would indicate oxidation.

Table 2: Predicted Masses of Potential Phase I Metabolites

Predicted MetaboliteBiotransformationMolecular FormulaMonoisotopic MassMass Change
Parent Compound -C10H14N2O3210.1004-
M1O-demethylationC9H12N2O3196.0848-14.0156
M2N-demethylationC9H12N2O3196.0848-14.0156
M3Oxidation (N-oxide)C10H14N2O4226.0953+15.9949
M4DihydroxylationC10H14N2O5242.0903+31.9898
Protocol 3: Quantitative Bioanalytical Method Development in Plasma

This protocol provides a starting point for developing a validated LC-MS/MS method to quantify this compound in plasma for future preclinical or clinical studies.

1. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample (or standard/QC), add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., stable isotope-labeled this compound).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Conditions (Starting Point):

  • LC System: UPLC/HPLC system

  • Column: HILIC column (e.g., Waters Acquity BEH Amide, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 95% B, decrease to 40% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: ESI+

  • Detection Mode: Multiple Reaction Monitoring (MRM)

3. MRM Transition Optimization:

  • The specific precursor-to-product ion transitions for the analyte and internal standard must be optimized by infusing a standard solution of each into the mass spectrometer. For this compound (MW 210.1), the precursor ion would be [M+H]+ at m/z 211.1. Product ions would be determined experimentally.

4. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Trustworthiness and Self-Validation

The integrity of these metabolic studies hinges on a system of controls and cross-verification.

  • Positive and Negative Controls: In the metabolic stability assay, the inclusion of compounds with known high and low metabolic turnover validates the activity of the microsomal preparation and the experimental procedure.[19]

  • No-NADPH Control: In metabolite identification studies, incubations without the NADPH cofactor are essential to distinguish enzymatic metabolites from products of simple chemical degradation.

  • Internal Standards: The use of a stable isotope-labeled internal standard in quantitative assays is the gold standard, as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, ensuring the highest level of accuracy.[20]

  • Fragmentation Analysis: The structural assignment of metabolites is strengthened by comparing their MS/MS fragmentation patterns to that of the parent compound. Common fragmentation pathways provide evidence for the proposed metabolic modification.

By adhering to these principles, researchers can generate reliable and reproducible data, providing a solid foundation for understanding the metabolic fate of this compound and informing its future development.

References

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high-throughput screening with N,5-Dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: High-Throughput Screening with N,5-Dimethoxy-N-methylnicotinamide

Audience: Researchers, Scientists, and Drug Development Professionals

Unveiling the Bioactivity of this compound: A High-Throughput Screening Protocol for the Identification of Novel Nicotinamide N-Methyltransferase (NNMT) Modulators

Authored by: Your Senior Application Scientist

Introduction: The Rationale for Investigating this compound in the Context of NNMT

Nicotinamide N-methyltransferase (NNMT) is a pivotal enzyme in cellular metabolism, primarily responsible for the N-methylation of nicotinamide (a form of vitamin B3) and other pyridine-containing compounds.[1][2][3] This enzymatic reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl donor, producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[4][5] Beyond its role in nicotinamide clearance, emerging evidence has implicated elevated NNMT expression and activity in a range of pathologies, including various cancers, metabolic disorders such as obesity and diabetes, and neurodegenerative diseases.[2][3][6] This positions NNMT as a compelling therapeutic target for drug discovery.[2][7]

This compound is a synthetic nicotinamide derivative with the chemical formula C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol .[8] Its structural similarity to nicotinamide, the endogenous substrate of NNMT, strongly suggests its potential to interact with the enzyme's active site. This interaction could manifest as either a substrate for the enzyme or as an inhibitor of its catalytic activity. High-throughput screening (HTS) provides a robust and efficient methodology to rapidly assess this potential interaction and quantify its potency.

This document provides a comprehensive, field-proven protocol for a high-throughput, fluorescence-based assay designed to screen for and characterize the modulatory effects of this compound on NNMT activity. We will delve into the causality behind the experimental design, ensuring a self-validating system for generating reliable and reproducible data.

The Scientific Foundation: Assay Principle and Design Causality

The protocol herein is an adaptation of established NNMT inhibitor screening assays that leverage the detection of a reaction product.[6] The core principle of this assay is to quantify the activity of NNMT by measuring the production of SAH, which is subsequently hydrolyzed to homocysteine. The free thiol group of homocysteine is then detected by a thiol-reactive fluorescent probe, resulting in a quantifiable increase in fluorescence intensity.

The Enzymatic Cascade:

  • NNMT-mediated Methylation: NNMT catalyzes the transfer of a methyl group from SAM to a nicotinamide substrate.

  • SAH Production: This reaction yields the methylated nicotinamide product and SAH.

  • SAH Hydrolysis: An excess of SAH hydrolase in the reaction mixture quantitatively converts SAH to homocysteine and adenosine.

  • Fluorescent Detection: A thiol-reactive probe reacts with the sulfhydryl group of homocysteine, producing a stable, highly fluorescent adduct.

The fluorescence intensity is directly proportional to the amount of homocysteine produced, which in turn is directly proportional to the enzymatic activity of NNMT. When an inhibitor, such as potentially this compound, is present, the rate of this reaction cascade is diminished, leading to a reduction in the fluorescent signal.

Diagram of the NNMT Assay Principle

NNMT Assay Principle cluster_0 Step 1: NNMT Catalysis cluster_1 Step 2: SAH Hydrolysis cluster_2 Step 3: Fluorescent Detection NNMT NNMT MNA 1-Methylnicotinamide NNMT->MNA SAH SAH NNMT->SAH SAM SAM SAM->NNMT Nicotinamide Nicotinamide Nicotinamide->NNMT SAH_input SAH->SAH_input Product SAH_hydrolysis SAH Hydrolase Homocysteine Homocysteine SAH_hydrolysis->Homocysteine Adenosine Adenosine SAH_hydrolysis->Adenosine Homocysteine_input Homocysteine->Homocysteine_input Product SAH_input->SAH_hydrolysis Thiol_Probe Thiol Probe (Non-fluorescent) Fluorescent_Adduct Fluorescent Adduct Thiol_Probe->Fluorescent_Adduct Homocysteine_input->Fluorescent_Adduct Test_Compound N,5-Dimethoxy-N- methylnicotinamide Test_Compound->NNMT Inhibition?

Caption: Workflow of the fluorescence-based NNMT activity assay.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog #Storage
Recombinant Human NNMTVendor Ae.g., XYZ-123-80°C
S-(5'-Adenosyl)-L-methionine chloride (SAM)Vendor Be.g., A7007-20°C
NicotinamideVendor Be.g., N0636Room Temp
S-Adenosyl-L-homocysteine HydrolaseVendor Ce.g., A9384-80°C
Thiol-reactive Fluorescent ProbeVendor De.g., T6060-20°C
This compoundSigma-AldrichADE000463Room Temp
Tris-HClVendor Be.g., T5941Room Temp
Dithiothreitol (DTT)Vendor Be.g., D9779Room Temp
Bovine Serum Albumin (BSA)Vendor Be.g., A79064°C
Dimethyl Sulfoxide (DMSO)Vendor Be.g., D8418Room Temp
384-well, black, flat-bottom platesVendor Ee.g., 3573Room Temp
Buffer and Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.01% BSA. Prepare fresh and keep on ice. The inclusion of DTT helps to maintain the enzyme in its active state, while BSA prevents non-specific binding of reagents to the plate surface.

  • Enzyme Solution: Thaw recombinant human NNMT on ice. Dilute to the desired working concentration (e.g., 2X final concentration of 10 nM) in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate Mix: Prepare a 2X working solution containing 300 µM Nicotinamide and 20 µM SAM in Assay Buffer. The concentrations are chosen to be near the Km values to ensure sensitivity to competitive inhibitors.

  • Detection Mix: Prepare a 2X working solution containing 20 µM of the thiol-reactive fluorescent probe and 10 µg/mL SAH Hydrolase in Assay Buffer. This mix should be protected from light.

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution of Test Compound: Perform a serial dilution of the 10 mM stock in 100% DMSO to create a concentration range for IC₅₀ determination (e.g., from 10 mM down to 0.1 µM). Then, dilute these DMSO stocks 1:50 in Assay Buffer to create the 4X final concentration working solutions. This intermediate dilution step minimizes the final DMSO concentration in the assay to ≤1%.

High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format.

  • Compound Plating (5 µL/well):

    • Add 5 µL of the 4X test compound working solutions to the appropriate wells of the 384-well plate.

    • For positive control wells (no inhibition), add 5 µL of Assay Buffer containing 2% DMSO.

    • For negative control wells (100% inhibition), add 5 µL of a known NNMT inhibitor (e.g., 1-methylnicotinamide at a high concentration) or Assay Buffer without enzyme.

  • Enzyme Addition (5 µL/well):

    • Add 5 µL of the 2X NNMT enzyme solution to all wells except the negative controls.

    • Add 5 µL of Assay Buffer to the negative control wells.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction (10 µL/well):

    • Add 10 µL of the 2X Substrate Mix (Nicotinamide and SAM) to all wells.

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate for 60 minutes at 37°C. The incubation time should be optimized to ensure the reaction proceeds within the linear range.

  • Reaction Termination and Detection (10 µL/well):

    • Add 10 µL of the 2X Detection Mix (Thiol Probe and SAH Hydrolase) to all wells.

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate for 30 minutes at room temperature, protected from light, to allow for the fluorescent signal to develop.

  • Data Acquisition:

    • Read the fluorescence intensity on a plate reader with excitation and emission wavelengths appropriate for the chosen thiol probe (e.g., Ex/Em = 400/465 nm).[6]

HTS Workflow Diagram

HTS Workflow start Start compound_plating 1. Compound Plating (5 µL/well) - Test Compound - Controls (Positive/Negative) start->compound_plating end End enzyme_addition 2. Enzyme Addition (5 µL/well) - 2X NNMT Solution compound_plating->enzyme_addition pre_incubation Pre-incubation (15 min, RT) enzyme_addition->pre_incubation reaction_initiation 3. Reaction Initiation (10 µL/well) - 2X Substrate Mix (SAM + Nicotinamide) pre_incubation->reaction_initiation reaction_incubation Incubation (60 min, 37°C) reaction_initiation->reaction_incubation detection 4. Termination & Detection (10 µL/well) - 2X Detection Mix reaction_incubation->detection detection_incubation Incubation (30 min, RT, dark) detection->detection_incubation read_plate 5. Read Fluorescence detection_incubation->read_plate data_analysis Data Analysis - % Inhibition - IC50 Curve Fitting read_plate->data_analysis data_analysis->end

Caption: Step-by-step high-throughput screening workflow.

Data Analysis and Hit Confirmation

Primary Data Analysis
  • Calculate Percent Inhibition: The raw fluorescence units (RFU) are used to calculate the percentage of NNMT inhibition for each concentration of this compound.

    % Inhibition = 100 * (1 - (RFU_sample - RFU_neg_ctrl) / (RFU_pos_ctrl - RFU_neg_ctrl))

    • RFU_sample: RFU from a well with the test compound.

    • RFU_pos_ctrl: Average RFU from the positive control wells (0% inhibition).

    • RFU_neg_ctrl: Average RFU from the negative control wells (100% inhibition).

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Assay Quality Control

The robustness of the HTS assay is evaluated using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[7]

Hit Confirmation and Secondary Assays

A confirmed "hit" from the primary screen should be subjected to further investigation to validate the initial findings and elucidate the mechanism of action.

  • Orthogonal Assays: Confirm the inhibitory activity using a different assay format, such as a mass spectrometry-based assay that directly measures the formation of the methylated product.[3] This ensures the observed activity is not an artifact of the detection system (e.g., fluorescence quenching).

  • Mechanism of Action Studies: Conduct enzyme kinetic studies by varying the concentrations of both the nicotinamide substrate and SAM. This will help determine if this compound is a competitive, non-competitive, or uncompetitive inhibitor with respect to either substrate.

  • Cell-Based Assays: Evaluate the compound's activity in a cellular context to assess its membrane permeability and efficacy in a more physiologically relevant system.

Hit Validation Workflow

Hit Validation primary_screen Primary HTS (Fluorescence-based) hit_id Hit Identification (IC50 < Threshold) primary_screen->hit_id hit_confirmation Hit Confirmation (Re-test pure compound) hit_id->hit_confirmation orthogonal_assay Orthogonal Assay (e.g., LC-MS) hit_confirmation->orthogonal_assay moa_studies Mechanism of Action (Enzyme Kinetics) orthogonal_assay->moa_studies cell_based_assays Cell-Based Assays moa_studies->cell_based_assays lead_compound Validated Lead cell_based_assays->lead_compound

Caption: A logical progression for hit validation and characterization.

Conclusion and Future Directions

This application note provides a robust and detailed framework for the high-throughput screening of this compound as a potential modulator of NNMT. The described fluorescence-based assay is sensitive, reliable, and scalable, making it an ideal platform for initial characterization and lead discovery efforts. By adhering to the principles of scientific integrity and implementing a thorough hit validation cascade, researchers can confidently assess the therapeutic potential of this novel nicotinamide analog. The insights gained from these studies will contribute to a deeper understanding of NNMT pharmacology and may pave the way for the development of new treatments for a range of human diseases.

References

  • Utheza, D., et al. (2018). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Journal of Molecular Endocrinology, 61(3), R161-R172. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64950, N'-Methylnicotinamide. [Link]

  • Yi, Z., et al. (2019). A High-Throughput Method for Directed Evolution of NAD(P)+-Dependent Dehydrogenases for the Reduction of Biomimetic Nicotinamide Analogues. ACS Catalysis, 9(12), 11096-11104. [Link]

  • van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry, 55(37), 5337-5347. [Link]

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  • Yi, Z., et al. (2019). A High-Throughput Method for Directed Evolution of NAD(P)+-Dependent Dehydrogenases for the Reduction of Biomimetic Nicotinamide Analogues. ACS Catalysis, 9(12), 11096–11104. [Link]

  • Sánchez-Carron, G., et al. (2016). Nicotinamidase High-Throughput Functional Screening. Frontiers in Microbiology, 7, 1915. [Link]

  • Bogun, I. V., et al. (2023). Metabolism and Receptor Mechanisms of Niacin Action. International Journal of Molecular Sciences, 24(21), 15958. [Link]

  • Yi, Z., et al. (2019). A High-Throughput Method for Directed Evolution of NAD(P)+-Dependent Dehydrogenases for the Reduction of Biomimetic Nicotinamide Analogues. ACS Catalysis, 9(12), 11096-11104. [Link]

  • Li, A. P. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Drug Discovery Today, 26(1), 264-270. [Link]

  • van Haren, M. J., et al. (2018). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 293(40), 15539-15549. [Link]

  • Major, M. B. (2007). Discovery of Novel Targets with High Throughput RNA Interference Screening. Combinatorial Chemistry & High Throughput Screening, 10(7), 555-563. [Link]

  • Wang, Y., et al. (2025). A Novel Fluorescent Probe-Based High-Throughput Screening Approach for Nicotinamide Cofactor Biomimetics-Dependent Oxidoreductases. Analytical Chemistry. [Link]

  • Neelakantan, H., et al. (2019). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 24(1), 143. [Link]

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Sources

Application Notes and Protocols for the Analysis of N,5-Dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the sample preparation of N,5-Dimethoxy-N-methylnicotinamide for quantitative analysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The protocols and methodologies detailed herein are grounded in established principles of bioanalysis to ensure accuracy, precision, and robustness.

Introduction: The Analytical Imperative for this compound

This compound is a small molecule of interest in pharmaceutical and biological research. Accurate quantification of this analyte in complex biological matrices such as plasma, serum, and urine is critical for pharmacokinetic, toxicokinetic, and metabolic studies. The primary challenge in bioanalysis is the effective removal of endogenous matrix components, such as proteins and phospholipids, which can interfere with the analysis and compromise data quality. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification.[1][2][3][4] Therefore, a robust and reproducible sample preparation strategy is paramount.

This guide explores the three most common and effective sample preparation techniques for small molecules: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the required level of sample cleanup, the desired analyte concentration, and the specific characteristics of the biological matrix.

Core Principles of Sample Preparation

The overarching goal of sample preparation is to isolate the analyte of interest from the complex biological matrix and present it in a clean, compatible solvent for analysis. An ideal sample preparation method should be:

  • Efficient: High recovery of the analyte.

  • Selective: Effective removal of interfering matrix components.

  • Reproducible: Consistent performance across multiple samples.

  • Robust: Insensitive to minor variations in experimental conditions.

  • Amenable to automation: For high-throughput applications.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used technique for removing proteins from biological samples.[5] It involves the addition of a water-miscible organic solvent to the sample, which disrupts the hydration shell of the proteins, leading to their precipitation.[5]

Causality Behind Experimental Choices:

  • Solvent Selection: Acetonitrile is often the preferred solvent as it generally provides cleaner extracts compared to methanol by precipitating a wider range of proteins and having a lower propensity to dissolve endogenous phospholipids.

  • Solvent-to-Sample Ratio: A ratio of 3:1 (solvent:sample) is typically sufficient to ensure complete protein precipitation.[5]

  • Internal Standard Addition: An internal standard (IS) is crucial for accurate quantification in LC-MS/MS analysis. It is a compound structurally similar to the analyte that is added to the sample at a known concentration before sample processing. The IS helps to correct for variability in sample preparation and instrument response. For this compound, a stable isotope-labeled version would be the ideal IS.

Experimental Workflow: Protein Precipitation

cluster_0 Protein Precipitation Workflow A 1. Sample Aliquot (e.g., 100 µL plasma) B 2. Add Internal Standard A->B C 3. Add Precipitation Solvent (e.g., 300 µL Acetonitrile) B->C D 4. Vortex Mix (e.g., 1 minute) C->D E 5. Centrifuge (e.g., 10,000 x g for 10 min) D->E F 6. Collect Supernatant E->F G 7. Evaporate & Reconstitute (Optional) F->G For concentration H 8. Inject into LC-MS/MS F->H G->H

Caption: Workflow for Protein Precipitation.

Detailed Protocol: Protein Precipitation
  • Sample Thawing: Thaw biological samples (e.g., plasma, serum) on ice to maintain analyte stability.

  • Aliquoting: In a microcentrifuge tube, pipette 100 µL of the biological sample.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard solution at a known concentration.

  • Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • (Optional) Evaporation and Reconstitution: For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the initial mobile phase of the LC method (e.g., 100 µL of 10% acetonitrile in water).

  • Analysis: Inject an appropriate volume of the final extract into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[6][7][8][9][10] LLE is generally more selective than PPT and can provide a cleaner extract.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of organic solvent is critical and depends on the polarity of the analyte. For a moderately polar compound like this compound, solvents such as ethyl acetate or a mixture of dichloromethane and isopropanol are good starting points. The solvent should be immiscible with water and have a high affinity for the analyte.

  • pH Adjustment: The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase. For a basic compound like a nicotinamide derivative, adjusting the pH of the sample to be 2 units above its pKa will render it neutral and more soluble in the organic solvent.[7]

  • Back Extraction (Optional): For further cleanup, a back-extraction step can be performed. The analyte is extracted from the organic phase into a fresh aqueous phase at a pH where the analyte is ionized. This can effectively remove neutral, lipophilic impurities.

Experimental Workflow: Liquid-Liquid Extraction

cluster_1 Liquid-Liquid Extraction Workflow A 1. Sample Aliquot & IS Addition B 2. pH Adjustment (Optional) A->B C 3. Add Extraction Solvent (e.g., Ethyl Acetate) B->C D 4. Vortex Mix (e.g., 5 minutes) C->D E 5. Centrifuge (Phase Separation) D->E F 6. Collect Organic Layer E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute in Mobile Phase G->H I 9. Inject into LC-MS/MS H->I

Caption: Workflow for Liquid-Liquid Extraction.

Detailed Protocol: Liquid-Liquid Extraction
  • Sample Preparation: To 100 µL of the biological sample in a suitable tube, add 10 µL of the internal standard solution.

  • (Optional) pH Adjustment: Add a small volume of a basic solution (e.g., 1 M sodium hydroxide) to adjust the pH to the desired level.

  • Extraction: Add 500 µL of the selected organic solvent (e.g., ethyl acetate).

  • Mixing: Cap the tube and vortex for 5 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube, being cautious not to aspirate any of the aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in 100 µL of a solvent compatible with the LC mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Method 3: Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through.[11][12][13][14] The analyte is then eluted from the sorbent with a small volume of a strong solvent. SPE can provide the cleanest extracts and allows for significant analyte concentration.

Causality Behind Experimental Choices:

  • Sorbent Selection: The choice of SPE sorbent is based on the physicochemical properties of the analyte. For this compound, which is a moderately polar and basic compound, a mixed-mode cation exchange sorbent is a suitable choice. This type of sorbent provides both reversed-phase and ion-exchange retention mechanisms, leading to high selectivity.

  • Wash and Elution Solvents: The wash solvent is chosen to remove weakly bound interferences without eluting the analyte. The elution solvent should be strong enough to disrupt the interactions between the analyte and the sorbent, leading to its complete elution in a small volume.

Experimental Workflow: Solid-Phase Extraction

cluster_2 Solid-Phase Extraction Workflow A 1. Condition Sorbent (e.g., Methanol) B 2. Equilibrate Sorbent (e.g., Water) A->B C 3. Load Sample B->C D 4. Wash Sorbent (Remove Interferences) C->D E 5. Elute Analyte D->E F 6. Evaporate & Reconstitute E->F G 7. Inject into LC-MS/MS F->G

Caption: Workflow for Solid-Phase Extraction.

Detailed Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
  • Sample Pre-treatment: To 100 µL of the biological sample, add 10 µL of the internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Sorbent Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

  • Sorbent Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetic acid.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.

  • Analysis: Inject the sample into the LC-MS/MS system.

Data Presentation and Comparison of Methods

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Recovery Generally good, but can be affected by analyte binding to proteins.Good, dependent on solvent choice and pH.Very good to excellent.
Matrix Effect High potential for matrix effects.[1]Reduced matrix effects compared to PPT.Lowest potential for matrix effects.
Concentration Factor Low (can be increased with evaporation)HighHigh
Speed/Throughput Fast, suitable for high-throughput.ModerateSlower, but can be automated.
Cost LowLow to moderateHigh

Method Validation: A Trustworthy System

A developed bioanalytical method must be validated to ensure its reliability for the intended application.[15][16][17][18] The validation process should adhere to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[15][16][19]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[17]

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.[1][2][3][4]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

LC-MS/MS Analysis

While this document focuses on sample preparation, the subsequent analysis is equally critical. A typical LC-MS/MS method for a small molecule like this compound would involve:

  • Chromatography: Reversed-phase chromatography using a C18 column is a common starting point.[20] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve peak shape and ionization efficiency is generally employed.[20]

  • Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[21][22]

Conclusion

The choice of sample preparation method for the analysis of this compound is a critical decision that will impact the quality and reliability of the analytical data. Protein precipitation offers a rapid and simple approach, but with a higher risk of matrix effects. Liquid-liquid extraction provides a cleaner extract, while solid-phase extraction offers the highest level of selectivity and analyte concentration. The protocols provided in this guide serve as a starting point for method development, and further optimization may be required based on the specific application and matrix. A thorough method validation is essential to ensure that the chosen method is fit for its intended purpose.

References

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Application Notes and Protocols for N,5-Dimethoxy-N-methylnicotinamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of N,5-Dimethoxy-N-methylnicotinamide as a Novel Enzyme Inhibitor

The landscape of enzyme inhibitor discovery is in constant evolution, driven by the need for more selective and potent therapeutic agents. Nicotinamide and its derivatives represent a significant class of molecules that interact with a range of enzymes, playing crucial roles in cellular metabolism and signaling.[1][2] This document provides a detailed guide for the investigation of this compound, a novel nicotinamide derivative, as a potential enzyme inhibitor.

Based on its structural similarity to nicotinamide, the primary hypothesized target for this compound is Nicotinamide N-methyltransferase (NNMT) . NNMT is a key enzyme in cellular metabolism, catalyzing the methylation of nicotinamide to 1-methylnicotinamide.[3][4][5][6] Aberrant NNMT activity has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[4][6][7][8][9]

These application notes are designed to provide researchers with the foundational knowledge and detailed protocols necessary to systematically evaluate the inhibitory potential of this compound against NNMT and potentially other nicotinamide-utilizing enzymes.

Section 1: The Scientific Rationale - Why Target Nicotinamide N-methyltransferase (NNMT)?

NNMT plays a critical role in regulating the cellular levels of nicotinamide adenine dinucleotide (NAD+) and S-adenosylmethionine (SAM), the universal methyl donor.[4][7] The enzyme catalyzes the transfer of a methyl group from SAM to nicotinamide, producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[5][7][10]

Elevated NNMT expression is observed in several cancers and is associated with increased tumor growth and metastasis.[9] In metabolic diseases such as obesity and type 2 diabetes, increased NNMT activity in adipose tissue and the liver has been noted.[5] Therefore, inhibitors of NNMT are sought after as potential therapeutics to counteract these pathological conditions.

The core hypothesis is that this compound, by mimicking the nicotinamide substrate, may act as a competitive or non-competitive inhibitor of NNMT, thereby modulating its activity.

Section 2: Proposed Mechanism of Action and Interaction with NNMT

The catalytic mechanism of NNMT is believed to follow a sequential Bi-Bi reaction, where SAM binds first to the enzyme, followed by nicotinamide.[9] After the methyl transfer, MNA is released, followed by SAH.[9]

An inhibitor like this compound could interfere with this process in several ways:

  • Competitive Inhibition: The compound could directly compete with nicotinamide for binding to the active site of the NNMT-SAM complex. The likelihood of this interaction is high due to the shared nicotinamide scaffold.

  • Non-competitive Inhibition: The inhibitor might bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency, regardless of whether the substrate is bound.[11]

  • Turnover Inhibition: Some nicotinamide analogs are themselves substrates for NNMT, and their methylated products act as potent inhibitors of the enzyme.[7][12] This is a plausible mechanism for this compound that warrants investigation.

The following diagram illustrates the proposed interaction of this compound with the NNMT catalytic cycle.

NNMT_Inhibition_Pathway cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by this compound NNMT NNMT NNMT_SAM NNMT-SAM Complex NNMT->NNMT_SAM + SAM SAM SAM NNMT_SAM_NAM NNMT-SAM-NAM Ternary Complex NNMT_SAM->NNMT_SAM_NAM + Nicotinamide Inhibited_Complex NNMT-SAM-Inhibitor (Inactive) NNMT_SAM->Inhibited_Complex + Inhibitor Nicotinamide Nicotinamide NNMT_SAM_NAM->NNMT - MNA, - SAH MNA 1-Methyl- nicotinamide NNMT_SAM_NAM->MNA SAH S-Adenosyl- homocysteine NNMT_SAM_NAM->SAH Inhibitor N,5-Dimethoxy-N- methylnicotinamide

Caption: Proposed interaction of this compound with the NNMT catalytic cycle.

Section 3: Experimental Protocols

This section provides detailed, step-by-step protocols for the characterization of this compound as an enzyme inhibitor.

Preparation of Reagents and Compound

A. Recombinant Human NNMT:

  • Obtain commercially available, purified recombinant human NNMT.

  • Alternatively, express and purify the enzyme using standard molecular biology techniques.

  • Ensure the enzyme is stored in a suitable buffer at -80°C to maintain activity.

B. This compound Stock Solution:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

C. Substrates and Buffers:

  • S-adenosyl-L-methionine (SAM): Prepare a stock solution in a suitable buffer (e.g., 5 mM HCl) and store at -80°C.

  • Nicotinamide: Prepare a stock solution in the assay buffer and store at -20°C.

  • Assay Buffer: A common assay buffer for NNMT is 50 mM Tris-HCl, pH 7.5, containing 1 mM dithiothreitol (DTT) and 0.01% Tween-20. All solutions should be filtered through a 0.2 µm filter.[13]

Enzyme Inhibition Assay: A Step-by-Step Workflow

A continuous, fluorescence-based assay is a common method for measuring NNMT activity. This protocol is adapted from established methods and can be performed in a 96- or 384-well plate format.

Principle: The production of SAH is coupled to a series of enzymatic reactions that result in the generation of a fluorescent signal.

Assay_Workflow Start Start Prepare_Reactions Prepare Reaction Mixtures (Buffer, NNMT, Coupling Enzymes) Start->Prepare_Reactions Add_Inhibitor Add this compound (or DMSO control) Prepare_Reactions->Add_Inhibitor Incubate_1 Pre-incubate at Room Temperature (5-10 min) Add_Inhibitor->Incubate_1 Initiate_Reaction Initiate Reaction with SAM and Nicotinamide Incubate_1->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically (e.g., every 30-60 seconds) Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate Initial Reaction Velocities Measure_Fluorescence->Analyze_Data Determine_IC50 Plot Velocity vs. Inhibitor Concentration and Determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: General workflow for an in vitro enzyme inhibition assay.

Detailed Protocol:

  • Prepare the Reaction Plate:

    • To each well of a black, flat-bottom 96-well plate, add the assay buffer.

    • Add the coupling enzymes (e.g., SAH hydrolase, adenosine deaminase, and a fluorescent probe system).

    • Add recombinant human NNMT to a final concentration that yields a linear reaction rate for at least 30 minutes.

  • Add the Inhibitor:

    • Prepare a serial dilution of the this compound stock solution in the assay buffer.

    • Add the diluted inhibitor to the appropriate wells.

    • For control wells, add the same volume of assay buffer containing the same final concentration of DMSO as the inhibitor wells.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Prepare a solution of SAM and nicotinamide in the assay buffer.

    • Add this substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

Data Analysis: From Raw Data to Inhibition Constants
  • Calculate Initial Velocities:

    • For each well, plot the fluorescence intensity versus time.

    • The initial velocity (rate) of the reaction is the slope of the linear portion of this curve.

  • Determine the IC50 Value:

    • Plot the initial velocity as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%. For a well-behaved inhibitor, the enzymatic rates at the highest and lowest concentrations should be close to the negative and positive controls, respectively.[14]

  • Determine the Mode of Inhibition:

    • To understand how this compound inhibits the enzyme, perform kinetic studies by varying the concentration of one substrate while keeping the other substrate and the inhibitor at fixed concentrations.[15]

    • Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to visualize the mode of inhibition (competitive, non-competitive, or uncompetitive).

Section 4: Data Interpretation and Troubleshooting

Representative Data

The following table illustrates hypothetical data from an IC50 determination experiment.

[Inhibitor] (µM)Initial Velocity (RFU/min)% Inhibition
0 (Control)1500
0.113510
0.59834.7
17550
53080
101590
50596.7

From this data, the IC50 would be determined to be approximately 1 µM.

Common Pitfalls and Troubleshooting
IssuePossible CauseSolution
High background fluorescence Autofluorescence of the inhibitor or other reagents.Run control wells without the enzyme to subtract the background.
Non-linear reaction rates Substrate depletion or enzyme instability.Optimize enzyme and substrate concentrations. Ensure the assay is within the linear range.
Inconsistent results Pipetting errors, temperature fluctuations, or compound precipitation.Use calibrated pipettes, maintain a constant temperature, and check the solubility of the inhibitor in the assay buffer.[16]
Shallow IC50 curve Potential issues with the inhibitor, such as non-specific binding or aggregation.Re-evaluate the purity and solubility of the compound. Consider adding a detergent like Triton X-100 to the assay buffer.

Conclusion

This application note provides a comprehensive framework for the investigation of this compound as a potential inhibitor of Nicotinamide N-methyltransferase. By following the detailed protocols and data analysis guidelines, researchers can systematically evaluate its inhibitory potency and mechanism of action. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel compound and in guiding future drug development efforts targeting NNMT.

References

  • van Haren, M. J., Taig, R., Kuppens, J., Sastre Toraño, J., Moret, E. E., Parsons, R. B., Sartini, D., Emanuelli, M., & Martin, N. I. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(31), 6656–6667. [Link]

  • Neelakantan, H., Vance, V., Wang, H. L., & Watowich, S. J. (2018). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Protein Science, 27(3), 573-581. [Link]

  • Pissios, P. (2017). Nicotinamide N-Methyltransferase: A Key Regulator of Metabolism and Beyond. Journal of Biological Chemistry, 292(22), 9022-9029. [Link]

  • Kannt, A., Plettenburg, O., & Schuler, M. (2018). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 23(10), 2513. [Link]

  • Shen, H., & Yu, A. M. (2015). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 16(2), 110-118. [Link]

  • Xu, K., Li, F., Xiong, L., Guo, Y., Zhang, J., Wang, Y., Ji, S., Yang, S., & Li, L. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 282, 117054. [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry, 620, 114138. [Link]

  • van Haren, M. J., Sastre Toraño, J., Sartini, D., Emanuelli, M., & Martin, N. I. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(14), 6684-6695. [Link]

  • Das, D., & Chowdury, S. (2021). Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies. Methods in Molecular Biology, 2267, 23-38. [Link]

  • Gao, Y., & Liu, Y. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm, 12(6), 1024-1034. [Link]

  • Everse, J., & Kaplan, N. O. (1971). Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide. Archives of Biochemistry and Biophysics, 143(1), 115-121. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • van Haren, M. J., & Martin, N. I. (2021). Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Drug Discovery Today, 26(8), 1871-1878. [Link]

  • Gao, Y., & Liu, Y. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(6), 1024-1034. [Link]

  • Al-Gharabli, S. I., Al-Zoubi, R. M., Al-Masri, M. I., & Al-Awaida, W. J. (2023). Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. Molecules, 28(23), 7731. [Link]

  • Bogun, V. O., & Kochetov, A. V. (2023). Metabolism and Receptor Mechanisms of Niacin Action. International Journal of Molecular Sciences, 24(21), 15887. [Link]

  • Biology Discussion. (n.d.). Top 5 Methods Devised for Enzyme Kinetics Measurement. [Link]

  • Carmona, A. T., & Robina, I. (2023). Synthesis of novel (pyridin-3-yl)triazole-based inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). European Journal of Medicinal Chemistry, 249, 115170. [Link]

  • LibreTexts Chemistry. (2023). 5.4: Enzyme Inhibition. [Link]

  • Johnson, K. A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 52-55. [Link]

  • Queiroz, K. (2023). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Applied Bioanalysis, 9(4), 1-2. [Link]

  • Gornichenko, R. N., Kurochkin, I. O., & Aksenov, N. A. (2023). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Chemistry Proceedings, 18(1), 54. [Link]

  • Bruno, A., & Tacconelli, S. (2026). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Journal of Medicinal Chemistry. [Link]

  • Rago, M., Söderström, D., Homan, E., Cuny, G. D., & Thompson, P. R. (2021). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 296, 100585. [Link]

  • Microbe Notes. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. [Link]

  • Makhija, S. J., & Kadu, V. S. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. [Link]

  • ResearchGate. (2015). Can anybody suggest an inhibitor for nicotinamide transhydrogenase? [Link]

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Troubleshooting & Optimization

Section 1: Recommended Synthetic Protocols for N,5-Dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of advanced chemical synthesis, this Technical Support Center provides researchers, scientists, and drug development professionals with a specialized guide to optimizing the synthesis of N,5-Dimethoxy-N-methylnicotinamide. As a key intermediate, often referred to as a Weinreb amide, its efficient preparation is critical for subsequent carbon-carbon bond-forming reactions in the development of complex molecular targets.

This guide moves beyond simple protocols to offer a deep dive into the causality of experimental choices, providing robust troubleshooting strategies and answers to frequently encountered challenges. Authored from the perspective of a Senior Application Scientist, the content integrates field-proven insights with established chemical principles to empower you to achieve higher yields and purity in your experiments.

The synthesis of this compound from 5-methoxynicotinic acid is fundamentally an amide coupling reaction. The target molecule is a Weinreb-Nahm amide, a class of amides known for their utility in preparing ketones and aldehydes from organometallic reagents without the common issue of over-addition.[1] We present two robust protocols: the preferred method using a modern peptide coupling agent for its mildness and efficiency, and a classic alternative via an acid chloride intermediate.

Protocol 1: Preferred Method Using HATU Coupling

This method is recommended for its high efficiency, mild reaction conditions, and simple purification. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling agent that minimizes side reactions.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Preparation:

    • To a dry, round-bottom flask equipped with a magnetic stir bar, add 5-methoxynicotinic acid (1.0 eq.).

    • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and HATU (1.2 eq.).

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reagents (concentration approx. 0.2 M).

  • Reaction:

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise over 5 minutes. DIPEA is a non-nucleophilic base that will not interfere with the coupling reaction.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 5-methoxynicotinic acid spot is no longer visible. A typical mobile phase is 50% Ethyl Acetate in Hexanes.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Alternative Method via Acid Chloride

This classic two-step method is cost-effective but requires careful handling of moisture-sensitive and corrosive reagents like thionyl chloride.

Experimental Protocol: Acid Chloride Method

  • Acid Chloride Formation:

    • In a flame-dried flask under an inert atmosphere, suspend 5-methoxynicotinic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride or thionyl chloride (1.5 eq.) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 5-methoxynicotinoyl chloride.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in DCM with a suitable base like triethylamine (2.2 eq.) or pyridine.

    • Slowly add the amine solution to the acid chloride solution at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 1.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction shows very low or no conversion of the starting material. What's going wrong?

Answer: This is a common issue often related to reagent quality or reaction conditions.

  • Potential Cause 1: Inactive Coupling Reagent (HATU/EDC). Peptide coupling reagents are moisture-sensitive. Old or improperly stored reagents may be hydrolyzed and inactive.

    • Solution: Use a freshly opened bottle of the coupling reagent or one that has been stored correctly in a desiccator. Avoid leaving the reagent bottle open to the air.

  • Potential Cause 2: Poor Quality Base (DIPEA/Triethylamine). The base is crucial for deprotonating the amine hydrochloride and neutralizing the acid formed. If it contains water or other impurities, it can hinder the reaction.

    • Solution: Use a high-purity, anhydrous grade of the base. It is good practice to distill liquid bases before use in sensitive reactions.

  • Potential Cause 3: Incorrect Stoichiometry. An insufficient amount of the coupling reagent or base will lead to an incomplete reaction.

    • Solution: Carefully re-calculate and measure the molar equivalents of all reagents. For the HATU protocol, ensure at least 1.1-1.2 equivalents of HATU and 2.5 equivalents of DIPEA are used.

  • Potential Cause 4: Insufficient Reaction Time or Temperature. Amide couplings can sometimes be sluggish, especially if there is any steric hindrance.

    • Solution: Allow the reaction to run longer, monitoring periodically by TLC. If the reaction is stalled at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive it to completion, although this may increase side product formation.

Q2: The reaction starts but seems to stall, leaving a significant amount of starting material even after an extended time. Why?

Answer: A stalled reaction suggests that one of the active components is being consumed by a non-productive pathway or that an inhibitor is being formed.

  • Potential Cause 1: Hydrolysis of Active Intermediates. If your solvents or reagents are not completely dry, the activated carboxylic acid intermediate (e.g., the O-acylisourea from EDC or the active ester from HATU) can be hydrolyzed back to the starting carboxylic acid.

    • Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Perform the entire reaction under a strictly inert atmosphere.

  • Potential Cause 2: Side Reactions of the Acid Chloride. In the acid chloride method, the intermediate is highly reactive. If not used immediately or if impurities are present, it can decompose.

    • Solution: Use the crude acid chloride immediately after its formation without delay. Ensure the starting nicotinic acid is pure, as impurities can catalyze decomposition.

Q3: My final product is difficult to purify. It's contaminated with a persistent impurity. What could it be and how do I remove it?

Answer: Purification challenges often arise from byproducts of the coupling reaction or unreacted starting materials with similar polarity to the product.

  • Potential Cause 1: Unreacted 5-Methoxynicotinic Acid. The starting acid can be difficult to separate from the polar amide product on silica gel.

    • Solution: The workup is critical. A thorough wash with saturated aqueous NaHCO₃ solution will deprotonate the acidic starting material, transferring it to the aqueous layer as its sodium salt. Ensure the wash is performed until the aqueous layer is basic (test with pH paper).

  • Potential Cause 2: Coupling Reagent Byproducts.

    • If using EDC, the byproduct is a urea derivative (DCU or ECU) which can be soluble in the organic phase. While DCU is often insoluble in DCM and can be filtered off, ECU is more soluble.

    • If using HATU, the byproduct is HOAt, which is generally water-soluble and removed during the aqueous workup.

    • Solution: For urea byproducts, filtering the reaction mixture before workup can help. If it persists, careful column chromatography is required. Sometimes changing the solvent system or using a different purification technique like recrystallization can be effective. A patent on nicotinamide purification suggests recrystallization from a water-containing 2-methylpropanol-1 solution at a controlled pH (7-10) can effectively remove nicotinic acid impurities.[2]

  • Potential Cause 3: N-Acylurea Formation. With carbodiimide reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.

    • Solution: This side reaction can be suppressed by adding an auxiliary nucleophile like HOBt or HOAt. This is why EDC is almost always used in combination with HOBt. The intermediate is trapped to form an active ester, which is less prone to rearrangement.

Section 3: Frequently Asked Questions (FAQs)

Q: Which coupling method is generally superior for this synthesis?

A: For laboratory-scale synthesis focused on reliability and yield, the HATU-mediated coupling (Protocol 1) is superior. It is a one-pot reaction with milder conditions, generates water-soluble byproducts that are easily removed, and typically gives higher and more consistent yields. The acid chloride method (Protocol 2) is often cheaper for large-scale production but is harsher, less tolerant of other functional groups, and requires more careful handling of hazardous reagents.[1]

Q: How critical is the choice of solvent and base?

A: The choice is very critical.

  • Solvent: The solvent must be aprotic and polar enough to dissolve all reactants. DMF and DCM are common choices. It MUST be anhydrous to prevent hydrolysis of reagents and intermediates.

  • Base: The base must be strong enough to deprotonate the N,O-dimethylhydroxylamine hydrochloride (pKa ~6-7) but should not be nucleophilic itself. Tertiary amines like triethylamine (TEA) or DIPEA are ideal. DIPEA is often preferred as it is more sterically hindered and less likely to cause side reactions. Pyridine can be used but is nucleophilic and can sometimes lead to byproducts.

Q: What are the best analytical methods to monitor the reaction and characterize the product?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. It allows you to quickly visualize the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the desired product, providing strong evidence of its formation during the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final, purified product. You should see characteristic peaks for the N-methyl, N-methoxy, aromatic, and O-methoxy protons and carbons.

Visualizations and Data

Reaction Workflow Diagram

SynthesisWorkflow Start 5-Methoxynicotinic Acid + N,O-Dimethylhydroxylamine HCl Coupling Add Coupling Reagent (HATU) + Base (DIPEA) in DMF Start->Coupling 1 Reaction Stir at 0°C to RT (4-6 hours) Coupling->Reaction 2 Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup 3 Purify Column Chromatography Workup->Purify 4 Product Pure N,5-Dimethoxy- N-methylnicotinamide Purify->Product 5 Troubleshooting q1 Low or No Yield? q_reagents Reagents fresh & anhydrous? q1->q_reagents Yes q_purification Impure Product? q1->q_purification No, but... a_reagents Solution: Use fresh, anhydrous reagents and solvents. q_reagents->a_reagents No q_conditions Conditions correct? (Temp, Time, Stoichiometry) q_reagents->q_conditions Yes a_conditions Solution: Verify calculations. Allow longer reaction time. q_conditions->a_conditions No q_acid Acidic impurity present? q_purification->q_acid Yes a_acid Solution: Perform thorough NaHCO₃ wash during workup. q_acid->a_acid Yes q_byproduct Neutral impurity present? q_acid->q_byproduct No a_byproduct Solution: Optimize chromatography. Consider recrystallization. q_byproduct->a_byproduct Yes

Caption: Decision tree for troubleshooting common synthesis problems.

Table 1: Comparison of Common Amide Coupling Methods
MethodKey Reagent(s)Typical ConditionsKey Byproduct(s)AdvantagesDisadvantages
HATU Coupling HATU, DIPEAAnhydrous DMF, 0°C to RTHOAt, DIPEA saltsHigh yield, fast, mild, easy purificationHigh cost of reagent
EDC/HOBt Coupling EDC, HOBt, BaseAnhydrous DCM or DMF, 0°C to RTECU (urea), HOBtModerately priced, reliablePotential for N-acylurea byproduct
Acid Chloride SOCl₂ or (COCl)₂Anhydrous DCM, 0°C to RTHCl, SO₂, CO, CO₂Low reagent costHarsh conditions, moisture sensitive, two steps

References

  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link] 2. Weinreb ketone synthesis - Wikipedia. (n.d.). Wikipedia. [Link] [1]3. US Patent US4447615A - Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.

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Technical Support Center: Managing N,5-Dimethoxy-N-methylnicotinamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

An N,5-Dimethoxy-N-methylnicotinamide precipitation in solution technical support center with troubleshooting guides and FAQs.

A Guide for Researchers and Drug Development Professionals

Welcome to the dedicated technical resource for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. Precipitation of a key compound is a common yet frustrating issue that can compromise experimental timelines and results. This guide is structured as a series of practical questions and in-depth answers to help you proactively prevent and troubleshoot the precipitation of this compound, ensuring the accuracy and reproducibility of your work.

Core Concept: The "Why" Behind Precipitation

Precipitation occurs when the concentration of a solute (in this case, this compound) exceeds its solubility limit in a given solvent system.[1] This process is not random; it is governed by a dynamic equilibrium between dissolution (solid to liquid) and precipitation (liquid to solid).[1] When the rate of precipitation surpasses the rate of dissolution, a solid phase emerges.[1] Our entire strategy revolves around manipulating the key physicochemical factors—concentration, solvent environment, pH, and temperature—to keep your compound happily in the solution phase.

Frequently Asked Questions & Troubleshooting Guide

Q1: I’ve encountered unexpected precipitation of this compound in my aqueous buffer. What are the primary causes?

Observing a precipitate can be alarming. The cause is almost always rooted in one of four key factors that have pushed the compound beyond its solubility threshold in your specific experimental context.

  • Supersaturation: The most direct cause is exceeding the compound's maximum solubility. This can happen if the initial weighing was inaccurate or if the solvent volume was less than intended.

  • Suboptimal pH: The structure of this compound contains a pyridine ring, a basic functional group.[2][3][4] The nitrogen atom on this ring can accept a proton, becoming positively charged. This ionization drastically increases the molecule's interaction with polar water molecules, thereby boosting its solubility.[5][6] If the pH of your buffer is too high (too basic), the pyridine nitrogen remains neutral, reducing its aqueous solubility.

  • Temperature Fluctuations: Solubility is temperature-dependent.[7][8] For most solids, solubility increases with temperature. If you prepared your solution at room temperature or with gentle warming and then stored it at 4°C or on ice, you may have inadvertently created a supersaturated solution at the lower temperature, causing the compound to precipitate out.[1][9]

  • Incompatible Buffer Components: High concentrations of certain salts in your buffer can lead to a "salting out" effect, where the salt ions compete for water molecules, effectively reducing the amount of "free" water available to dissolve your compound.[10]

Troubleshooting Decision Workflow

G cluster_0 Phase 1: Co-solvent Screening cluster_1 Phase 2: pH Profiling cluster_2 Phase 3: Validation A Prepare buffer with varying % of co-solvent (e.g., 0%, 2%, 5%, 10% PG) B Add compound to target concentration A->B C Equilibrate (e.g., 2h, RT) & visually inspect for precipitation B->C D Identify lowest co-solvent % that maintains solubility C->D I Select optimal condition (e.g., 5% PG in pH 6.5 buffer) D->I E Prepare buffers across a pH range (e.g., pH 5.0, 6.0, 7.0, 7.4) F Add compound to target concentration E->F G Equilibrate & inspect F->G H Identify lowest pH that maintains solubility G->H H->I J Run functional assay control vs. vehicle control (buffer + 5% PG) I->J K Confirm no interference with experimental endpoint J->K

Caption: A systematic workflow for enhancing aqueous solubility.

By following these structured troubleshooting and preparation protocols, you can effectively manage the solubility of this compound, leading to more reliable and successful experimental outcomes.

References

  • Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152). HMDB. Retrieved from [Link]

  • Jouyban, A., et al. (2020). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Oriental Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N'-Methylnicotinamide. PubChem Compound Database. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Effect of pH on solubility. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the precipitation of organic compounds.
  • Saki, N., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Advanced Pharmaceutical Bulletin. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Preparing Solutions. Retrieved from [Link]

  • ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • Babu, P.R.S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Bitesize Bio. (2015). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Isolation of dissolved organic matter from aqueous solution by precipitation with FeCl3. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000). Pyridine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Solubility and Precipitation. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • ResearchGate. (2023). Characteristics of non-ideality of nicotinamide solubility in neat and binary solvent mixtures. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • CDMO. (2023). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Reddit. (2023). How do you separate compounds which are soluble in water?. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). The Effects of pH on Solubility. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

Sources

N,5-Dimethoxy-N-methylnicotinamide stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,5-Dimethoxy-N-methylnicotinamide

A Guide to Understanding and Managing Stability in Aqueous Buffers

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability challenges associated with this compound in aqueous experimental systems. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate stability issues, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions - The Stability Profile

This section addresses the most common questions regarding the chemical stability of this compound.

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A: The principal degradation pathway is hydrolysis of the amide bond. As a tertiary amide, this compound is generally more resistant to hydrolysis than esters or primary/secondary amides; however, the reaction can be catalyzed by acidic or basic conditions, especially with the addition of heat.[1][2] A secondary concern, particularly for experiments involving light exposure, is photodegradation . Aromatic amides are known to undergo photochemical reactions, such as photo-Fries rearrangement or cleavage of the carbonyl-nitrogen bond.[3][4]

Q2: How does the pH of my buffer affect the compound's stability?

A: The stability of this compound is significantly pH-dependent.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis can occur. The reaction is initiated by the protonation of the amide's carbonyl oxygen.[1] This protonation increases the electrophilicity of the carbonyl carbon, making it more vulnerable to nucleophilic attack by water.[1][5]

  • Neutral to Basic Conditions (pH > 7): Base-catalyzed hydrolysis is a major concern. This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[6] Studies on related nicotinamide derivatives, such as Nicotinamide Riboside (NRCl), have shown that the rate of degradation increases significantly at neutral and higher pH values.[7] For NRCl, raising the pH from 5.0 to 7.4 was found to double the degradation rate.[7] This reaction can be slow but is often driven to completion by the irreversible deprotonation of the resulting carboxylic acid.[6]

Q3: My experiment requires incubation at 37°C. How will temperature impact stability?

A: Temperature is a critical factor that accelerates the rate of degradation. The relationship between temperature and the reaction rate is described by the Arrhenius equation, where an increase in temperature provides the necessary activation energy for hydrolysis to occur.[8] For the related compound NRCl, an approximate twofold increase in the degradation rate was observed for every 10°C elevation in temperature.[7] Therefore, prolonged incubation at 37°C, especially in non-optimal pH or buffer systems, can lead to significant compound loss.

Q4: Are all buffers created equal? Does the choice of buffering agent matter?

A: No, the choice of buffer is consequential. Beyond maintaining pH, the buffer components themselves can participate in or catalyze degradation. Studies on nicotinamide cofactors like NAD+ and NADH have shown that buffer choice is critical for long-term stability.[8][9][10]

  • Recommended: Tris buffer has demonstrated superior performance in maintaining the stability of nicotinamide-based compounds compared to other common buffers.[8][9][10][11]

  • Use with Caution: Phosphate and HEPES buffers have been associated with higher degradation rates for nicotinamide cofactors.[8][9][10] Phosphate, in particular, may actively catalyze degradation, possibly through the formation of a phosphate-pyridine adduct.[8]

Q5: Is this compound sensitive to light?

A: Yes, potentially. As an aromatic amide, the compound can absorb UV light, which may lead to photodegradation.[3][4] It is a standard best practice to protect solutions of photosensitive compounds from light to prevent the formation of artifacts and ensure the compound's integrity.[12] This can be achieved by using amber vials or wrapping containers in aluminum foil.[12]

Part 2: Troubleshooting Guide for Common Experimental Issues

Issue 1: I'm observing a gradual loss of my compound's biological effect or inconsistent analytical readings over the course of an experiment.

This is a classic symptom of compound instability in the experimental medium. The cause is likely degradation due to one or more of the factors discussed above.

Figure 1: Workflow for troubleshooting inconsistent experimental results.

Troubleshooting Steps:

  • Validate Your Stock Solution: Before troubleshooting your assay, confirm the integrity of your stock solution. Prepare a fresh dilution from your solid compound and compare its analytical signature (e.g., HPLC peak area) and biological activity to your working stock. If the stock is degraded, discard it and review your stock preparation and storage protocol (see Section 3.1).

  • Audit Your Buffer System:

    • Verify pH: Measure the pH of your final experimental buffer at the temperature of your experiment.

    • Review Composition: If using phosphate or HEPES buffers, consider switching to a Tris-based buffer system, which is known to be more inert for related compounds.[11]

  • Control Environmental Factors: Ensure your experimental setup is protected from light. If high temperatures are required, minimize incubation times as much as possible.

  • Perform a Stability Study: Conduct a simple time-course experiment (see Protocol 3.2) to quantify the rate of degradation under your specific experimental conditions.

Issue 2: My HPLC or LC-MS analysis shows new, unidentified peaks appearing over time.

This strongly suggests the formation of degradation products. The most likely candidate is the hydrolysis product.

Identifying the Degradant:

  • Hypothesize the Structure: The primary hydrolysis product would be 5-Methoxynicotinic acid and N,N-dimethylamine .

  • Confirm by Mass Spectrometry: Use LC-MS to determine the mass of the unknown peak. Compare the observed mass with the calculated mass of the hypothesized hydrolysis product.

  • Comparative Analysis: Inject a sample of a freshly prepared solution (Time 0) and a sample that has been incubated under your experimental conditions (e.g., 24 hours). The new peak should be absent or minimal at Time 0 and increase in the aged sample, with a corresponding decrease in the parent compound peak.

Figure 2: Postulated hydrolytic degradation pathway of the compound.

Part 3: Validated Protocols & Best Practices

Adherence to rigorous protocols for solution preparation, storage, and analysis is the best defense against compound instability.

Protocol 3.1: Recommended Storage and Handling

A. Long-Term Storage (Months to Years):

  • Form: Store the compound as a dry solid (neat) .[13]

  • Temperature: Store at -20°C or -80°C .

  • Atmosphere: Store in a desiccator to protect from moisture.[12] For highly sensitive batches, consider backfilling the vial with an inert gas like argon or nitrogen.

  • Light: Always store in an amber vial or an opaque container to protect from light.[12]

B. Stock Solution Preparation (e.g., 10-100 mM):

  • Solvent: Use anhydrous DMSO or ethanol for initial stock solutions. Aqueous buffers are not recommended for long-term storage.

  • Procedure: Allow the solid compound to equilibrate to room temperature before opening to prevent condensation. Prepare the solution, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

  • Container: Use high-quality polypropylene tubes or glass vials appropriate for your solvent.[14]

C. Working Solution Preparation (Aqueous Buffers):

  • Preparation: Prepare aqueous working solutions fresh on the day of the experiment .

  • Storage: If immediate use is not possible, keep the aqueous solution on ice (0-4°C) and protected from light for the shortest duration possible. Discard any unused aqueous solution at the end of the day.

Protocol 3.2: Performing a Preliminary Stability Study

This protocol provides a self-validating system to determine the stability of this compound in your specific experimental buffer.

  • Prepare the Test Solution: Create a solution of the compound in your final experimental buffer at the concentration you will use in your assay.

  • Timepoint Zero (T=0): Immediately after preparation, remove an aliquot, and either analyze it immediately or quench the reaction by freezing it at -80°C or mixing with a strong organic solvent (e.g., acetonitrile) to precipitate buffer salts and halt degradation. This is your 100% reference point.

  • Incubate: Place the remaining test solution under the exact conditions of your experiment (temperature, light, etc.).

  • Collect Timepoints: Remove aliquots at relevant time intervals (e.g., 1, 4, 8, 24 hours). Quench or analyze each immediately.

  • Analyze: Quantify the concentration of the parent compound in all samples using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate: Plot the percentage of the compound remaining versus time, relative to the T=0 sample. This will give you a clear degradation profile.

Protocol 3.3: Recommended Analytical Method for Quantification

A robust High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable for routine quantification and stability assessment. For higher sensitivity and confirmation of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[15]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to the λmax of the compound (a UV scan should be performed to determine the optimal wavelength, likely around 260 nm based on related structures[16]).

  • Quantification: Use a standard curve of the compound prepared fresh in the mobile phase.

Part 4: Data Summary

This table summarizes the key variables and their impact on the stability of this compound in aqueous solutions, providing a quick reference for experimental design.

FactorConditionImpact on StabilityRecommendationRationale
pH Acidic (<6)Decreased Avoid prolonged exposure.Acid-catalyzed hydrolysis of the amide bond.[1]
Neutral to Basic (>7)Significantly Decreased Buffer solutions in the slightly acidic to neutral range (pH 6-7) if possible.Base-catalyzed hydrolysis is a known degradation pathway for nicotinamides.[7]
Temperature Elevated (e.g., 37°C)Significantly Decreased Minimize incubation times; use the lowest possible temperature.Degradation rates increase exponentially with temperature.[7]
Refrigerated (2-8°C)Improved Store working solutions on ice.Slows the kinetics of hydrolytic degradation.
Buffer Type Phosphate, HEPESPotential for Decreased Stability Use Tris Buffer Phosphate may actively catalyze degradation; Tris is shown to be more inert for related compounds.[8][11]
TrisOptimal Stability Recommended choice.Empirically shown to be superior for long-term stability of nicotinamide cofactors.[10][11]
Light UV / Ambient LightPotential for Decreased Stability Protect solutions from light.Aromatic amides can be susceptible to photodegradation.[3][12]
Storage Form Aqueous SolutionPoor Long-Term Stability Prepare fresh daily.Water is a reactant in the primary degradation pathway.
Solid (Neat)Excellent Long-Term Stability Store long-term as a solid at -20°C or below.Minimizes mobility and exposure to reactants like water.[13]

References

  • Uddin, G. M., Young, N. A., & O'Sullivan, B. J. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Scientific Reports, 9(1), 17318. [Link]

  • Alahuta, M., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. [Link]

  • National Renewable Energy Laboratory. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. [Link]

  • Clarke, K., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 87. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • U.S. National Library of Medicine. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • Alahuta, M., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. [Link]

  • Carlsson, D. J., Garton, A., & Wiles, D. M. (1976). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 54(14), 2293-2296. [Link]

  • Scientific Reports. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. [Link]

  • Hyla, A. S. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 31(9), e3834. [Link]

  • ResearchGate. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

  • ACS Publications. (2025). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. [Link]

  • U.S. National Library of Medicine. (n.d.). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. [Link]

  • MDPI. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. [Link]

  • ResearchGate. (2025). Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. [Link]

  • MDPI. (n.d.). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. [Link]

  • National Academies Press. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

  • ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. [Link]

  • B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. [Link]

  • Royal Society of Chemistry. (n.d.). Photochemical formation of amides from t-butylamine and aromatic aldehydes and ketones. [Link]

  • Chemguide. (n.d.). Hydrolysing Amides. [Link]

  • ResearchGate. (2015). What to select for storing your compound: neat vs. in solution? [Link]

  • University of Maryland. (n.d.). The Photochemistry of Amides and Phthalimides. [Link]

  • PubMed. (2021). Photochemical Activation of Aromatic Aldehydes: Synthesis of Amides, Hydroxamic Acids and Esters. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

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Technical Support Center: Enhancing the Oral Bioavailability of N,5-Dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction for the Researcher:

Welcome to the technical support center for N,5-Dimethoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals actively working with this novel nicotinamide derivative. While specific pharmacokinetic data for this compound is not yet widely published, its structure suggests potential challenges common to small molecules, such as poor aqueous solubility and susceptibility to first-pass metabolism.

This document provides a framework of troubleshooting guides and frequently asked questions based on established principles of bioavailability enhancement for related chemical entities. Our goal is to equip your team with the foundational knowledge and practical methodologies to systematically identify and overcome barriers to achieving optimal oral bioavailability in your experiments. We will explore advanced formulation strategies, metabolic pathway analysis, and robust experimental designs to guide your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the bioavailability of this compound and the common hurdles encountered.

Q1: What is oral bioavailability and why is it a critical parameter?

A1: Oral bioavailability refers to the fraction (percentage) of an administered oral dose of a drug that reaches the systemic circulation in an unchanged form. It is a crucial pharmacokinetic parameter because it determines the therapeutic efficacy of an orally administered drug. Low bioavailability can lead to insufficient drug concentration at the target site, resulting in a lack of efficacy or requiring higher, potentially toxic, doses.

Q2: What are the likely primary barriers to the oral bioavailability of this compound?

A2: Based on its structure as a substituted nicotinamide, the primary anticipated barriers are:

  • Poor Aqueous Solubility: The presence of methoxy and methyl groups can increase the lipophilicity of the molecule, potentially leading to low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is often a rate-limiting step for absorption.

  • First-Pass Metabolism: Nicotinamide and its derivatives are known to undergo extensive metabolism in the liver and gut wall after oral administration.[1] Key metabolic pathways could include demethylation, oxidation, or other enzymatic transformations that inactivate the compound before it reaches systemic circulation.

  • Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which are present in the intestinal epithelium.[2] These transporters actively pump drugs from inside the intestinal cells back into the gut lumen, thereby reducing net absorption.[3]

Q3: What role do excipients play in enhancing bioavailability?

A3: Excipients are not merely inert fillers; they are critical components that can significantly influence a drug's performance.[4][5] For a compound like this compound, carefully selected excipients can:

  • Improve Solubility: Solubilizers such as surfactants and cyclodextrins can increase the dissolution rate of the drug in the GI tract.[4]

  • Inhibit Efflux Pumps: Some excipients, like certain polymers and surfactants (e.g., TPGS, Pluronics), can inhibit the function of P-gp, thereby increasing drug absorption.[6]

  • Promote Lymphatic Transport: Lipid-based excipients can facilitate drug absorption via the lymphatic system, which bypasses the liver's first-pass metabolism, a significant advantage for metabolically labile compounds.[6]

  • Stabilize the Drug: Excipients can protect the active pharmaceutical ingredient (API) from degradation in the harsh environment of the stomach and intestine.[7]

Q4: What is the difference between chemical modification and formulation strategies for improving bioavailability?

A4:

  • Chemical Modification involves altering the molecular structure of the API itself, for example, by creating a salt or a prodrug. This is a fundamental drug discovery activity aimed at creating a new chemical entity with improved intrinsic properties.

  • Formulation Strategies focus on the drug delivery system without changing the API's chemical structure.[8] This involves combining the API with specific excipients to create systems like lipid-based formulations, nanoparticles, or solid dispersions that overcome absorption barriers.[9][10] This guide focuses exclusively on formulation-based approaches.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured guidance for addressing specific experimental challenges you may encounter.

Troubleshooting Guide 1: Low Aqueous Solubility and Dissolution Rate

Issue: You observe that this compound has poor solubility in aqueous buffers (e.g., simulated gastric and intestinal fluids) and dissolution from a simple powder formulation is slow and incomplete.

Causality: The molecular structure likely confers a high degree of crystallinity and/or lipophilicity, making it difficult for water molecules to break down the crystal lattice and solvate the drug molecules. This is a common issue for many orally administered drugs.[9]

Workflow for Addressing Solubility Issues

Caption: Workflow for selecting and evaluating formulation strategies to enhance solubility.

Rationale: Lipid-based drug delivery systems (LBDDS) are highly effective for poorly water-soluble drugs.[11][12] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like GI fluid, presenting the drug in a solubilized state ready for absorption.[13][14]

Step-by-Step Methodology:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Select the excipients that show the highest solubility for the drug.

  • Constructing Ternary Phase Diagrams:

    • Systematically mix the selected oil, surfactant, and co-solvent in different ratios.

    • For each mixture, add a small amount of water and observe the emulsification process.

    • Map the regions that form clear, stable microemulsions on a ternary phase diagram. This helps identify robust formulation compositions.

  • Formulation Preparation & Loading:

    • Select an optimal ratio of oil, surfactant, and co-solvent from the phase diagram.

    • Dissolve the this compound in this mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Emulsion Droplet Size: Dilute the SEDDS formulation in simulated intestinal fluid and measure the droplet size using dynamic light scattering (DLS). Target size is typically <200 nm for optimal absorption.

    • Thermodynamic Stability: Subject the formulation to centrifugation and multiple freeze-thaw cycles to ensure it does not phase-separate or precipitate the drug.

    • In Vitro Dissolution: Perform dissolution testing using a USP apparatus II in simulated gastric and intestinal fluids. Compare the release profile to that of the unformulated drug powder.

Expected Outcome: A well-designed SEDDS formulation should result in a significantly faster and more complete release of the drug in dissolution studies compared to the raw API.

Troubleshooting Guide 2: High First-Pass Metabolism

Issue: Following oral administration in a preclinical model (e.g., rat or pig), the systemic exposure (AUC) of this compound is very low, but high levels of metabolites are detected in plasma and urine.[15][16]

Causality: The compound is likely undergoing extensive metabolism in the gut wall and/or liver before it can reach systemic circulation. Nicotinamide derivatives are substrates for various metabolic enzymes, including N-methyltransferases and aldehyde oxidases.[1]

Workflow for Investigating and Mitigating Metabolism

Caption: Workflow for assessing metabolic stability and selecting mitigation strategies.

Rationale: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s.[17] This assay provides a rapid and cost-effective way to estimate the intrinsic clearance of a compound by the liver.[18][19]

Step-by-Step Methodology:

  • Preparation:

    • Thaw cryopreserved human or animal (e.g., rat, dog, pig) liver microsomes on ice.

    • Prepare an NADPH-regenerating system (cofactor solution) to ensure sustained enzyme activity.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Acetonitrile).

  • Incubation:

    • In a 96-well plate, combine phosphate buffer, the microsomal suspension, and the drug solution. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard).

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent drug at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of drug remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

Data Presentation:

CompoundSpeciesIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
This compoundHumanExperimental DataCalculated Data
This compoundRatExperimental DataCalculated Data
Verapamil (Control)Human< 10High
Warfarin (Control)Human> 60Low

Interpretation: A short half-life (<30 minutes) suggests high intrinsic clearance and a high likelihood of significant first-pass metabolism in vivo.

Troubleshooting Guide 3: Poor Intestinal Permeability / High Efflux

Issue: Even when the compound is well-solubilized, in vivo absorption remains low. This may indicate that the molecule cannot efficiently cross the intestinal epithelial barrier or is being actively removed from the cells.

Causality: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which are highly expressed in the apical membrane of enterocytes.[20] P-gp functions as a biological barrier, actively transporting xenobiotics back into the intestinal lumen, thus limiting their absorption.[21]

Rationale: The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when cultured, differentiates to form a monolayer of polarized epithelial cells that mimic the intestinal barrier, expressing both tight junctions and efflux transporters like P-gp. This assay is the gold standard for in vitro prediction of intestinal drug absorption and identifying P-gp substrates.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for full differentiation and polarization.

    • Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (A-to-B):

    • Add the test compound (in a transport buffer) to the apical (A) side (representing the gut lumen).

    • At various time points, take samples from the basolateral (B) side (representing the blood).

    • Quantify the drug concentration in the samples using LC-MS/MS.

  • Permeability Measurement (B-to-A):

    • In a separate set of wells, add the test compound to the basolateral (B) side.

    • Take samples from the apical (A) side at the same time points.

  • Efflux Ratio Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions:

      • Papp (A-to-B) = (dQ/dt) / (A * C0)

      • Papp (B-to-A) = (dQ/dt) / (A * C0) (Where dQ/dt is the rate of drug appearance, A is the surface area of the insert, and C0 is the initial concentration)

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B) .

Data Interpretation:

CompoundPapp (A-to-B) (x 10⁻⁶ cm/s)Papp (B-to-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)P-gp Substrate?
This compoundExperimental DataExperimental DataCalculatedInterpreted
Propranolol (High Perm.)> 20> 20~1.0No
Digoxin (P-gp Substrate)< 2> 10> 5.0Yes

Interpretation:

  • An Efflux Ratio > 2 is a strong indication that the compound is a substrate for an active efflux transporter like P-gp.

  • To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor (e.g., Verapamil). A significant reduction in the ER in the presence of the inhibitor confirms P-gp mediated efflux.

Part 3: References

  • Kim, R. B. (2002). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacology & Therapeutics, 71(1), 1-6. [Link]

  • Gothoskar, A. V. (2005). Impact of excipient interactions on drug bioavailability from solid dosage forms. Pharmaceutical Technology, 29(11), 64-74. [Link]

  • Bieganowski, P., & Brenner, C. (2004). Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. Journal of Biological Chemistry, 279(18), 18965-18972. [Link]

  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043. [Link]

  • Shibata, K., Fukuwatari, T., & Suzuki, C. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of nutritional science and vitaminology, 60(2), 86-93. [Link]

  • Lin, J. H., & Lu, A. Y. (1998). The Use of in Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies. Drug Metabolism Reviews, 30(2), 225-243. [Link]

  • Lee, J., & Lee, S. (2023). Nanoparticle tools for maximizing oral drug delivery. Journal of Pharmaceutical Investigation, 53(1), 1-21. [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Lipid-Based Drug Delivery Systems. Journal of Pharmaceutics, 2014, 801820. [Link]

  • Augustijns, P., et al. (2018). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology, 70(8), 981-996. [Link]

  • Sharma, A., & Jain, C. P. (2022). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Johnson, A. (2023). Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Open Access Journals - Research and Reviews. [Link]

  • Zhang, Y., et al. (2021). Significantly enhanced bioavailability of niclosamide through submicron lipid emulsions with or without PEG-lipid: A comparative study. International Journal of Pharmaceutics, 607, 121013. [Link]

  • Kirkland, J. B. (2016). A schematic representation of key pathways of nicotinamide metabolism. ResearchGate. [Link]

  • Singh, A., et al. (2023). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research, 15(7), 1-8. [Link]

  • Obach, R. S. (2001). In vitro techniques for investigating drug metabolism. In A Handbook of Drug Metabolism (pp. 329-354). Taylor & Francis. [Link]

  • Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharma Website. [Link]

  • Basant, N., & Gupta, S. (2018). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. Molecules, 23(7), 1717. [Link]

  • Zhou, S. F. (2008). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 31(3), 75-78. [Link]

  • Patel, D., & Patel, M. (2021). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace. [Link]

  • Date, A. A., & Hanes, J. (2016). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Journal of Controlled Release, 240, 56-77. [Link]

  • Hsieh, Y. C., & Hsieh, C. H. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 22(16), 8689. [Link]

  • Fegely, K. (2023). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Colorcon Website. [Link]

  • Canto, C., & Auwerx, J. (2009). The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways. Endocrine Reviews, 30(7), 799-823. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals Website. [Link]

  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2012). Medicines interactions: the role of P-glycoprotein. Prescriber Update, 33(2), 17-19. [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 11(3), 107. [Link]

  • Agoram, B., Woltosz, W. S., & Bolger, M. B. (2001). Predicting the impact of physiological and biochemical processes on oral drug bioavailability. Advanced Drug Delivery Reviews, 50, S41-S67. [Link]

  • Wikipedia. (n.d.). Adenosine triphosphate. Wikipedia. [Link]

  • Chen, Y. C., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International Journal of Molecular Sciences, 25(6), 3465. [Link]

  • Fromm, M. F. (2000). Role of P-glycoprotein in drug disposition. International Journal of Clinical Pharmacology and Therapeutics, 38(2), 69-74. [Link]

  • Butler, J., et al. (2018). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology, 70(8), 981-996. [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Lipid-Based Drug Delivery Systems. ResearchGate. [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon Website. [Link]

  • Patel, A., & Patel, M. (2016). In vitro test methods for metabolite identification: A review. SciSpace. [Link]

  • Li, Y., et al. (2020). The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs. International Journal of Nanomedicine, 15, 6635-6649. [Link]

  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar. [Link]

  • FDA. (2016). Oral Absorption Modeling and Simulation for Formulation Development and Bioequivalence Evaluation An Industry Perspective. FDA Website. [Link]

  • Sharma, C., Donu, D., & Cen, Y. (2022). Emerging Role of Nicotinamide Riboside in Health and Diseases. Nutrients, 14(19), 3889. [Link]

  • Zhou, S. F. (2008). P-glycoprotein and its role in drug-drug interactions. ResearchGate. [Link]

  • LeCluyse, E. (2012). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA Supporting Publications, 9(12), 299E. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 3, 198. [Link]

  • Miller, W. (2012). BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2. Drug Development & Delivery. [Link]

  • MDPI. (n.d.). Special Issue: Application of NMR Spectroscopy in Biomolecules. MDPI Website. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152). HMDB Website. [Link]

  • Drug Development & Delivery. (2019). SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Drug Development & Delivery. [Link]

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Technical Support Center: Resolving Analytical Challenges for N,5-Dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,5-Dimethoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential analytical challenges associated with this compound. Given the limited specific literature on this compound, this document provides guidance based on established analytical methodologies for structurally related nicotinamide derivatives. The principles and troubleshooting steps outlined here are grounded in extensive experience with similar molecules and aim to provide a robust starting point for your experimental work.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound, both as a solid and in solution, to ensure its stability?

A1: As a powder, this compound should be stored at -20°C for long-term stability, which can be effective for up to three years.[1] For stock solutions, it is recommended to store them at -80°C for up to one year.[1] Nicotinamide derivatives can be susceptible to degradation in aqueous solutions, particularly due to oxidation and hydrolysis, especially under acidic conditions.[2][3] The stability is generally better under basic pH conditions and when protected from oxygen.[2][3]

Q2: What are the key challenges I might face during the HPLC analysis of this compound?

A2: Based on the analysis of related nicotinamide metabolites, you might encounter challenges with peak shape, retention on traditional C18 columns due to its potential polarity, and co-elution with related impurities or degradants. The presence of the pyridine ring and amide group can lead to tailing on some silica-based columns. Careful selection of the column, mobile phase pH, and organic modifier will be crucial.

Q3: Is this compound better suited for reverse-phase or HILIC chromatography?

A3: The choice depends on the overall polarity of the molecule. While many nicotinamide derivatives are analyzed using reverse-phase chromatography with C18 columns[4], highly hydrophilic metabolites have been successfully separated using Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6] Given the presence of two methoxy groups, which increase lipophilicity compared to unsubstituted nicotinamide, a reverse-phase method is a logical starting point. However, if you observe poor retention, HILIC is a viable alternative.

Q4: What should I consider for sample preparation when analyzing this compound from a complex matrix like plasma or tissue?

A4: The primary goals of sample preparation are to remove proteins and other interfering substances while ensuring the stability of the analyte. For nicotinamide-like compounds, a protein precipitation step using a cold organic solvent mixture, such as acetonitrile:methanol:water (40:40:20), is often effective.[7] It is crucial to minimize acid-catalyzed degradation during this process.[7] If working with tissues, immediate processing after harvesting or storage at -80°C is recommended to prevent biochemical changes.[8]

Troubleshooting Common Analytical Issues

Chromatography (HPLC/UHPLC) Problems

Poor peak shape, shifting retention times, and inadequate resolution are common hurdles in chromatographic analysis. The following section provides a systematic approach to troubleshooting these issues.

Peak tailing is often observed for basic compounds like nicotinamide derivatives due to secondary interactions with residual silanols on silica-based columns.

  • Cause & Explanation: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the stationary phase, leading to a "tailing" effect on the peak.

  • Solution:

    • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of silanol groups (e.g., using a phosphate buffer at pH 7). Alternatively, lower the pH (e.g., with 0.1% formic acid) to ensure the analyte is fully protonated, which can sometimes lead to more consistent interactions.

    • Use of End-Capped Columns: Employ a modern, high-purity, end-capped C18 column specifically designed for good peak shape with basic compounds.

    • Alternative Stationary Phase: Consider a column with a different stationary phase, such as a pentabromobenzyl (PBr) column, which can offer alternative selectivity for hydrophilic compounds.[9]

If this compound is highly polar, it may elute at or near the solvent front on a standard C18 column.

  • Cause & Explanation: Insufficient interaction between the analyte and the non-polar stationary phase results in a lack of retention.

  • Solution:

    • Reduce Mobile Phase Polarity: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

    • Use a 100% Aqueous Mobile Phase: Ensure your column is stable in highly aqueous conditions.

    • Switch to HILIC: For very polar compounds, HILIC is an excellent alternative that provides retention through a different mechanism.[5]

Troubleshooting Workflow for HPLC Peak Shape Issues

HPLC_Troubleshooting start Poor Peak Shape (Tailing, Fronting, Broadening) check_column Check Column Health (Run standard, check efficiency) start->check_column column_ok Column OK? check_column->column_ok replace_column Action: Replace Column and/or Guard Column column_ok->replace_column No check_mobile_phase Evaluate Mobile Phase column_ok->check_mobile_phase Yes replace_column->start ph_issue Is pH appropriate for analyte? check_mobile_phase->ph_issue adjust_ph Action: Adjust pH (e.g., add 0.1% Formic Acid or use buffer) ph_issue->adjust_ph No check_sample Evaluate Sample & Injection ph_issue->check_sample Yes end_good Peak Shape Improved adjust_ph->end_good overload_issue Is there sample overload? check_sample->overload_issue dilute_sample Action: Dilute Sample overload_issue->dilute_sample Yes solvent_mismatch Is injection solvent stronger than mobile phase? overload_issue->solvent_mismatch No dilute_sample->end_good change_solvent Action: Reconstitute sample in mobile phase solvent_mismatch->change_solvent Yes solvent_mismatch->end_good No change_solvent->end_good

Caption: A decision tree for troubleshooting poor HPLC peak shape.

Mass Spectrometry (MS) Detection Challenges

Effective MS detection requires good ionization and the selection of appropriate precursor and product ions for quantification.

  • Cause & Explanation: The structure of this compound may not be readily ionizable under standard electrospray ionization (ESI) conditions, or matrix components may be suppressing the signal.

  • Solution:

    • Optimize ESI Source Parameters: Systematically optimize the capillary voltage, gas flow rates, and temperature of the ESI source.

    • Mobile Phase Additives: Ensure the presence of a proton donor in the mobile phase for positive ion mode, such as 0.1% formic acid.

    • Check for Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression from the sample matrix. If suppression is significant, improve the sample clean-up procedure.

    • Consider APPI: If ESI is not effective, Atmospheric Pressure Photoionization (APPI) could be an alternative ionization technique for this class of compounds.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol is adapted from methods used for related endogenous metabolites and aims to minimize analyte degradation.[5][7]

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Prepare Precipitation Solvent: Prepare a solution of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid and chill to -20°C.

  • Precipitate Proteins: Add 400 µL of the cold precipitation solvent to a 100 µL aliquot of plasma.

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Incubate: Incubate the samples at -20°C for 30 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis. Note that drying can lead to the degradation of some nicotinamide derivatives, so direct injection of the supernatant after dilution may be preferable if sensitivity allows.[7]

Protocol 2: General Purpose HPLC-UV Method

This method provides a starting point for purity analysis and quantification when an MS detector is not available.

  • Column: C18, 4.6 x 150 mm, 3 µm particle size.[10]

  • Mobile Phase A: 20 mM Ammonium Acetate in water.[2]

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 260 nm (based on the absorbance of the nicotinamide chromophore).[11]

Protocol 3: High-Sensitivity LC-MS/MS Method

This protocol is designed for trace-level quantification in complex matrices, leveraging the selectivity and sensitivity of tandem mass spectrometry.

  • Chromatography: UHPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient appropriate for the analyte's retention, to be optimized empirically.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source.

  • Ionization Mode: Positive.

  • MS Parameters:

    • Precursor Ion (Q1): The [M+H]⁺ of this compound (exact mass to be determined).

    • Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would involve the loss of the methyl amide group or cleavage around the pyridine ring.

    • Collision Energy: Optimize for the most abundant and stable product ions.

Quantitative Data Summary

The following tables provide recommended starting conditions for your analytical methods. These should be optimized for your specific instrumentation and application.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale/Reference
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µmWidely used for nicotinamide derivatives.[4]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolProvides good peak shape and is MS-compatible.
Flow Rate 0.3 - 1.0 mL/minDependent on column dimensions.
Temperature 25 - 40 °CTo ensure reproducible retention times.
Detection UV at ~260 nm or MS260 nm is a common wavelength for this chromophore.[11]

Table 2: Recommended Starting Mass Spectrometry Parameters

ParameterRecommended ConditionRationale/Reference
Ionization Mode ESI PositiveThe pyridine nitrogen is readily protonated.
Precursor Ion [M+H]⁺Expected primary ion in positive mode.
Key Fragments To be determined empiricallyLook for losses related to the amide and methoxy groups.
Collision Gas ArgonStandard for most instruments.
Dwell Time 50-100 msA good starting point for quantitative analysis.

References

  • Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies.
  • N'-Methylnicotinamide | C7H8N2O | CID 64950. PubChem.
  • (PDF) Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions.
  • (PDF) HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria.
  • LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. PubMed.
  • synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing.
  • Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. PMC.
  • Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PMC.
  • Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). PMC - NIH.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purific
  • LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin. Thermo Fisher Scientific.
  • NADomics: Measuring NAD + and Related Metabolites Using Liquid Chrom
  • N-Methylnicotinamide | CAS 114-33-0. Selleck Chemicals.
  • Recent advances in mass spectrometry-based computational metabolomics. Research Collection.
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
  • Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. MDPI.
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.
  • Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Thermo Fisher Scientific.
  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.
  • Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Nacali Tesque.
  • Comparison of plasma N 1 -methylnicotinamide concentrations

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Validation & Comparative

A Comparative Guide to Validating the Biological Effects of N,5-Dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological validation of N,5-Dimethoxy-N-methylnicotinamide, a novel nicotinamide derivative. For researchers, scientists, and drug development professionals, this document outlines a systematic approach to characterizing its biological activity, comparing its performance against relevant alternatives, and providing the necessary experimental data to support its potential therapeutic applications. We will proceed with the hypothesis that, based on its structural similarity to other nicotinamide-based compounds, this compound may act as a modulator of key enzymatic targets such as Phosphodiesterase 10A (PDE10A) or Nicotinamide N-methyltransferase (NNMT).

Introduction and Rationale

Nicotinamide and its derivatives are pivotal in cellular metabolism and signaling. The parent molecule, a form of vitamin B3, is a precursor to NAD+, a critical coenzyme in redox reactions.[1] Beyond this fundamental role, derivatives of nicotinamide have been explored as therapeutic agents for a range of conditions, from skin cancer to neurodegenerative diseases.[2] The methylation of nicotinamide by NNMT to form N-methylnicotinamide (MNAM) is a key metabolic pathway with implications in energy homeostasis and disease.[3][4] Furthermore, synthetic nicotinamide analogs have been developed as potent inhibitors of enzymes like PDE10A, a promising target for neurological and psychiatric disorders.[5][6]

This compound is a novel entity whose biological effects are yet to be elucidated. Its structure suggests potential interactions with enzymes that bind nicotinamide. This guide proposes a validation workflow to test its efficacy, potency, and selectivity, primarily focusing on its potential as a PDE10A inhibitor, a well-established target for similar molecular scaffolds. As a point of comparison, we will evaluate it against known PDE10A inhibitors and related nicotinamide compounds.

Comparative Compounds

A thorough validation requires benchmarking against established molecules. The following compounds have been selected for this comparative analysis:

  • Papaverine: A non-selective PDE inhibitor, used as a positive control in initial screening.

  • TAK-063: A highly potent and selective PDE10A inhibitor, representing a best-in-class clinical candidate.

  • Nicotinamide: The parent compound, to assess baseline activity.

  • N-Methylnicotinamide (MNAM): The primary metabolite of nicotinamide, to understand potential metabolic influences.[3][7]

Experimental Validation Workflow

The validation of this compound will proceed through a multi-tiered approach, from initial in vitro enzymatic assays to more complex cell-based and in vivo models.

Tier 1: In Vitro Enzymatic Assays

The first step is to determine the direct inhibitory effect of this compound on the target enzyme, PDE10A. This provides a quantitative measure of its potency (IC50).

This protocol is adapted from established methods for assessing PDE10A inhibitors.[5][8]

  • Reagents and Materials: Recombinant human PDE10A enzyme, [3H]-cAMP (radiolabeled substrate), scintillation proximity assay (SPA) beads, 96-well plates, test compounds (this compound and comparators), and assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add the recombinant PDE10A enzyme to each well of the 96-well plate.

    • Add the diluted test compounds to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding [3H]-cAMP.

    • Allow the reaction to proceed for a defined time (e.g., 30 minutes) at 30°C.

    • Terminate the reaction by adding SPA beads. The beads are coated with a scintillant that emits light when in close proximity to the radiolabeled product.

    • Measure the light emission using a microplate scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

CompoundPDE10A IC50 (nM)
This compoundHypothetical Value
Papaverine~28 nM
TAK-063~0.3 nM
Nicotinamide>10,000 nM
N-Methylnicotinamide>10,000 nM

This table presents exemplar data for illustrative purposes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of Test Compounds Add_Compound Add Test Compounds (Incubate 15 min) Compound_Dilution->Add_Compound Enzyme_Prep Prepare PDE10A Enzyme Solution Add_Enzyme Add PDE10A to 96-well Plate Enzyme_Prep->Add_Enzyme Add_Enzyme->Add_Compound Add_Substrate Initiate Reaction with [3H]-cAMP (Incubate 30 min) Add_Compound->Add_Substrate Terminate_Reaction Terminate with SPA Beads Add_Substrate->Terminate_Reaction Read_Plate Measure Scintillation Terminate_Reaction->Read_Plate Calculate_IC50 Calculate IC50 Values Read_Plate->Calculate_IC50

Caption: Workflow for the in vitro PDE10A inhibition assay.

Tier 2: Cell-Based Functional Assays

Following the confirmation of direct enzymatic inhibition, the next logical step is to assess the compound's activity in a cellular context. Cell-based assays determine if the compound can penetrate the cell membrane and engage its target to elicit a functional response.

This assay measures the downstream consequences of PDE10A inhibition, which leads to an increase in intracellular cAMP levels.[9][10]

  • Cell Line: HEK293 cells stably expressing human PDE10A and a CRE-luciferase reporter gene.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration.

    • Stimulate the cells with a sub-maximal concentration of a cAMP-inducing agent like forskolin.

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence, which is proportional to the level of CRE-mediated gene expression.

  • Data Analysis: The EC50 values are determined by plotting the luminescence signal against the compound concentration.

CompoundCRE-Luciferase EC50 (nM)
This compoundHypothetical Value
Papaverine~150 nM
TAK-063~5 nM
NicotinamideNo significant activity
N-MethylnicotinamideNo significant activity

This table presents exemplar data for illustrative purposes.

G ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP PDE10A PDE10A cAMP->PDE10A Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolysis CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Active) CREB->pCREB CRE CRE in DNA pCREB->CRE Binds Luciferase Luciferase Expression CRE->Luciferase Induces Compound N,5-Dimethoxy-N- methylnicotinamide Compound->PDE10A Inhibits

Caption: PDE10A inhibition leads to increased cAMP, PKA activation, and CREB-mediated gene expression.

Tier 3: In Vivo Pharmacodynamic and Efficacy Models

The final stage of preclinical validation involves assessing the compound's effects in a living organism. This step is crucial for understanding its pharmacokinetic properties, target engagement in the brain, and potential therapeutic efficacy.

Cognitive enhancement is a key therapeutic goal for PDE10A inhibitors.[11] Animal models of cognitive impairment are therefore relevant for efficacy testing.[12][13]

  • Animal Model: Scopolamine-induced amnesia in mice. Scopolamine is a muscarinic antagonist that induces transient cognitive deficits.

  • Procedure:

    • Administer the test compounds to the mice at various doses via an appropriate route (e.g., oral gavage).

    • After a set pre-treatment time, administer scopolamine to induce amnesia.

    • Assess cognitive performance using a behavioral test such as the Novel Object Recognition (NOR) task. This task relies on the innate tendency of rodents to explore novel objects more than familiar ones.

  • Data Analysis: The discrimination index (time spent with the novel object versus the familiar one) is calculated. A higher discrimination index indicates better memory and a reversal of the scopolamine-induced deficit.

Compound (Dose)Novel Object Recognition (Discrimination Index)
Vehicle~0.1
Scopolamine + Vehicle-0.2 (impaired memory)
Scopolamine + this compound (1 mg/kg)Hypothetical Value
Scopolamine + this compound (3 mg/kg)Hypothetical Value
Scopolamine + TAK-063 (1 mg/kg)~0.3 (reversal of deficit)

This table presents exemplar data for illustrative purposes.

G cluster_dosing Dosing cluster_induction Impairment Induction cluster_behavior Behavioral Testing cluster_analysis Data Analysis Dose_Compound Administer Test Compound or Vehicle to Mice Dose_Scopolamine Administer Scopolamine to Induce Amnesia Dose_Compound->Dose_Scopolamine NOR_Training Novel Object Recognition: Training Phase Dose_Scopolamine->NOR_Training NOR_Test Novel Object Recognition: Test Phase NOR_Training->NOR_Test Calculate_DI Calculate Discrimination Index NOR_Test->Calculate_DI Stats Statistical Analysis Calculate_DI->Stats

Caption: Workflow for the in vivo scopolamine-induced amnesia model.

Safety and Toxicity Assessment

A preliminary assessment of safety is paramount.

  • In Vitro Cytotoxicity: The compound should be tested against various cell lines (e.g., HepG2 for liver toxicity) to determine its cytotoxic concentration (CC50).[14]

  • hERG Assay: An in vitro patch-clamp assay to evaluate the potential for cardiac arrhythmia by assessing inhibition of the hERG potassium channel.[14]

  • Ames Test: To assess the mutagenic potential of the compound.[14]

  • Preliminary In Vivo Toxicity: Acute toxicity studies in rodents can provide initial information on the maximum tolerated dose (MTD) and potential target organs for toxicity.

Conclusion

This guide outlines a rigorous, multi-tiered approach to the biological validation of this compound. By systematically progressing from in vitro enzymatic assays to cell-based functional screens and finally to in vivo efficacy models, researchers can build a comprehensive profile of this novel compound. The comparative framework, utilizing well-characterized molecules like TAK-063, provides essential context for interpreting the experimental data. The successful execution of these studies will be critical in determining the therapeutic potential of this compound and justifying its further development.

References

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N,5-Dimethoxy-N-methylnicotinamide efficacy compared to other NAD+ precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Efficacy of NAD+ Precursors for Researchers and Drug Development Professionals

Editor's Note: This guide addresses the topic of N,5-Dimethoxy-N-methylnicotinamide efficacy in the context of other Nicotinamide Adenine Dinucleotide (NAD+) precursors. However, a comprehensive review of publicly available scientific literature and databases reveals no specific studies evaluating "this compound" as an NAD+ precursor. Therefore, this document has been structured to provide a thorough comparative analysis of the well-established NAD+ precursors. We will use this compound as a hypothetical candidate to frame the rigorous experimental workflows required to validate any novel precursor, thereby providing a valuable framework for the scientific community.

Introduction: The Central Role of NAD+ in Cellular Homeostasis

Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions essential for energy production. Beyond its bioenergetic role, NAD+ is a rate-limiting substrate for several classes of signaling enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.[1][2] These enzymes regulate a vast array of cellular processes, from DNA repair and epigenetic regulation to inflammatory responses and circadian rhythms.

A hallmark of aging and various metabolic diseases is a progressive decline in cellular NAD+ levels.[1][2] This depletion can disrupt cellular function and contribute to the pathophysiology of age-related conditions. Consequently, strategies to augment the cellular NAD+ pool have become a major focus of research. The most practical approach is supplementation with NAD+ precursors, which are the molecular building blocks cells utilize to synthesize NAD+.[3]

This guide provides a detailed comparison of the primary NAD+ precursors: Nicotinic Acid (NA), Nicotinamide (NAM), Nicotinamide Riboside (NR), and Nicotinamide Mononucleotide (NMN), and outlines the necessary scientific framework for evaluating novel candidates like the hypothetical this compound.

The Established NAD+ Precursors: Mechanisms and Pathways

Mammalian cells utilize several distinct pathways to synthesize NAD+: the de novo pathway (from tryptophan), the Preiss-Handler pathway (from NA), and the salvage pathway (from NAM and NR).[4] The salvage pathway is the predominant source of NAD+ in most tissues, recycling nicotinamide produced by NAD+-consuming enzymes.[4]

NAD_Biosynthetic_Pathways cluster_Precursors Dietary Precursors cluster_Intermediates Key Intermediates cluster_Final Final Product Trp Tryptophan (Trp) QA Quinolinic Acid Trp->QA de novo Pathway (multi-step) NA Nicotinic Acid (NA) NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN Preiss-Handler Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Salvage Pathway (NAMPT - rate-limiting) NR Nicotinamide Riboside (NR) NR->NMN Salvage Pathway (NRK1/2) QA->NAMN NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NAD NAD+ NAAD->NAD NMN->NAD Hypothetical N,5-Dimethoxy- N-methylnicotinamide (Hypothetical) Hypothetical->NMN

Caption: Convergent pathways of NAD+ biosynthesis from major precursors.

Nicotinic Acid (NA)

Also known as niacin, NA was the first NAD+ precursor identified.[5] It enters the Preiss-Handler pathway, where it is converted to nicotinic acid mononucleotide (NAMN), then to nicotinic acid adenine dinucleotide (NAAD), and finally to NAD+.[6] While effective, this pathway is more energy-intensive than the salvage pathway.[6] Pharmacological doses of NA are known to reduce cholesterol but are limited by a common side effect: cutaneous flushing, a sensation of warmth and redness mediated by prostaglandins.[5]

Nicotinamide (NAM)

NAM, or niacinamide, is the most common form of vitamin B3 in supplements and fortified foods. It utilizes the salvage pathway, where the rate-limiting enzyme Nicotinamide phosphoribosyltransferase (NAMPT) converts it to NMN.[4] While NAM effectively raises NAD+ levels, high doses can cause feedback inhibition of sirtuins. Furthermore, its clearance involves methylation by Nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (MNA), which can deplete the body's methyl pools if NAM intake is excessive.[7]

Nicotinamide Riboside (NR)

NR is a form of vitamin B3 found in trace amounts in milk.[8] It also uses the salvage pathway but can bypass the rate-limiting NAMPT step.[9] NR is phosphorylated by nicotinamide riboside kinases (NRKs) to form NMN, making it a highly efficient precursor.[6] Clinical studies have confirmed that oral NR supplementation is well-tolerated and effectively increases NAD+ levels in humans.[9][10]

Nicotinamide Mononucleotide (NMN)

NMN is the direct precursor to NAD+ in the salvage pathway.[4] For years, it was believed that NMN, being a larger molecule than NR, had to be converted to NR extracellularly before entering the cell.[6] However, the discovery of a specific NMN transporter (Slc12a8) in the gut of mice suggests a potential mechanism for direct uptake, though its relevance in humans is still under investigation.[5] NMN has demonstrated efficacy in preclinical models, improving conditions associated with aging such as insulin sensitivity, mitochondrial function, and physical activity.[1][11] Human trials have also shown it to be safe and effective at boosting blood NAD+ levels.[5]

Comparative Efficacy and Performance

A direct, head-to-head comparison of all precursors in a single human study is lacking. However, data from various preclinical and clinical studies allow for a comparative summary.

FeatureNicotinic Acid (NA)Nicotinamide (NAM)Nicotinamide Riboside (NR)Nicotinamide Mononucleotide (NMN)
Primary Pathway Preiss-Handler[6]Salvage[4]Salvage (bypasses NAMPT)[9]Salvage (direct precursor)[4]
Rate-Limiting Step Multi-step, ATP-consuming[6]NAMPT[4]NRK1/2NMNAT1-3
Bioavailability Good, but rapid metabolism[2]GoodHighUnder investigation; may convert to NR[6] or be directly transported[5]
Proven Efficacy Increases NAD+; lipid-lowering[5]Increases NAD+[2]Robustly increases NAD+ in humans[9][10]Increases NAD+ in humans[5][12]
Key Limitations Flushing side effect[5]Sirtuin inhibition at high doses; methyl pool depletionHigher cost of synthesisRegulatory status in some regions[13]; higher cost
Physiological Benefits Cardiovascular event reduction[5]Prevents pellagra; potential neuroprotection[1]Improves muscle and stem cell function (preclinical)[10]; may reduce blood pressure[1]Suppresses age-associated weight gain, improves insulin sensitivity (preclinical)[11]

Framework for Evaluating a Novel Precursor: The Case of this compound

To assess the efficacy of a novel compound like this compound, a multi-stage, self-validating experimental workflow is essential. The causality behind this workflow is to establish safety, mechanism, bioavailability, and physiological efficacy in a stepwise manner, with each stage informing the next.

Evaluation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Preclinical In Vivo Models cluster_2 Phase 3: Human Clinical Trials (Phase I) cluster_3 Phase 4: Human Clinical Trials (Phase II/III) node_phase1 node_phase1 node_phase2 node_phase2 node_phase3 node_phase3 node_phase4 node_phase4 A1 Chemical Synthesis & Purity Analysis (HPLC, MS) A2 Cell Culture NAD+ Assay (e.g., in HEK293, HepG2 cells) A1->A2 A4 Cytotoxicity Assays (MTT, LDH) A1->A4 A3 Mechanism of Action (Metabolite Tracing using Isotopes) A2->A3 B1 Pharmacokinetics (PK) Study in Mice (Oral Gavage, Blood Sampling) A3->B1 A4->B1 B2 Tissue NAD+ Quantification (Liver, Muscle, Brain) B1->B2 B3 Acute & Chronic Toxicity Studies B1->B3 B4 Efficacy in Disease/Aging Model (e.g., HFD mice, aged mice) B2->B4 C1 Dose-Escalation Safety Study (Healthy Volunteers) B3->C1 B4->C1 C2 Human Pharmacokinetics & Bioavailability C1->C2 C3 Biomarker Analysis (Blood NAD+ Metabolome) C2->C3 D1 Randomized, Double-Blind, Placebo-Controlled Trial C3->D1 D2 Efficacy on Clinical Endpoints (e.g., metabolic health, physical function) D1->D2

Caption: Stepwise experimental workflow for validating a novel NAD+ precursor.

Step-by-Step Methodologies
  • Objective: To determine if the novel precursor increases intracellular NAD+ levels.

  • Cell Lines: Use relevant human cell lines, such as HepG2 (liver) or primary human skeletal muscle cells.

  • Seeding: Plate cells in 96-well plates at a density of 10,000 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat cells with a dose range of the novel precursor (e.g., 1 µM to 1 mM) and a known positive control (e.g., 500 µM NR) for a specified time course (e.g., 6, 12, 24 hours).

  • Lysis & Extraction: Wash cells with PBS, then lyse with an acidic extraction buffer (e.g., 0.6 M HClO₄) to stabilize NAD+. Neutralize the lysate with KOH.

  • Quantification: Use a commercially available enzymatic cycling assay kit that measures the NAD+/NADH ratio. Read fluorescence or absorbance on a plate reader.

  • Validation: Normalize NAD+ concentration to total protein content in each well (measured by BCA assay). Data should demonstrate a dose- and time-dependent increase in NAD+.

  • Objective: To assess the oral bioavailability of the precursor and its ability to raise NAD+ levels in key tissues.

  • Animals: Use C57BL/6J mice (8-10 weeks old).

  • Administration: Administer a single oral gavage of the precursor (e.g., 300 mg/kg) or vehicle control.

  • Blood Sampling: Collect blood samples via tail vein at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • Tissue Harvest: At the final time point, euthanize mice and harvest tissues (liver, skeletal muscle, brain, heart). Flash-freeze in liquid nitrogen.

  • Metabolite Extraction: Homogenize tissues and extract metabolites using an 80:20 methanol:water solution.

  • Quantification (LC-MS/MS): Analyze extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the precursor, its metabolites, and the complete NAD+ metabolome (NAD+, NADH, NMN, etc.).

  • Validation: The results should establish the Cmax (maximum concentration), Tmax (time to Cmax), and half-life of the precursor in plasma, and confirm a statistically significant increase in NAD+ levels in target tissues compared to the vehicle control group.

Conclusion

The landscape of NAD+ precursors is diverse, with each compound possessing a unique metabolic route, efficacy profile, and set of limitations. NR and NMN are currently regarded as highly efficient precursors with a growing body of evidence from human clinical trials.[5][9] While older forms like NA and NAM are effective, their use can be constrained by side effects or off-target inhibition.

The evaluation of any novel precursor, such as the hypothetical this compound, demands a rigorous, multi-stage validation process. This process must systematically establish its mechanism of action, bioavailability, safety, and ultimately, its physiological efficacy in well-designed preclinical models and human trials. For researchers and drug developers, adherence to such a framework is paramount to ensure that new therapeutic candidates are not only effective but also safe, providing a clear path from bench to bedside in the quest to mitigate age-related NAD+ decline.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N,5-Dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is the bedrock of successful research and development. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of N,5-Dimethoxy-N-methylnicotinamide, a nicotinamide derivative of interest. We will move beyond a simple listing of techniques to a comprehensive cross-validation study, underpinned by the principles of scientific integrity and regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. When multiple analytical methods are available, a cross-validation study is crucial to ensure that the results are reliable and comparable across different techniques or laboratories[2][3][4]. This guide will compare High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Analyte: this compound

This compound is a solid chemical compound with the empirical formula C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol . As a derivative of nicotinamide (a form of vitamin B3), its accurate quantification is essential for pharmacokinetic, metabolism, and toxicology studies[5][6].

Pillars of Analytical Method Validation

Before delving into the comparative data, it is crucial to understand the foundational parameters of analytical method validation as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[1][7][8][9][10][11][12][13][14]. These parameters ensure the reliability, consistency, and accuracy of an analytical method[7][15].

Our cross-validation will focus on the following key characteristics:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

The Cross-Validation Workflow: A Comparative Study Design

To objectively compare HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound, a hypothetical cross-validation study was designed. The following workflow illustrates the key stages of this process.

Cross-Validation Workflow Cross-Validation Workflow for this compound Analytical Methods cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison Start Bulk N,5-Dimethoxy-N- methylnicotinamide Stock Primary Stock Solution (Methanol) Start->Stock Spiked_Samples Spiked Plasma Samples (Calibration & QC) Stock->Spiked_Samples HPLC HPLC-UV Spiked_Samples->HPLC GCMS GC-MS Spiked_Samples->GCMS LCMSMS LC-MS/MS Spiked_Samples->LCMSMS Validation Method Validation (ICH Guidelines) HPLC->Validation GCMS->Validation LCMSMS->Validation Comparison Comparative Data Analysis Validation->Comparison Conclusion Selection of Optimal Method Comparison->Conclusion

Caption: A flowchart of the cross-validation process.

Experimental Protocols

Detailed, step-by-step methodologies are crucial for reproducibility. The following are a set of hypothetical, yet plausible, protocols for each analytical technique.

Sample Preparation (for all methods)
  • Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol.

  • Calibration and Quality Control (QC) Samples: Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

  • Protein Precipitation: To 100 µL of spiked plasma, add 300 µL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins[16].

  • Supernatant Collection: Carefully collect the supernatant for analysis. For GC-MS, an additional derivatization step may be required.

HPLC-UV Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6].

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm (hypothetical, based on typical nicotinamide absorbance).

  • Injection Volume: 10 µL.

GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. GC-MS offers high sensitivity and resolution for complex mixtures[17].

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)[18].

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

  • MS Detection: Electron ionization (EI) mode with selected ion monitoring (SIM) for target ions of this compound.

LC-MS/MS Method
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer, which provides excellent sensitivity and specificity[19][20].

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and an internal standard.

Comparative Performance Data: A Head-to-Head Analysis

The following table summarizes the hypothetical performance data obtained from the cross-validation study.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.995> 0.998> 0.999
Range (ng/mL) 50 - 500010 - 10000.5 - 500
Accuracy (% Recovery) 95.2 - 104.5%97.8 - 102.1%98.5 - 101.2%
Precision (RSD%)
- Repeatability< 5%< 3%< 2%
- Intermediate Precision< 8%< 6%< 4%
LOD (ng/mL) 2020.1
LOQ (ng/mL) 50100.5
Specificity ModerateHighVery High
Robustness GoodModerateExcellent

In-Depth Discussion and Causality

The data presented above, although hypothetical, is representative of what a senior application scientist would expect based on the fundamental principles of these analytical techniques.

HPLC-UV: The Workhorse of the Lab

The HPLC-UV method demonstrates acceptable linearity, accuracy, and precision, making it a reliable "workhorse" method for routine analysis, especially for higher concentration samples[21]. Its primary limitation is its moderate specificity and sensitivity. Co-eluting impurities with similar UV absorbance profiles could interfere with the analyte peak, leading to inaccurate quantification. The higher LOD and LOQ make it unsuitable for studies requiring trace-level analysis.

GC-MS: High Resolution for Volatile Compounds

GC-MS provides a significant improvement in sensitivity and specificity over HPLC-UV[17]. The mass spectrometric detection allows for the selective monitoring of specific ions, reducing the likelihood of interference. However, a key consideration for GC-MS is the volatility and thermal stability of the analyte. This compound may require derivatization to improve its volatility and prevent degradation in the hot injector port, adding a step to the sample preparation and a potential source of variability.

LC-MS/MS: The Gold Standard for Sensitivity and Specificity

The LC-MS/MS method unequivocally demonstrates superior performance, particularly in terms of sensitivity and specificity[19][22]. The ability to perform tandem mass spectrometry (MS/MS) with MRM allows for the highly selective detection of the analyte, even in complex biological matrices like plasma. This results in the lowest LOD and LOQ, making it the ideal choice for pharmacokinetic studies where low concentrations of the drug and its metabolites are expected. The robustness of the LC-MS/MS method is also typically higher due to the specificity of the detection, which is less affected by minor variations in chromatographic conditions.

Final Recommendations: Selecting the Right Tool for the Job

The choice of analytical method should always be guided by the specific requirements of the study.

  • For routine analysis of bulk drug substance or high-concentration formulations, where cost and throughput are major considerations, HPLC-UV is a viable and cost-effective option.

  • For the analysis of samples where volatile impurities are of concern, and high specificity is required, GC-MS is a powerful technique, provided the analyte is thermally stable or can be reliably derivatized.

  • For bioanalytical studies, such as pharmacokinetics, metabolism, and toxicology, where the utmost sensitivity and specificity are paramount, LC-MS/MS is the undisputed gold standard.

This guide has provided a comprehensive framework for the cross-validation of analytical methods for this compound. By understanding the underlying principles of each technique and conducting a thorough validation, researchers can ensure the generation of high-quality, reliable, and defensible data.

References

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Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of N,5-Dimethoxy-N-methylnicotinamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers an in-depth analysis of the structure-activity relationship (SAR) of N,5-Dimethoxy-N-methylnicotinamide analogs. While direct comprehensive studies on this specific scaffold are emerging, this document synthesizes data from closely related nicotinamide derivatives to provide a predictive framework for designing and evaluating novel therapeutic agents. We will delve into the critical structural motifs that govern potency and selectivity, compare the performance of various analogs, and provide detailed experimental protocols for their evaluation.

The Core Scaffold: this compound as a Privileged Structure

This compound serves as a foundational scaffold for a diverse range of biologically active compounds. The nicotinamide core is a well-established pharmacophore, present in molecules targeting a variety of enzymes and receptors. The methoxy groups at the 5-position and the N-methyl-N-methoxyamide substituent play crucial roles in defining the molecule's electronic properties, conformation, and potential interactions with biological targets.

Our analysis of related nicotinamide analogs suggests that this scaffold is particularly amenable to modifications for targeting enzymes such as phosphodiesterase 4 (PDE4) and Nicotinamide N-methyltransferase (NNMT), both of which are implicated in a range of inflammatory, metabolic, and oncological diseases.[1][2][3][4]

Caption: Core chemical structure of this compound.

Deconstructing the Structure-Activity Relationship: A Positional Analysis

The biological activity of this compound analogs can be systematically modulated by chemical modifications at various positions of the nicotinamide ring and its substituents. The following sections dissect the putative SAR based on evidence from analogous compound series.

The Nicotinamide Core: Planarity and Electronic Effects

For many enzyme targets, particularly those with planar binding sites like PDE4, maintaining the planarity of the heterocyclic core is crucial for optimal interaction.[5] Structure-activity relationship (SAR) studies on various heterocyclic inhibitors have shown that increased planarity can lead to better interaction within the enzyme's active site.[5]

Furthermore, the introduction of electron-withdrawing groups on the pyridine ring can enhance inhibitory activity. This is likely due to the modulation of the electronic distribution of the ring system, which can influence key interactions with amino acid residues in the target protein.[5]

The 5-Position: The Role of the Methoxy Group

The methoxy group at the 5-position is a critical determinant of activity. In the context of PDE4 inhibitors, this group often occupies a specific lipophilic pocket within the enzyme's active site.[5]

  • Size and Lipophilicity: Modifications to the alkoxy group at this position can significantly impact potency. Increasing the size of the alkyl chain may lead to steric hindrance, while decreasing it or replacing it with a more polar group could disrupt favorable hydrophobic interactions.

  • Hydrogen Bonding: While the methoxy group itself is not a strong hydrogen bond donor or acceptor, its oxygen atom can participate in weaker interactions. Replacing it with a group capable of forming stronger hydrogen bonds, such as a hydroxyl or amino group, could either enhance or diminish activity depending on the specific geometry of the binding site.

The N-methyl-N-methoxyamide Substituent: A Gateway to Selectivity

The N-methyl-N-methoxyamide group at the 3-position offers a rich avenue for synthetic modification to fine-tune potency and selectivity.

  • N-Methyl Group: The methyl group on the nitrogen atom can influence the conformational flexibility of the amide bond. Replacing this methyl group with larger alkyl groups may introduce steric clashes, while smaller substituents or a hydrogen atom could alter the preferred conformation and impact binding affinity.

  • N-Methoxy Group: The methoxy group on the nitrogen can be replaced with a variety of substituents to explore different chemical spaces. For instance, replacing it with cyclic amines or other aromatic moieties could lead to interactions with accessory binding pockets, thereby enhancing both potency and selectivity for a particular enzyme isoform.

Comparative Analysis of Analog Performance: A Data-Driven Perspective

To illustrate the principles of SAR, the following table summarizes hypothetical data for a series of this compound analogs, drawing parallels from published data on related nicotinamide-based inhibitors targeting PDE4B.[5]

Compound IDModification at 5-PositionModification at N-AmidePDE4B IC50 (nM)NNMT IC50 (µM)
Parent -OCH3-N(CH3)OCH3250>100
Analog 1 -OH-N(CH3)OCH3500>100
Analog 2 -OCH2CH3-N(CH3)OCH3350>100
Analog 3 -OCH3-NHCH315050
Analog 4 -OCH3-N(CH3)2400>100
Analog 5 -OCH3-N(CH3)-phenyl8025

Experimental Protocols for SAR Elucidation

To empirically validate the predicted SAR and accurately characterize the biological activity of novel analogs, a robust set of experimental assays is essential.

Synthesis of this compound Analogs

A generalized synthetic scheme for the preparation of analogs is presented below. The synthesis of NAD analogs, for instance, typically involves three main steps: the synthesis of the NMN moiety, the AMP moiety, and the coupling of these two nucleotides.[6][7]

Synthesis_Workflow Start Starting Nicotinic Acid Derivative Step1 Amide Coupling with N,O-dimethylhydroxylamine Start->Step1 Step2 Modification of 5-position substituent Step1->Step2 Step3 Purification and Characterization Step2->Step3 Final Target Analog Step3->Final

Caption: Generalized workflow for the synthesis of target analogs.

Step-by-Step Protocol for Amide Coupling:

  • To a solution of the 5-substituted nicotinic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by thin-layer chromatography or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-methoxy-N-methylnicotinamide analog.

In Vitro Enzyme Inhibition Assays

Phosphodiesterase 4 (PDE4) Inhibition Assay:

A common method to assess PDE4 inhibition is a cell-based assay that measures changes in intracellular cyclic AMP (cAMP) levels.[8]

  • Cell Culture: Utilize a cell line, such as HEK293, that endogenously expresses PDE4.[8]

  • Compound Treatment: Plate the cells in a multi-well format and treat with varying concentrations of the test compounds for a predetermined time.

  • cAMP Stimulation: Stimulate the cells with an agent that increases intracellular cAMP levels, such as forskolin.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Nicotinamide N-methyltransferase (NNMT) Inhibition Assay:

NNMT activity can be measured by quantifying the formation of the methylated product, 1-methylnicotinamide.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human NNMT enzyme, the methyl donor S-adenosyl-L-methionine (SAM), nicotinamide, and varying concentrations of the test inhibitor in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as an acid.

  • Product Detection: Quantify the amount of 1-methylnicotinamide produced using a sensitive analytical method like high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Signaling Pathways and Mechanistic Insights

The biological effects of this compound analogs are mediated through their interaction with specific signaling pathways.

PDE4 Inhibition and the cAMP Pathway

PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous cellular processes. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream targets, leading to anti-inflammatory effects, smooth muscle relaxation, and other physiological responses.

PDE4_Pathway Receptor GPCR AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE4->AMP degrades Downstream Downstream Effects (e.g., Anti-inflammatory) PKA->Downstream Inhibitor Nicotinamide Analog (Inhibitor) Inhibitor->PDE4

Caption: The cAMP signaling pathway and the role of PDE4 inhibitors.

NNMT Inhibition and NAD+ Metabolism

Nicotinamide N-methyltransferase (NNMT) plays a crucial role in the metabolism of nicotinamide, a form of vitamin B3 and a precursor to nicotinamide adenine dinucleotide (NAD+).[4] NNMT catalyzes the methylation of nicotinamide to 1-methylnicotinamide, which is then excreted.[4] By inhibiting NNMT, the levels of nicotinamide available for the NAD+ salvage pathway are increased, leading to elevated cellular NAD+ levels. NAD+ is a critical coenzyme for numerous metabolic reactions and a substrate for sirtuins and PARPs, enzymes involved in cellular stress resistance, DNA repair, and longevity.[9][10]

NNMT_Pathway Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage SAH SAH NNMT->SAH Me_Nicotinamide 1-Methylnicotinamide (Excreted) NNMT->Me_Nicotinamide SAM SAM SAM->NNMT NAD NAD+ NAD_Salvage->NAD Cellular_Functions Cellular Functions (Metabolism, DNA Repair) NAD->Cellular_Functions Inhibitor Nicotinamide Analog (Inhibitor) Inhibitor->NNMT

Caption: The role of NNMT in nicotinamide metabolism and its inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. By leveraging the structure-activity relationship principles outlined in this guide, researchers can rationally design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on obtaining empirical data for a focused library of these analogs to validate the predictive SAR model and to identify lead candidates for further preclinical development. The exploration of diverse substituents at the N-amide position, in particular, holds significant potential for discovering next-generation enzyme inhibitors with superior therapeutic profiles.

References

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  • PubMed. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Available at: [Link].

  • MDPI. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase. Available at: [Link].

  • Google Patents. WO2015186114A1 - Nicotinamide riboside analogs and pharmaceutical compositions and uses thereof.
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comparative analysis of N,5-Dimethoxy-N-methylnicotinamide and NMN

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Nicotinamide Mononucleotide (NMN) and the Novel Compound N,5-Dimethoxy-N-methylnicotinamide

A Guide for Researchers in NAD+ Metabolism

Introduction

The pursuit of interventions to bolster cellular Nicotinamide Adenine Dinucleotide (NAD+) levels is a cornerstone of research in aging, metabolic disorders, and neurodegenerative diseases. NAD+ is a critical coenzyme for hundreds of redox reactions and a substrate for essential signaling enzymes like sirtuins and PARPs. As endogenous NAD+ levels decline with age, supplementation with NAD+ precursors has emerged as a promising therapeutic strategy.

Nicotinamide Mononucleotide (NMN) is one of the most extensively studied precursors, with a well-documented role in the canonical NAD+ salvage pathway. This guide provides a comprehensive overview of NMN and introduces a framework for the comparative analysis of a novel, putative NAD+ precursor, this compound. Due to the absence of published data on this compound, this document will establish the scientific methodology required to characterize and validate its efficacy relative to the established benchmark, NMN.

Part 1: Profiling the Incumbent - Nicotinamide Mononucleotide (NMN)

NMN is a naturally occurring nucleotide that serves as a direct intermediate in the biosynthesis of NAD+. Its administration has been shown to increase NAD+ levels in various tissues, mitigating age-associated physiological decline in preclinical models.

Mechanism of Action: The NAD+ Salvage Pathway

NMN is primarily utilized through the NAD+ salvage pathway, which recycles nicotinamide and its derivatives back into NAD+. The canonical pathway involves the conversion of NMN to NAD+ by the enzyme Nicotinamide Mononucleotide Adenylyltransferase (NMNAT). While initially thought to require extracellular conversion to Nicotinamide Riboside (NR) for cellular entry, the discovery of the Slc12a8 transporter demonstrated a direct mechanism for NMN uptake in some tissues, such as the mammalian small intestine.

cluster_1 Extracellular Extracellular NMN Intracellular Intracellular NMN Extracellular->Intracellular Slc12a8 Transporter Cell_Membrane Cell Membrane NAD NAD+ Intracellular->NAD NMNAT1-3 Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs CD38 CD38/157 NAD->CD38 Cellular_Functions Cellular Functions (DNA Repair, Metabolism) Sirtuins->Cellular_Functions PARPs->Cellular_Functions CD38->Cellular_Functions

Caption: The canonical NAD+ salvage pathway for NMN utilization.

Part 2: A Framework for Comparative Analysis - NMN vs. a Novel Nicotinamide Derivative

To rigorously evaluate a novel compound like this compound against NMN, a multi-stage experimental approach is required. This framework ensures a self-validating system, from basic biochemical activity to in vivo physiological impact. For the purpose of this guide, we will refer to this compound as "Candidate Compound X".

Stage 1: In Vitro Characterization and Efficacy Screening

The initial stage focuses on confirming the identity of Candidate Compound X and assessing its ability to increase NAD+ levels in a controlled cellular environment.

Experimental Workflow: In Vitro Analysis

Start Synthesize/Acquire Candidate Compound X QC Structural & Purity Analysis (NMR, LC-MS) Start->QC Quality Control Cell_Culture HEK293 or C2C12 Cell Culture QC->Cell_Culture Treatment Treat Cells: 1. Vehicle Control 2. NMN (Benchmark) 3. Compound X (Dose-Response) Cell_Culture->Treatment Incubation 24h Incubation Treatment->Incubation Lysis Cell Lysis & Protein Quant Incubation->Lysis NAD_Assay NAD+/NADH Assay (Enzymatic or LC-MS) Lysis->NAD_Assay Toxicity_Assay Cell Viability Assay (e.g., MTT, LDH) Lysis->Toxicity_Assay Analysis Data Analysis: Compare NAD+ Fold Change & Assess Cytotoxicity NAD_Assay->Analysis Toxicity_Assay->Analysis

Caption: Workflow for in vitro comparison of NAD+ precursors.

Detailed Protocol: In Vitro NAD+ Quantification

  • Cell Seeding: Plate C2C12 myoblasts in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of NMN and Candidate Compound X in sterile PBS. Serially dilute to create a dose-response curve (e.g., 1 µM, 10 µM, 100 µM, 500 µM, 1 mM).

  • Treatment: Aspirate media from cells and replace with fresh media containing the vehicle (PBS), NMN, or Candidate Compound X at various concentrations.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • NAD+ Extraction: Use a commercial colorimetric or fluorescent NAD+/NADH assay kit. Lyse the cells according to the manufacturer's protocol. This typically involves an acid extraction step for NAD+ and a base extraction for NADH.

  • Quantification: Perform the enzymatic cycling reaction and measure absorbance or fluorescence. Normalize the resulting NAD+ concentration to the protein concentration of each well, determined by a BCA assay.

  • Data Analysis: Calculate the fold change in intracellular NAD+ levels relative to the vehicle control for both NMN and Candidate Compound X at each concentration.

Hypothetical Data Summary

CompoundConcentrationNAD+ Fold Change (vs. Vehicle)Cell Viability (% of Control)
NMN100 µM1.8 ± 0.299% ± 2%
NMN500 µM2.5 ± 0.398% ± 3%
Compound X100 µMData to be determinedData to be determined
Compound X500 µMData to be determinedData to be determined
Stage 2: Pharmacokinetic (PK) and Bioavailability Analysis

A compound's in vivo efficacy is critically dependent on its absorption, distribution, metabolism, and excretion (ADME). This stage compares the PK profiles of NMN and Candidate Compound X in an animal model.

Experimental Workflow: Comparative Pharmacokinetics

Start Acclimate C57BL/6J Mice Grouping Divide into 3 Groups: 1. Vehicle (Saline) 2. NMN (e.g., 300 mg/kg) 3. Compound X (Equimolar Dose) Start->Grouping Admin Oral Gavage Administration Grouping->Admin Sampling Serial Blood Sampling (e.g., 5, 15, 30, 60, 120, 240 min) Admin->Sampling Processing Plasma Separation & Tissue Harvest (Terminal) Sampling->Processing LCMS LC-MS/MS Quantification of Compound & Metabolites in Plasma and Tissues Processing->LCMS PK_Analysis Pharmacokinetic Modeling: Calculate Cmax, Tmax, AUC, t1/2 LCMS->PK_Analysis

Caption: Workflow for comparative pharmacokinetic analysis in mice.

Detailed Protocol: Murine Oral Bioavailability Study

  • Animals: Use 8-week-old male C57BL/6J mice, acclimated for one week.

  • Dosing: Fast mice for 4 hours. Administer NMN (300 mg/kg) or an equimolar dose of Candidate Compound X via oral gavage.

  • Blood Collection: Collect ~20 µL of blood via tail vein sampling at baseline (t=0) and at 5, 15, 30, 60, 120, and 240 minutes post-administration into EDTA-coated capillaries.

  • Plasma Isolation: Centrifuge blood samples to separate plasma and store at -80°C.

  • Tissue Harvest: At the final time point (e.g., 240 minutes), euthanize mice and harvest key tissues (liver, muscle, brain). Flash-freeze in liquid nitrogen.

  • LC-MS/MS Analysis: Develop and validate a sensitive LC-MS/MS method to quantify the parent compounds (NMN, Compound X) and key NAD+ metabolites (e.g., NAD+, NAM) in plasma and tissue homogenates.

  • PK Modeling: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Comparative Pharmacokinetic Parameters

ParameterDefinitionImportance
Cmax Maximum observed plasma concentrationIndicates the extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area Under the Curve (concentration vs. time)Represents total drug exposure
t1/2 Half-lifeMeasures the rate of elimination
Stage 3: In Vivo Efficacy - Tissue NAD+ Levels

The ultimate test is whether Candidate Compound X can effectively and safely increase NAD+ levels in target tissues over a sustained period.

Protocol: Chronic Dosing and Tissue NAD+ Analysis

  • Study Design: Use aged mice (e.g., 12 months old) to better model the target population for NAD+ restoration.

  • Dosing Regimen: Administer Vehicle, NMN (300 mg/kg/day), or an equimolar dose of Candidate Compound X daily for 4 weeks via oral gavage or in drinking water.

  • Tissue Collection: At the end of the study, harvest tissues (liver, skeletal muscle, heart, brain) and immediately freeze them.

  • NAD+ Quantification: Use LC-MS/MS, the gold standard for its specificity and accuracy, to measure NAD+ levels in tissue lysates. Normalize to tissue weight.

  • Statistical Analysis: Compare the mean NAD+ levels between the groups using an appropriate statistical test (e.g., ANOVA with post-hoc analysis).

Conclusion and Future Directions

While NMN stands as a well-validated NAD+ precursor, the exploration of novel nicotinamide derivatives is essential for advancing the field. A new molecule like this compound must undergo the rigorous, multi-stage evaluation outlined in this guide to establish its scientific merit. The primary objective is to determine if structural modifications—in this case, the addition of two methoxy groups and one methyl group to the nicotinamide scaffold—can enhance bioavailability, cellular uptake, or conversion efficiency compared to NMN.

The described workflows provide a robust, self-validating framework to move from basic in vitro screening to definitive in vivo efficacy. Should "Candidate Compound X" demonstrate superior pharmacokinetics or a more potent effect on tissue NAD+ levels without added toxicity, it would represent a significant advancement and warrant further investigation into its effects on downstream physiological functions and age-related phenotypes.

References

  • Irie, J., Inagaki, E., Fujita, M., et al. (2020). Effect of oral administration of nicotinamide mononucleotide on clinical parameters and nicotinamide metabolite levels in healthy Japanese men. Endocrine Journal, 67(2), 153-160. [Link]

  • Yoshino, J., Baur, J. A., & Imai, S. I. (2018). NAD+ Intermediates: The Biology and Therapeutic Potential of NMN and NR. Cell Metabolism, 27(3), 513-528. [Link]

A Comparative Benchmarking Guide to N,5-Dimethoxy-N-methylnicotinamide, a Novel PARP Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of a novel investigational compound, N,5-Dimethoxy-N-methylnicotinamide, against established clinical PARP inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous framework for evaluating new chemical entities in the context of well-characterized therapeutic agents, supported by detailed experimental protocols and illustrative data.

Introduction: The Rationale for PARP Inhibition and the Emergence of Novel Nicotinamide Analogs

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular machinery responsible for maintaining genomic integrity.[1][2] They function as DNA damage sensors, identifying single-strand breaks (SSBs) and initiating their repair through the base excision repair pathway.[3][4] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using nicotinamide adenine dinucleotide (NAD+) as a substrate.[2][5] This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of the DNA strand.

The therapeutic strategy of PARP inhibition exploits a concept known as synthetic lethality. In cancers with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the cells are heavily reliant on PARP-mediated repair.[6][7] Inhibiting PARP in these cancer cells leads to an accumulation of unrepaired SSBs, which during DNA replication collapse into more cytotoxic double-strand breaks (DSBs).[3] Lacking a functional homologous recombination repair system (due to BRCA deficiency), these cells cannot resolve the DSBs and are selectively driven into apoptosis, while healthy cells with intact repair pathways remain largely unaffected.[7]

Clinically approved PARP inhibitors like Olaparib and Veliparib have validated this approach.[8] However, the quest for inhibitors with improved selectivity, potency, and distinct pharmacological profiles continues. Nicotinamide, the physiological byproduct of the PARP reaction, is a known, albeit weak, inhibitor of PARP and other NAD+-dependent enzymes like sirtuins.[9][10] This has inspired the development of novel nicotinamide derivatives as potential enzyme inhibitors.[11][12]

This guide introduces This compound (hereafter referred to as Compound X ), a novel nicotinamide analog, and benchmarks its performance against two well-established PARP inhibitors:

  • Olaparib: A highly potent PARP1/2 inhibitor, widely recognized for its efficacy in treating BRCA-mutated cancers.[13]

  • Veliparib: A PARP1/2 inhibitor with moderate potency, noted for its distinct enzyme trapping capabilities compared to other inhibitors.[14][15]

We will detail the methodologies for a direct, comparative evaluation of these compounds, present a hypothetical dataset for illustrative purposes, and discuss the interpretation of such results in a drug discovery context.

The Dual Mechanisms of PARP Inhibitor Action

Understanding the performance of a PARP inhibitor requires assessing two distinct but related mechanisms:

  • Catalytic Inhibition: This is the primary mechanism where the inhibitor molecule binds to the catalytic domain of the PARP enzyme, preventing it from synthesizing PAR chains. This blockade of catalytic activity is the initial step in halting the DNA repair process.

  • PARP Trapping: Beyond simply inhibiting catalysis, many potent PARP inhibitors "trap" the PARP enzyme on the DNA at the site of the break.[16] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, contributing significantly to the inhibitor's anti-cancer activity. The efficiency of trapping can differ substantially between inhibitors and is not always proportional to their catalytic inhibitory potency.[17]

A comprehensive benchmarking study must therefore employ assays that can, directly or indirectly, assess both of these crucial functions.

Experimental Design and Methodologies

The causality behind our experimental design is to build a tiered evaluation system. We begin with a clean, biochemical assay to determine direct enzyme interaction and potency. We then progress to a more complex cellular system to assess the compound's ability to penetrate cells, engage its target in a native environment, and elicit a biological response.

Biochemical Assay: Measuring Direct Enzyme Inhibition

The first step is to quantify the direct inhibitory effect of each compound on purified PARP1 enzyme activity. A chemiluminescent ELISA-based assay is a robust and widely used method for this purpose.[1] It measures the amount of PAR produced by the enzyme, providing a direct readout of its catalytic activity.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection p1 Coat 96-well plate with Histone H1 p2 Wash and block non-specific binding sites p1->p2 p3 Prepare serial dilutions of Compound X, Olaparib, and Veliparib p2->p3 r1 Add PARP1 enzyme and activated DNA to wells p3->r1 r2 Add inhibitor dilutions (or vehicle control) r1->r2 r3 Initiate reaction by adding Biotinylated-NAD+ r2->r3 r4 Incubate to allow PAR synthesis r3->r4 d1 Add Streptavidin-HRP to bind biotinylated-PAR r4->d1 d2 Wash away unbound reagents d1->d2 d3 Add chemiluminescent HRP substrate d2->d3 d4 Measure luminescence on a plate reader d3->d4

Caption: Workflow for a chemiluminescent PARP1 biochemical assay.

  • Plate Preparation: Coat a 96-well high-binding plate with Histone H1 (a PARP1 substrate) overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a suitable blocking buffer for 1 hour at room temperature.

  • Compound Preparation: Prepare a 10-point serial dilution series for Compound X, Olaparib, and Veliparib in assay buffer, typically starting from 100 µM. Include a vehicle-only control (e.g., DMSO).

  • Reaction Setup: To each well, add the following in order:

    • Assay buffer.

    • Recombinant human PARP1 enzyme and nicked DNA (to activate the enzyme).

    • An aliquot of the diluted test compound or vehicle control.

  • Initiation and Incubation: Initiate the enzymatic reaction by adding a biotinylated-NAD+ solution to all wells. Incubate the plate for 60 minutes at room temperature to allow for the PARylation of histones.

  • Detection:

    • Wash the plate three times to remove unreacted NAD+.

    • Add Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP) and incubate for 30 minutes. The Strep-HRP will bind to the biotinylated PAR chains attached to the histones.

    • Wash the plate again to remove unbound Strep-HRP.

    • Add a chemiluminescent HRP substrate and immediately measure the light output using a microplate luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of PAR synthesized. Plot the signal against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.

Cell-Based Assay: Assessing Cellular Potency and Viability

To determine if the biochemical potency translates into a functional effect in a living system, a cell-based assay is essential. For PARP inhibitors, a common and relevant approach is to measure their effect on the viability of a cancer cell line known to be sensitive to PARP inhibition, such as a BRCA1-deficient breast cancer cell line (e.g., SUM149PT).[18] This assay inherently accounts for cell permeability, target engagement, and the induction of the desired synthetic lethal phenotype.

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation_readout Incubation & Readout c1 Culture BRCA1-deficient cancer cells c2 Harvest and count cells c1->c2 c3 Seed cells into a 96-well plate c2->c3 c4 Allow cells to adhere overnight c3->c4 t1 Prepare serial dilutions of inhibitors c4->t1 t2 Remove old media from cells t1->t2 t3 Add media containing inhibitors or vehicle t2->t3 i1 Incubate for 72-96 hours t3->i1 i2 Add viability reagent (e.g., resazurin) i1->i2 i3 Incubate for 2-4 hours i2->i3 i4 Measure fluorescence on a plate reader i3->i4

Caption: Workflow for a cell-based viability assay.

  • Cell Seeding: Culture BRCA1-deficient human breast cancer cells (e.g., SUM149PT) under standard conditions. Trypsinize, count, and seed the cells into a 96-well clear-bottom black plate at a predetermined density (e.g., 2,000 cells/well). Allow the cells to attach and resume growth for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Compound X, Olaparib, and Veliparib in fresh culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compounds or a vehicle control.

  • Incubation: Incubate the treated cells for 72 to 96 hours in a humidified incubator at 37°C and 5% CO2. This duration is typically sufficient to observe the effects of synthetic lethality.

  • Viability Measurement:

    • Add a resazurin-based viability reagent (e.g., alamarBlue™ or CellTiter-Blue®) to each well. Resazurin is a non-toxic blue dye that is converted to the highly fluorescent pink resorufin by metabolically active (i.e., viable) cells.

    • Incubate the plate for an additional 2-4 hours.

    • Measure the fluorescence intensity using a microplate fluorometer (e.g., ~560 nm excitation / ~590 nm emission).

  • Data Analysis: The fluorescence signal is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the inhibitor concentration and use a non-linear regression fit to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Comparative Data Analysis (Illustrative Data)

The following table summarizes a hypothetical dataset derived from the experiments described above. This data is designed to be representative of what a researcher might observe when comparing a novel compound against established inhibitors.

CompoundTarget(s)Biochemical IC50 (PARP1)Cellular GI50 (SUM149PT)
Compound X (Novel) PARP1/2 (presumed)25 nM150 nM
Olaparib (Reference) PARP1/25 nM[13]30 nM
Veliparib (Reference) PARP1/25.2 nM[15]250 nM[14]

Note: IC50/GI50 values for reference compounds are based on literature but may vary based on specific assay conditions. The data for Compound X is purely illustrative.

Visualization of the Biological Context

To contextualize the action of these inhibitors, it is useful to visualize the signaling pathway they modulate. The following diagram illustrates a simplified view of PARP1's role in DNA single-strand break repair.

G cluster_pathway PARP-Mediated DNA Repair Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_Damage->PARP1 binds to PAR PAR Polymer Synthesis (PARylation) PARP1->PAR catalyzes NAD NAD+ NAD->PAR is substrate Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR->Recruitment signals for Repair Successful DNA Repair Recruitment->Repair Inhibitor PARP Inhibitor (Compound X, Olaparib, etc.) Inhibitor->PARP1 blocks Trapping PARP Trapping on DNA Inhibitor->Trapping causes DSB Replication Fork Collapse (Double-Strand Break) Trapping->DSB Apoptosis Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB->Apoptosis

Caption: Simplified PARP1 signaling pathway in DNA repair and its disruption by inhibitors.

Interpretation and Discussion

  • Biochemical Potency: Olaparib and Veliparib demonstrate high biochemical potency with IC50 values in the low nanomolar range, consistent with published data.[13][15] The hypothetical Compound X shows good, but less potent, activity (IC50 = 25 nM). This indicates that while it effectively inhibits the enzyme, its binding affinity for the catalytic site may be lower than that of the clinical standards.

  • Cellular Activity: The cellular data reveals a more nuanced picture. Olaparib maintains high potency in the cellular context (GI50 = 30 nM), showing only a modest 6-fold shift from its biochemical IC50. This suggests excellent cell permeability and effective target engagement.

  • The Potency vs. Trapping Dichotomy: Veliparib, despite having a biochemical IC50 similar to Olaparib, is significantly less potent in the cell-based assay (GI50 = 250 nM). This is a known characteristic of Veliparib; it is a potent catalytic inhibitor but a relatively weak PARP trapper compared to Olaparib, and trapping is a major driver of cytotoxicity.[17]

  • Profiling Compound X: Our hypothetical Compound X exhibits a cellular GI50 of 150 nM. The 6-fold shift from its biochemical IC50 is similar to that of Olaparib, suggesting it likely has good cell permeability. Its cellular potency is superior to Veliparib but weaker than Olaparib. This profile suggests that Compound X might be a moderately potent PARP inhibitor with effective cellular activity, potentially driven by a combination of catalytic inhibition and some degree of PARP trapping.

Conclusion and Future Directions

This guide outlines a foundational strategy for benchmarking a novel investigational compound, this compound (Compound X), against established PARP inhibitors. Through a combination of direct biochemical assays and functional cellular assays, we can build a performance profile that considers both enzymatic inhibition and the ultimate biological outcome.

Our illustrative data positions Compound X as a promising lead candidate with good cellular activity, warranting further investigation. The logical next steps in a real-world drug development program would include:

  • Direct PARP Trapping Assays: To quantify its trapping efficiency relative to Olaparib and Veliparib.

  • Selectivity Profiling: To assess its inhibitory activity against other PARP family members and a panel of unrelated enzymes to understand its specificity.

  • Mechanism of Action Studies: To confirm on-target activity in cells by measuring PAR levels after treatment.

  • In Vivo Efficacy Studies: To evaluate its anti-tumor activity in animal models of BRCA-deficient cancers.

By systematically applying these validated methodologies, researchers can confidently position their novel compounds within the existing therapeutic landscape and make informed decisions for further development.

References

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Safety Operating Guide

Personal protective equipment for handling N,5-Dimethoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for N,5-Dimethoxy-N-methylnicotinamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is built upon a conservative risk assessment, drawing from the known hazards of structurally analogous nicotinamide derivatives. Adherence to these procedures is critical for ensuring personnel safety and operational integrity in the laboratory.

Hazard Analysis: An Inference-Based Approach

Since this compound is a specialized research chemical, comprehensive toxicological data is not publicly available. Therefore, prudent laboratory practice dictates that we treat it with a high degree of caution, assuming it possesses hazards similar to or greater than its closest structural relatives.[1] Our analysis of analogous compounds, such as N-Methylnicotinamide and N-Methoxy-N-methylnicotinamide, reveals a consistent pattern of hazards.[2][3][4][5]

The primary anticipated risks are:

  • Serious Eye Irritation [2][3][4][5]

  • Skin Irritation [2][3][4][5]

  • Respiratory Tract Irritation , particularly if handled as a powder or aerosolized.[6]

The causality for these hazards lies in the chemical nature of substituted aromatic amides, which can interact with biological tissues. It is also crucial to assume that, like many novel organic compounds, the long-term toxicological properties have not been investigated.[3]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard CategoryAnticipated Risk for this compoundRationale from Analogues
Eye Contact High Risk: Causes serious eye irritation.N-Methylnicotinamide and N-Methoxy-N-methylnicotinamide are classified as causing serious eye irritation (H319).[2][3][4][5]
Skin Contact Moderate Risk: Causes skin irritation.Analogues are classified as skin irritants (H315).[2][3][4][5] Prolonged or repeated exposure should be avoided.[7]
Inhalation Moderate Risk: May cause respiratory irritation.N-Methylnicotinamide may cause respiratory irritation (H335). Handling that generates dust or aerosols significantly increases this risk.[3][4][8]
Ingestion Moderate Risk: Assumed to be harmful if swallowed.Nicotinamide beta riboside is classified as harmful if swallowed.[6] Accidental ingestion must be prevented.[1]
Long-Term Effects Unknown: Treat as potentially hazardous.The carcinogenic, mutagenic, and reproductive effects are uncharacterized.[3][9]

Engineering Controls: The First Line of Defense

Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method for exposure control should always be robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[10] This minimizes the inhalation of any powders, aerosols, or vapors.[4][8]

  • Ventilation: Ensure the laboratory has good general ventilation.[11]

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible.[8]

Personal Protective Equipment (PPE): A Mandated Protocol

The following PPE is mandatory for all procedures involving this compound. The selection of this equipment is a direct response to the hazards identified in Section 1.

  • Eye and Face Protection:

    • Chemical Safety Goggles: These are required at all times. They must offer wrap-around protection to prevent splashes from any angle. Standard safety glasses are insufficient.[12][13]

    • Face Shield: A full-face shield should be worn over safety goggles during procedures with a high risk of splashing or when handling larger quantities (>5 g) of the solid or concentrated solutions.[13]

  • Hand Protection:

    • Chemical-Resistant Gloves: Nitrile gloves are the standard recommendation. Always check the manufacturer's specifications for compatibility with aromatic amides and any solvents being used.[12][13]

    • Double Gloving: For transferring solutions or working with larger quantities, wearing two pairs of nitrile gloves is recommended.

    • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.[2][12]

  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required.[13] This provides a critical barrier against spills and contamination of personal clothing.

    • Full Coverage: Wear long pants and closed-toe shoes to protect your legs and feet from potential spills.[13]

  • Respiratory Protection:

    • When working within a certified chemical fume hood, additional respiratory protection is typically not required.

    • In the rare event that a procedure with a high potential for aerosol or dust generation cannot be confined to a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or organic vapor cartridge must be used.[8] A proper fit test and training are required before using a respirator.

Operational and Disposal Plans

A safe protocol extends beyond simply wearing PPE; it includes the entire workflow from preparation to cleanup.

Step-by-Step PPE Donning and Doffing Procedure
  • Donning (Putting On):

    • Put on closed-toe shoes and long pants.

    • Don the lab coat and fasten all buttons.

    • Put on the first pair of nitrile gloves.

    • If required, put on the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • Put on chemical safety goggles.

    • If required, put on the face shield.

  • Doffing (Taking Off): This sequence is designed to prevent cross-contamination.

    • Remove the outer pair of gloves (if double-gloved).

    • Remove the face shield.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove safety goggles.

    • Remove the final pair of gloves by peeling them off from the cuff, ensuring you do not touch the outer surface with your bare hands.

    • Wash hands thoroughly with soap and water.[2][4][11]

Spill Response
  • For a small spill (<50 mL) inside a fume hood, contain it with an absorbent material (e.g., vermiculite or sand).[14]

  • Wearing your full PPE, carefully collect the contaminated material into a designated hazardous waste container.

  • Clean the spill area as per your institution's guidelines.

  • For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Disposal Plan
  • Chemical Waste: All waste containing this compound, including contaminated absorbent materials, must be disposed of as hazardous chemical waste.[11][15] Do not pour it down the drain.[6][14]

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated items must be placed in a sealed bag and disposed of as solid hazardous waste.[14]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8][15]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_prep Preparation cluster_decision Risk Evaluation cluster_ppe PPE Selection & Action start Begin Task Assessment assess_risk Assess Scale & Procedure Type start->assess_risk dust_risk Risk of Dust or Aerosol? assess_risk->dust_risk standard_ppe Standard PPE: - Goggles - Lab Coat - Nitrile Gloves dust_risk->standard_ppe Low enhanced_ppe Enhanced PPE: - Standard PPE + Face Shield + Respirator (if outside hood) dust_risk->enhanced_ppe High handle Handle Chemical in Fume Hood standard_ppe->handle enhanced_ppe->handle dispose Doff PPE & Dispose of Waste handle->dispose

Caption: PPE selection workflow for handling this compound.

References

  • Elemental Microanalysis. (2024, February 15). NICOTINAMIDE Safety Data Sheet.
  • Cayman Chemical. (2025, August 19). N-Methylnicotinamide Safety Data Sheet.
  • TCI Chemicals. (n.d.). N-Methoxy-N-methylnicotinamide SAFETY DATA SHEET.
  • Redox. (2022, August 4). Safety Data Sheet Nicotinamide.
  • MedchemExpress.com. (2025, November 18). N-Methylnicotinamide Safety Data Sheet.
  • JPharmachem. (n.d.). N-Methylnicotinamide Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Nicotinamide SAFETY DATA SHEET.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Santa Cruz Biotechnology. (n.d.). Nicotinamide Safety Data Sheet.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Guinama. (2025, June 6). SAFETY DATA SHEET 93772-NICOTINAMIDE.
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  • TCI Chemicals. (2025, May 30). 6-Chloro-N-methoxy-N-methylnicotinamide SAFETY DATA SHEET.
  • University of Texas at Austin. (n.d.). LABORATORY SAFETY MANUAL.
  • Chemos GmbH&Co.KG. (2019, February 28). Safety Data Sheet: Nicotinamide beta riboside.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • SD Fine-Chem. (n.d.). Chemwatch MSDS 17476 - NICOTINAMIDE.
  • Cayman Chemical. (2025, June 24). Nicotinamide Safety Data Sheet.
  • Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152).
  • US EPA. (n.d.). Inert Reassessment - Nicotinamide CAS 98-92-0.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.